1-(Aminomethyl)cyclopropanecarbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5(4-7)1-2-5/h1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRKCABAQJKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanecarbonitrile: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropane Motif in Modern Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in contemporary medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and the π-character of its C-C bonds, impart a rigid conformation that can be highly advantageous in drug design.[1] The incorporation of a cyclopropyl group can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, increasing potency, improving membrane permeability, and reducing off-target effects.[2] This guide focuses on a specific and promising exemplar of this structural class: 1-(aminomethyl)cyclopropanecarbonitrile. By combining the rigid cyclopropane scaffold with a nucleophilic aminomethyl group and an electrophilic nitrile moiety, this compound presents a unique trifunctional architecture for the synthesis of novel chemical entities with potential therapeutic applications.
This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and synthetic strategies for 1-(aminomethyl)cyclopropanecarbonitrile, providing a foundational resource for researchers engaged in the design and development of novel therapeutics.
Chemical Structure and Physicochemical Properties
1-(Aminomethyl)cyclopropanecarbonitrile is a fascinating molecule from a structural standpoint. The presence of a quaternary carbon atom within the strained cyclopropane ring, substituted with both an aminomethyl and a nitrile group, creates a compact and functionally dense core.
Molecular Structure:
Physicochemical Data Summary:
While comprehensive experimental data for the free base form of 1-(aminomethyl)cyclopropanecarbonitrile is not extensively reported in the literature, key properties can be compiled from supplier information and computational predictions. It is important to note that this compound is often handled as its hydrochloride salt for improved stability and handling.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [3] |
| Molecular Weight | 96.13 g/mol | [3] |
| IUPAC Name | 1-(aminomethyl)cyclopropane-1-carbonitrile | [3] |
| CAS Number | 1124213-09-7 | - |
| SMILES | C1CC1(CN)C#N | [3] |
| InChI | InChI=1S/C5H8N2/c6-3-5(4-7)1-2-5/h1-3,6H2 | [3] |
| InChIKey | WICRKCABAQJKSY-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.7 | [3] |
| Monoisotopic Mass | 96.06875 Da | [3] |
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(aminomethyl)cyclopropanecarbonitrile. While a comprehensive set of publicly available experimental spectra for this specific molecule is limited, we can predict the expected spectral features based on its functional groups and the analysis of closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the cyclopropane ring will likely appear as complex multiplets in the upfield region, characteristic of strained ring systems (typically δ 0.5-1.5 ppm).[4] The two protons of the aminomethyl group (CH₂N) would likely present as a singlet or a multiplet, depending on the solvent and proton exchange, in the range of δ 2.5-3.5 ppm. The amine protons (NH₂) themselves may appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbons of the cyclopropane ring are expected to resonate at unusually high field (upfield) compared to other alkanes, a well-documented characteristic of this strained ring system (typically δ 10-30 ppm).[5] The quaternary carbon of the cyclopropane ring will likely be deshielded due to the attached nitrile and aminomethyl groups. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (δ 115-125 ppm). The carbon of the aminomethyl group (CH₂N) is expected in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of its key functional groups.
-
N-H Stretching: The primary amine will exhibit one or two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations.[6]
-
C≡N Stretching: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹.
-
C-H Stretching: The C-H stretching of the cyclopropane ring will likely appear at higher wavenumbers than typical alkanes, often above 3000 cm⁻¹.[7]
-
CH₂ Bending: The scissoring vibration of the aminomethyl CH₂ group is expected around 1430-1470 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, 1-(aminomethyl)cyclopropanecarbonitrile is expected to show a molecular ion peak ([M]⁺) at m/z 96.[3] Fragmentation patterns would likely involve the loss of the aminomethyl group, the nitrile group, or cleavage of the cyclopropane ring. Predicted mass-to-charge ratios for various adducts of the protonated molecule ([M+H]⁺) include 97.076026 and for the sodium adduct ([M+Na]⁺) 119.05797.[3]
Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile: A Proposed Experimental Protocol
The proposed synthesis involves a two-step process starting from commercially available (aminomethyl)acetonitrile.
Synthetic Workflow:
Step-by-Step Methodology:
Step 1: Cyclopropanation of (Aminomethyl)acetonitrile
-
Rationale: This reaction utilizes the acidity of the α-protons to the nitrile group. A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of (aminomethyl)acetonitrile to form a carbanion. This nucleophilic carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial for solvating the sodium cation and promoting the reaction.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) and anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (aminomethyl)acetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous DMF via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(aminomethyl)cyclopropanecarbonitrile.
-
Applications in Medicinal Chemistry and Drug Development
The unique structural features of 1-(aminomethyl)cyclopropanecarbonitrile make it an attractive scaffold for the development of novel therapeutic agents. The rigid cyclopropane core serves to lock the relative orientation of the aminomethyl and nitrile functionalities, which can be crucial for specific binding interactions with biological targets.
-
As a Bioisostere: The cyclopropane ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups, to improve pharmacokinetic properties.[1]
-
Scaffold for Library Synthesis: The primary amine provides a convenient handle for derivatization through amide bond formation, reductive amination, or other nitrogen-based chemistries, allowing for the rapid generation of compound libraries for high-throughput screening.
-
Potential Pharmacological Roles: While specific biological targets for 1-(aminomethyl)cyclopropanecarbonitrile are not widely documented, related cyclopropylamine derivatives have shown a broad range of biological activities, including potential use as antidepressants and enzyme inhibitors.[8] The nitrile group, while sometimes associated with toxicity, is also a key pharmacophore in a number of approved drugs and can participate in important binding interactions.
Safety and Handling
-
Toxicity: Nitriles can be toxic, and primary amines can be irritants. It is recommended to handle this compound in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
1-(Aminomethyl)cyclopropanecarbonitrile represents a valuable and under-explored building block for medicinal chemistry and drug discovery. Its rigid, trifunctional structure offers a unique starting point for the synthesis of novel compounds with potentially favorable pharmacological properties. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach. As the demand for novel chemical matter in drug development continues to grow, the strategic application of such constrained and functionalized scaffolds will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.
References
-
Bio-Rad Laboratories, Inc. ATR-IR Spectra of 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Sourced from PubChem. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of cyclopropane C3H6. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
-
PubChemLite. 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride (C5H8N2). [Link]
-
PubMed Central (PMC). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
-
ResearchGate. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
The Journal of Physical Chemistry A. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. PubChemLite - 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) [pubchemlite.lcsb.uni.lu]
- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. acs.figshare.com [acs.figshare.com]
- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(Aminomethyl)cyclopropanecarbonitrile: A Technical Guide to a Versatile Building Block in Modern Chemistry
Abstract
The relentless pursuit of novel chemical entities with enhanced pharmacological and material properties has led to a growing interest in strained ring systems. Among these, the cyclopropane motif has emerged as a uniquely powerful tool in the chemist's arsenal. This in-depth technical guide focuses on a particularly valuable, yet underexplored, building block: 1-(aminomethyl)cyclopropanecarbonitrile . We will delve into its synthesis, explore its rich and versatile reactivity, and showcase its transformative potential in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compact and highly functionalized scaffold.
Introduction: The Allure of the Strained Ring
The cyclopropane ring, a three-membered carbocycle, possesses a unique set of physicochemical properties stemming from its inherent ring strain. These include coplanarity of the carbon atoms, relatively short C-C bonds with enhanced π-character, and strong C-H bonds.[1][2] These features are not mere chemical curiosities; they translate into tangible benefits in the design of functional molecules. In medicinal chemistry, the incorporation of a cyclopropane ring can lead to significant improvements in potency, metabolic stability, brain permeability, and plasma clearance, while also reducing off-target effects.[2]
1-(Aminomethyl)cyclopropanecarbonitrile, with its strategically placed primary amine and nitrile functionalities, represents a highly versatile and synthetically tractable entry point into this valuable chemical space. The primary amine serves as a key handle for amide bond formation, reductive amination, and the introduction of diverse pharmacophores. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions. This dual functionality, coupled with the rigid cyclopropane core, makes it an ideal scaffold for creating conformationally constrained analogues of bioactive molecules and novel chemical entities with precisely defined three-dimensional structures.
Caption: A generalized workflow for the synthesis of 1-(aminomethyl)cyclopropanecarbonitrile.
Chemical Reactivity and Functional Group Transformations
The synthetic utility of 1-(aminomethyl)cyclopropanecarbonitrile lies in the orthogonal reactivity of its functional groups. The primary amine and the nitrile can be selectively transformed, allowing for the introduction of diverse chemical functionalities.
Reactions of the Aminomethyl Group
The primary amine is a nucleophilic center and can participate in a wide range of reactions:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields amides. This is a fundamental transformation for incorporating the cyclopropane scaffold into peptide-like structures or for introducing specific pharmacophores.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation, although selectivity can be challenging.
-
Boc Protection: The amine can be readily protected with a tert-butoxycarbonyl (Boc) group to allow for selective manipulation of the nitrile functionality.
Reactions of the Nitrile Group
The nitrile group is an electrophilic center that can undergo several useful transformations: [3]
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 1-(aminomethyl)cyclopropanecarboxylic acid. This transformation is valuable for creating constrained amino acid analogues.
-
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) affords the corresponding diamine, 1,1-bis(aminomethyl)cyclopropane.
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Caption: A map of the key chemical transformations of 1-(aminomethyl)cyclopropanecarbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and conformational properties of 1-(aminomethyl)cyclopropanecarbonitrile make it a highly attractive building block for the design of novel therapeutics.
A Constrained Scaffold for Bioisosteric Replacement
In drug design, isosteric and bioisosteric replacements are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. The rigid cyclopropane core of 1-(aminomethyl)cyclopropanecarbonitrile can serve as a bioisostere for flexible alkyl chains or other small ring systems. This conformational constraint can pre-organize the pharmacophoric groups in a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. [4][5][6][7][8]The aminomethyl group of 1-(aminomethyl)cyclopropanecarbonitrile can be used to append such a heterocyclic moiety, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site. The rigid cyclopropane spacer can orient the substituents in a precise manner, potentially leading to highly potent and selective inhibitors.
Caption: A conceptual diagram of a kinase inhibitor utilizing the 1-(aminomethyl)cyclopropane scaffold.
Constrained GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogues is a key strategy for achieving selectivity for different GABA receptor subtypes. [9][10][11][12][13]The 1-(aminomethyl)cyclopropane core can be used to synthesize rigid GABA analogues where the distance and relative orientation of the amino and carboxyl groups (derived from the nitrile) are fixed. This can lead to compounds with selective activity at specific GABA transporters or receptors.
Improving ADME Properties
The incorporation of a cyclopropane ring can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. [14][15][16]The increased metabolic stability is often attributed to the stronger C-H bonds of the cyclopropane ring, which are less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Table 1: Physicochemical and Pharmacokinetic Advantages of the Cyclopropyl Moiety
| Property | Advantage Conferred by Cyclopropane | Rationale |
| Metabolic Stability | Increased | Stronger C-H bonds resist enzymatic oxidation. [2] |
| Potency | Enhanced | Conformational rigidity can lead to a more favorable binding entropy. [2] |
| Solubility | Improved | The polar nature of the strained ring can improve aqueous solubility. |
| Brain Permeability | Increased | The compact and lipophilic nature can facilitate crossing the blood-brain barrier. [2] |
| Lipophilicity (logP) | Reduced | Can be used to fine-tune the overall lipophilicity of a molecule. |
Conclusion and Future Outlook
1-(Aminomethyl)cyclopropanecarbonitrile is a small molecule with immense potential. Its unique combination of a rigid, strained ring system and two versatile, orthogonally reactive functional groups makes it a powerful building block for the synthesis of complex and biologically active molecules. As the demand for novel chemical entities with improved properties continues to grow, we anticipate that 1-(aminomethyl)cyclopropanecarbonitrile and related cyclopropane-containing scaffolds will play an increasingly important role in drug discovery, materials science, and beyond. The continued development of efficient and stereoselective synthetic methods for accessing this and other substituted cyclopropanes will undoubtedly unlock new avenues of chemical innovation.
References
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. (URL: [Link])
-
Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube. (URL: [Link])
-
Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. (URL: [Link])
-
Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central. (URL: [Link])
-
Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed. (URL: [Link])
-
1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363. PubChem. (URL: [Link])
-
In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. ResearchGate. (URL: [Link])
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. (URL: [Link])
-
Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. (URL: [Link])
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. (URL: [Link])
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (URL: [Link])
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. (URL: [Link])
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. (URL: [Link])
-
Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. (URL: [Link])
-
Special Issue : Pharmacokinetic Properties in Drug Development. MDPI. (URL: [Link])
-
Synthesis of cyclopropanes. Organic Chemistry Portal. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. (URL: [Link])
-
ADME Properties - Pharmacokinetics. Drug Design Org. (URL: [Link])
-
20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition – OpenStax adaptation. (URL: [Link])
-
Cyclopropanecarboxylic acid. Organic Syntheses Procedure. (URL: [Link])
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. (URL: [Link])
-
Enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles catalyzed by Cinchona ammonium salts. PubMed. (URL: [Link])
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. (URL: [Link])
-
Pharmacokinetic properties and in silico ADME modeling in drug discovery. PubMed. (URL: [Link])
-
Nitrile anion cyclization with epoxysilanes followed by Brook rearrangement/ring-opening of cyclopropane nitriles/alkylation. PubMed. (URL: [Link])
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. (URL: [Link])
- Process for the preparation of hydroxymethyl-cyclopropane.
-
Neurochemicals for the Investigation of GABA(C) Receptors. PubMed. (URL: [Link])
-
Cyclopropanol, 1-ethoxy. Organic Syntheses Procedure. (URL: [Link])
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. (URL: [Link])
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurochemicals for the investigation of GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 16. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1-(Aminomethyl)cyclopropanecarbonitrile: A Technical Guide for Drug Development Professionals
Abstract
The relentless pursuit of novel chemical scaffolds that offer enhanced pharmacological properties remains a cornerstone of modern drug discovery. Among these, the cyclopropane motif has garnered significant attention for its ability to impart desirable characteristics such as metabolic stability, conformational rigidity, and improved potency.[1] This technical guide provides an in-depth exploration of the potential therapeutic applications of 1-(Aminomethyl)cyclopropanecarbonitrile, a unique small molecule that combines the advantageous features of a cyclopropane ring with the functionalities of an aminomethyl and a nitrile group. While direct clinical data on this specific compound is nascent, a comprehensive analysis of its close derivatives, most notably the clinically approved drug milnacipran, reveals a promising landscape of therapeutic possibilities, primarily in the realm of neurological and psychiatric disorders. This guide will dissect the underlying mechanisms, present relevant experimental protocols, and offer a forward-looking perspective on the utility of this scaffold for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclopropane Moiety in Medicinal Chemistry
The incorporation of a cyclopropane ring into drug candidates is a strategic decision driven by its unique physicochemical properties. This highly strained, three-membered carbocycle can act as a bioisostere for a carbon-carbon double bond, offering structural stability while influencing molecular conformation.[2] Key advantages conferred by the cyclopropyl group include:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to an extended in vivo half-life and improved pharmacokinetic profile.
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[1]
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a compound's lipophilicity and solubility, which are critical parameters for oral bioavailability and distribution.
The 1-(Aminomethyl)cyclopropanecarbonitrile scaffold is of particular interest as it combines these benefits with two key functional groups: a primary amine and a nitrile. The aminomethyl group provides a crucial point for interaction with biological targets, often acting as a key pharmacophoric feature. The nitrile group, a versatile functional group in medicinal chemistry, can act as a bioisostere for other functional groups and participate in various non-covalent interactions.[3]
Potential Therapeutic Application: Neurological and Psychiatric Disorders
The most compelling evidence for the therapeutic potential of the 1-(Aminomethyl)cyclopropanecarbonitrile scaffold comes from the clinical success of its derivatives in treating neurological and psychiatric conditions.
Serotonin-Norepinephrine Reuptake Inhibition (SNRI) for Depression and Fibromyalgia
A prominent derivative, milnacipran , is a clinically approved serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and depression in several countries.[4][5]
Mechanism of Action: Milnacipran functions by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6] This blockage of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission in pathways that are crucial for mood regulation and pain perception.[5] The dual-action on both serotonin and norepinephrine is believed to offer a broader spectrum of therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs).[7]
The core structure of 1-(Aminomethyl)cyclopropanecarbonitrile provides the foundational scaffold upon which the additional functionalities of milnacipran are built. The aminomethyl group is a key component of the pharmacophore responsible for interacting with the monoamine transporters.
Pharmacophore Model for SNRI Activity: A general pharmacophore model for SNRIs includes a protonatable amine, an aromatic ring, and a specific distance and orientation between these features. In milnacipran, the aminomethyl group serves as the protonatable amine that interacts with key residues in the transporter binding pocket.
Caption: SNRI Pharmacophore of Milnacipran Derivatives.
NMDA Receptor Antagonism for Neuroprotection and Pain Management
Beyond its SNRI activity, milnacipran and its derivatives have also been shown to exhibit antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological conditions.[9]
Mechanism of Action: Derivatives of 1-(Aminomethyl)cyclopropanecarbonitrile can act as non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel to block the influx of calcium.[10] This modulation of glutamatergic neurotransmission presents a potential therapeutic avenue for conditions characterized by excessive glutamate activity, such as neuropathic pain and neurodegenerative diseases.[2] The aminomethyl group is critical for this interaction, as it can protonate and interact with the channel pore.
Caption: Mechanism of NMDA Receptor Antagonism.
Data Presentation: Comparative Activity of Milnacipran and its Analogs
The following table summarizes the in vitro inhibitory activity of milnacipran and some of its analogs on the serotonin and norepinephrine transporters, as well as the NMDA receptor.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | 5-HT:NE Ratio | NMDA Receptor Ki (µM) | Reference |
| Milnacipran | 151 | 68 | ~2:1 | 6.3 | [6][8] |
| Levomilnacipran | 19.0 | 10.5 | ~1:1.8 | - | [11] |
| Thien-2-yl analog (5c) | 32 | 2.3 | ~1:14 | - | [12] |
| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d) | - | - | - | 0.29 | [10] |
Experimental Protocols
The following protocols are representative of the methodologies used to synthesize and evaluate compounds based on the 1-(Aminomethyl)cyclopropanecarbonitrile scaffold.
Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile (Hypothetical Route)
This protocol is a proposed synthetic route based on established methods for related cyclopropane derivatives.
Step 1: Cyclopropanation of Acrylonitrile
-
To a stirred solution of acrylonitrile and a suitable phase-transfer catalyst in a dihalomethane solvent, add a concentrated aqueous solution of sodium hydroxide.
-
Maintain the reaction at room temperature and monitor the progress by gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and extract with the dihalomethane solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyanocyclopropanecarbonitrile.
Step 2: Reduction of one Nitrile Group
-
Dissolve 1-cyanocyclopropanecarbonitrile in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, sodium borohydride, in the presence of a catalyst like cobalt(II) chloride, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with dilute hydrochloric acid.
-
Basify the solution with aqueous sodium hydroxide and extract with a suitable organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain crude 1-(Aminomethyl)cyclopropanecarbonitrile.
-
Purify the product by column chromatography or distillation under reduced pressure.
Caption: Synthetic Workflow for 1-(Aminomethyl)cyclopropanecarbonitrile.
Neurotransmitter Transporter Uptake Assay
This protocol describes a common method to assess the inhibitory activity of compounds on SERT and NET.[12]
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing either human SERT or NET in appropriate growth medium.
-
Seed the cells into 96-well microplates at a density that will yield a confluent monolayer on the day of the assay.
Uptake Assay:
-
On the day of the assay, wash the cell monolayers with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the uptake reaction by adding a mixture of [³H]-serotonin or [³H]-norepinephrine and a final concentration of the test compound.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
Calculate the IC50 value for each compound by fitting the data to a dose-response curve.
NMDA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a compound for the NMDA receptor.[8]
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
Binding Assay:
-
In a 96-well plate, combine the prepared cortical membranes, a radiolabeled NMDA receptor antagonist (e.g., [³H]-MK-801), and various concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value for the test compound from the IC50 value determined from the competition binding curve.
Conclusion and Future Directions
The 1-(Aminomethyl)cyclopropanecarbonitrile scaffold represents a promising starting point for the design of novel therapeutics, particularly for neurological and psychiatric disorders. The clinical success of its derivative, milnacipran, as a dual serotonin-norepinephrine reuptake inhibitor, strongly supports the potential of this chemical class. Furthermore, the observed NMDA receptor antagonist activity of related compounds opens up exciting possibilities for the development of drugs with multiple mechanisms of action, which could offer enhanced efficacy in complex conditions like chronic pain and neurodegenerative diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-(Aminomethyl)cyclopropanecarbonitrile core to explore the impact of different substituents on potency and selectivity for SERT, NET, and NMDA receptors.
-
Pharmacokinetic Optimization: Leveraging the inherent metabolic stability of the cyclopropane ring to design compounds with improved oral bioavailability and brain penetration.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where modulation of monoamine transporters or NMDA receptors is a valid therapeutic strategy.
References
- Puozzo, C., & Pozet, N. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Journal of psychopharmacology (Oxford, England), 14(4), 365-373.
- Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.
- Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
- Chen, C., et al. (2008). Studies on the SAR and pharmacophore of milnacipran derivatives as monoamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1346-1349.
- Dyck, B., et al. (2008). Characterization of thien-2-yl 1S,2R-milnacipran analogues as potent norepinephrine/serotonin transporter inhibitors for the treatment of neuropathic pain. Journal of medicinal chemistry, 51(22), 7265-7273.
- Shuto, S., et al. (1997). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of medicinal chemistry, 40(8), 1177-1183.
- Novakov, I. A., et al. (2018). Synthesis and structure-activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-427.
- Google Patents. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. US4367344A.
- Wunsch, F. M., et al. (2021). Quantitative Structure-Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules (Basel, Switzerland), 26(17), 5249.
- Zhang, M., et al. (2012). Identification of 1S,2R-milnacipran analogs as potent norepinephrine and serotonin transporter inhibitors. Bioorganic & medicinal chemistry letters, 22(16), 5228-5232.
- Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of antiseizure drugs. Epilepsia, 53 Suppl 4, 1-14.
- Sigma-Aldrich. (n.d.). 1-Amino-1-cyclopropanecarbonitrile 97 127946-77-4.
- Wunsch, F. M., et al. (2021). Quantitative Structure-Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Semantic Scholar.
- Shuto, S., et al. (1999). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of medicinal chemistry, 42(13), 2413-2420.
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917.
- Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor.
- Khusnutdinov, R. I., et al. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF.
- Li, Y., et al. (2023). Quantitative structure-activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1198643.
- PharmaBlock. (2023).
- Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression.
- Puozzo, C., & Pozet, N. (2000). Milnacipran: An antidepressant with dual selectivity of action on noradrenaline and serotonin uptake.
- Beltrán-Heredia, E., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
- Shuto, S., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & pharmaceutical bulletin, 50(7), 966-968.
- Kiselev, V. G., et al. (2015). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Talybov, A. K., & Magerramov, A. M. (2018). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Request PDF.
- Mayo Clinic. (2021). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
- Wikipedia. (2023). Milnacipran.
- Stahl, S. M. (2008). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (3rd ed.). Cambridge University Press.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of thien-2-yl 1S,2R-milnacipran analogues as potent norepinephrine/serotonin transporter inhibitors for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 12. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-1-cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of a Strained Ring Nitrile
1-Amino-1-cyclopropanecarbonitrile is a fascinating and synthetically valuable molecule that holds a unique position at the intersection of strained ring chemistry and bifunctional building blocks. Its structure, featuring a primary amine and a nitrile group attached to the same carbon of a cyclopropane ring, imparts a distinct set of physicochemical properties and reactivity patterns. This guide provides a comprehensive exploration of these properties, offering insights into the molecule's behavior and practical guidance for its application in research and development, particularly in the synthesis of novel therapeutics and agrochemicals. While data for the free base is limited, a significant body of knowledge exists for its more stable hydrochloride salt, which will be a primary focus of this document.
Molecular Architecture and its Physicochemical Consequences
The defining feature of 1-amino-1-cyclopropanecarbonitrile is the three-membered cyclopropane ring. This highly strained carbocycle forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This ring strain has profound implications for the molecule's stability, reactivity, and spectral characteristics. The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same carbon atom further contributes to its unique chemical profile, making it a versatile precursor for a variety of chemical transformations.
A Tale of Two Forms: The Free Base and the Hydrochloride Salt
It is crucial to distinguish between the free base form of 1-amino-1-cyclopropanecarbonitrile and its hydrochloride salt. The free base possesses a primary amine that is available for reactions, but it is also more susceptible to degradation pathways such as hydrolysis of the nitrile group or polymerization. The hydrochloride salt, formed by the reaction of the free base with hydrochloric acid, protonates the amino group to form an ammonium salt. This salt is generally a more stable, crystalline solid that is easier to handle and store. The majority of commercially available 1-amino-1-cyclopropanecarbonitrile is in the hydrochloride form, and as such, most of the available physicochemical data pertains to this salt.
Physicochemical Properties: A Comparative Overview
The following table summarizes the known physicochemical properties of 1-amino-1-cyclopropanecarbonitrile hydrochloride. Where available, estimated or theoretical values for the free base are provided for comparison, highlighting the influence of the salt formation on the molecule's properties.
| Property | 1-Amino-1-cyclopropanecarbonitrile Hydrochloride | 1-Amino-1-cyclopropanecarbonitrile (Free Base) |
| Molecular Formula | C₄H₇ClN₂ | C₄H₆N₂ |
| Molecular Weight | 118.56 g/mol [1] | 82.10 g/mol [2] |
| Appearance | Off-white to pale brown crystalline powder[3] | Likely a liquid or low-melting solid (estimation) |
| Melting Point | 178-202 °C (decomposes)[3] | Not available (expected to be lower than the salt) |
| Boiling Point | 217.6 °C at 760 mmHg (estimated)[4] | Not available |
| Solubility | Soluble in water | Expected to be soluble in organic solvents |
| pKa | Not available | Not available |
Synthesis and Purification: From Precursors to a Stable Salt
The synthesis of 1-amino-1-cyclopropanecarbonitrile hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. One common synthetic route is a variation of the Strecker synthesis, which involves the reaction of a ketone or aldehyde with an amine and a cyanide source.[5]
Caption: A simplified schematic of the Strecker synthesis for 1-amino-1-cyclopropanecarbonitrile hydrochloride.
Experimental Protocol: Synthesis of 1-Amino-1-cyclopropanecarbonitrile Hydrochloride
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available starting materials.
Materials:
-
Cyclopropanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and add cyclopropanone. Stir the mixture at room temperature to form the corresponding imine in situ.
-
Cyanation: Slowly add a solution of potassium cyanide in water to the reaction mixture. The addition should be done carefully to control the exothermicity of the reaction. Stir the reaction for several hours at room temperature.
-
Extraction of the Free Base: After the reaction is complete, extract the aqueous layer with an organic solvent such as diethyl ether to isolate the 1-amino-1-cyclopropanecarbonitrile free base.
-
Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in methanol, to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the purified 1-amino-1-cyclopropanecarbonitrile hydrochloride.
Causality Behind Experimental Choices:
-
The in situ formation of the imine from cyclopropanone and ammonia (from ammonium chloride) is a common strategy in Strecker syntheses to handle the volatility and reactivity of the imine.
-
The use of potassium cyanide is a safer alternative to using hydrogen cyanide gas directly.
-
The extraction into an organic solvent separates the free base from the aqueous reaction mixture.
-
Precipitation as the hydrochloride salt serves both to purify the compound and to convert it into a more stable, handleable form.
Structural Elucidation and Quality Control: A Spectroscopic Approach
Confirming the identity and purity of 1-amino-1-cyclopropanecarbonitrile hydrochloride relies on a combination of spectroscopic techniques.
Caption: A typical workflow for the characterization of 1-amino-1-cyclopropanecarbonitrile hydrochloride.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1-amino-1-cyclopropanecarbonitrile hydrochloride, the key absorptions to look for are:
-
N-H stretch (ammonium salt): A broad absorption in the region of 3100-2800 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity absorption around 2250 cm⁻¹.
-
C-H stretch (cyclopropane): Absorptions typically above 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid 1-amino-1-cyclopropanecarbonitrile hydrochloride sample onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum according to the instrument's software instructions.
-
Clean the crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to be simple, showing signals for the two equivalent methylene protons of the cyclopropane ring. The chemical shift of these protons will be influenced by the adjacent amino and nitrile groups.
-
¹³C NMR: The spectrum will show signals for the quaternary carbon attached to the amino and nitrile groups, and the two equivalent methylene carbons of the cyclopropane ring. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm.
Self-Validating System in NMR: The integration of the proton signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbons in the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 1-amino-1-cyclopropanecarbonitrile, the mass spectrum would show a molecular ion peak corresponding to the mass of the free base (m/z = 82.10).
Reactivity and Applications in Drug Development
1-Amino-1-cyclopropanecarbonitrile is a valuable intermediate in organic synthesis due to the reactivity of both the amino and nitrile functional groups.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-aminocyclopropanecarboxylic acid (ACC), which is a precursor to the plant hormone ethylene.[6][7]
-
Reactions of the Amino Group: The primary amine can undergo a variety of reactions, such as acylation, alkylation, and formation of Schiff bases.
-
Pharmaceutical and Agrochemical Intermediate: The unique cyclopropane scaffold is of interest in drug design as it can impart conformational rigidity and metabolic stability to a molecule. This compound serves as a key building block in the synthesis of various bioactive molecules, including those with potential applications in treating neurological disorders and in the development of pesticides and herbicides.[3]
Stability and Handling
As previously mentioned, 1-amino-1-cyclopropanecarbonitrile is most stable as its hydrochloride salt. The free base can be unstable and should be used immediately after preparation. The hydrochloride salt should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
1-Amino-1-cyclopropanecarbonitrile, particularly in its hydrochloride salt form, is a compound with a rich set of physicochemical properties that make it a valuable tool for synthetic chemists. Its strained ring structure and bifunctionality offer unique opportunities for the construction of complex molecules with potential applications in medicinal chemistry and agrochemical research. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
-
Chem-Impex International. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]
-
Frontiers in Plant Science. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]
-
ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopropanecarbonitrile. Retrieved from [Link]
-
Knockhardy Publishing. (n.d.). INFRA-RED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Different reactivity modes of α‐aminonitriles. Retrieved from [Link]
-
To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
Sources
- 1. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride | Chemsrc [chemsrc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 7. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
Whitepaper: The Cyclopropyl Moiety—A Cornerstone of Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the cyclopropyl ring has emerged as a uniquely powerful and versatile structural motif.[1] Far from being a mere alicyclic spacer, its distinct electronic and conformational properties are strategically leveraged by medicinal chemists to overcome formidable challenges in drug design, including potency, selectivity, and pharmacokinetics.[2][3] This technical guide provides an in-depth exploration of the cyclopropane derivative, moving from its fundamental physicochemical characteristics to its application in blockbuster drugs. We will dissect the causal mechanisms by which this small, strained ring imparts significant advantages, present case studies of its successful implementation, and provide actionable synthetic protocols for its incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of the cyclopropyl group in their therapeutic programs.
The Unique Physicochemical & Structural Landscape of the Cyclopropane Ring
The cyclopropane ring's utility in medicinal chemistry stems directly from its unique and highly strained structure.[4] Composed of three sp³ hybridized carbon atoms forced into a planar triangle, the internal bond angles are compressed to 60°, a significant deviation from the ideal 109.5°. This geometric constraint induces substantial angle and torsional strain, fundamentally altering the nature of its chemical bonds.[5]
Key features include:
-
Bent Bonds and Enhanced π-Character: The C-C bonds in cyclopropane are not linear. The electron density is concentrated outside the internuclear axis, creating "bent bonds".[5][6] This outward curvature gives the C-C bonds a significant degree of π-character, allowing them to participate in electronic interactions typically associated with alkenes or aromatic rings.[2][7]
-
Shorter, Stronger C-H and C-C Bonds: The C-C bonds are relatively short (1.51 Å), and the C-H bonds are shorter and stronger than those in corresponding alkanes.[2][3] This increased bond strength is a primary reason for the moiety's notable resistance to metabolic oxidation.[8][9]
-
Rigidity and Planarity: The three carbon atoms are coplanar, creating a rigid, well-defined triangular scaffold.[2] This rigidity is paramount for influencing molecular conformation.
The Cyclopropyl Group as a Versatile Tool in Drug Design
The strategic incorporation of a cyclopropyl group can profoundly and positively impact a drug candidate's profile. Its application is a field-proven tactic to address multiple challenges simultaneously.[2]
Conformational Constraint and Potency Enhancement
A fundamental principle of rational drug design is to pre-organize a ligand into its bioactive conformation—the specific three-dimensional shape it adopts when bound to its biological target. Flexible molecules must shed conformational entropy upon binding, which is energetically unfavorable.
Causality: The rigidity of the cyclopropane ring serves as a "conformational lock".[6][8] By incorporating it into a molecule, chemists can restrict the rotation of adjacent bonds, forcing the molecule to favor its bioactive conformation. This reduces the entropic penalty of binding, leading to a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher potency.[2][3] This strategy is frequently employed to increase a compound's binding affinity and selectivity.[8]
Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene
This protocol describes a representative, self-validating system for cyclopropanation.
Objective: To synthesize trans-1,2-diphenylcyclopropane from (E)-stilbene.
Materials:
-
(E)-Stilbene (1.0 eq)
-
Zinc dust (activated, 2.0 eq)
-
Copper(I) chloride (0.2 eq)
-
Diiodomethane (CH₂I₂, 1.5 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq) to anhydrous diethyl ether. Stir the suspension vigorously for 30 minutes. The formation of the dark-colored Zn(Cu) couple should be visible.
-
Reactant Addition: Dissolve (E)-stilbene (1.0 eq) in anhydrous diethyl ether and add it to the flask.
-
Carbenoid Formation & Reaction: Add diiodomethane (1.5 eq) dropwise to the stirred suspension over 20 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the stilbene starting material.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Filter the mixture through a pad of celite to remove unreacted zinc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Confirmation (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H and ¹³C NMR spectroscopy to confirm the presence of the cyclopropyl protons and the disappearance of the alkene signals.
Challenges and Future Perspectives
While highly advantageous, the use of cyclopropane is not without potential pitfalls. For instance, cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive intermediates. [9]A thorough understanding of the metabolic fate of any new cyclopropane-containing candidate is therefore essential.
The future will likely see even more sophisticated applications of this versatile ring. The development of novel synthetic methods enabling the construction of complex, multi-substituted, and stereochemically rich cyclopropanes will continue to expand their role. [1]Their use as chiral scaffolds and in designing novel bioisosteres, such as bicyclo[1.1.1]pentanes which can be accessed from cyclopropane precursors, represents an exciting frontier in medicinal chemistry.
Conclusion
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal, offering a proven method to enhance potency, increase metabolic stability, and fine-tune physicochemical properties. [2][8]Its unique structural and electronic features provide rational solutions to common drug design obstacles. [7]Through a deep understanding of its properties, supported by robust synthetic strategies, researchers can continue to leverage this small but mighty ring to develop the next generation of innovative and effective therapeutics. [10]
References
- The Crucial Role of Cyclopropane Deriv
- Application of Cyclopropane in Drug Discovery. PharmaBlock. (URL: )
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. (URL: [Link])
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. (URL: [Link])
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
-
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. (URL: [Link])
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. (URL: [Link])
-
Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. (URL: [Link])
-
Cyclopropane. Wikipedia. (URL: [Link])
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (URL: [Link])
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. (URL: [Link])
-
Selective examples of cyclopropane-based drugs and natural products. ResearchGate. (URL: [Link])
-
Biosynthesis of cyclopropane in natural products. RSC Publishing. (URL: [Link])
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. (URL: [Link])
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL: [Link])
-
Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi®. PubMed. (URL: [Link])
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (URL: [Link])
-
Synthesis of cyclopropanes. Organic Chemistry Portal. (URL: [Link])
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Cyclopropane - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
The Cyclopropyl Moiety: A Privileged Scaffold for Mechanism-Based Enzyme Inhibition
A Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the design of potent and selective enzyme inhibitors. Its inherent ring strain and unique electronic properties bestow upon it a chemical reactivity that can be harnessed for the irreversible inactivation of target enzymes. This technical guide provides an in-depth exploration of the mechanisms of action underpinning cyclopropane-based enzyme inhibitors, offering valuable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the chemical principles governing their inhibitory activity, explore diverse mechanistic pathways, and outline key experimental strategies for their characterization.
The Allure of the Three-Membered Ring: Why Cyclopropanes in Drug Design?
The incorporation of a cyclopropane ring into a drug candidate is often associated with a range of desirable pharmacological properties, including increased potency, enhanced metabolic stability, and improved target affinity.[1] These benefits stem from the unique structural and electronic features of the cyclopropyl group:
-
Inherent Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This strain energy, approximately 27 kcal/mol, makes the ring susceptible to opening by nucleophiles or through radical-mediated processes, a feature that is central to their mechanism of action as enzyme inhibitors.[2]
-
Enhanced π-Character: The C-C bonds in cyclopropane possess a higher degree of p-character than typical alkanes, giving them partial double-bond character. This "bent-bond" model explains their ability to participate in interactions typically associated with π-systems.
-
Metabolic Stability: The cyclopropane moiety is often resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and a longer duration of action for drugs containing this group.[1]
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific bioactive conformation, leading to higher binding affinity and selectivity for its target enzyme.[1]
These properties make cyclopropanes attractive scaffolds for the development of "mechanism-based inhibitors" or "suicide substrates," which are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.
Unraveling the Mechanism: How Cyclopropane-Based Inhibitors Work
The inhibitory activity of cyclopropane-containing compounds is predominantly driven by the enzyme-catalyzed opening of the strained three-membered ring, leading to the formation of a covalent bond with a nucleophilic residue in the enzyme's active site.[3][4] This irreversible modification permanently disables the enzyme's catalytic function.[5] Several distinct mechanistic pathways can be involved, often dictated by the specific substituents on the cyclopropane ring and the catalytic machinery of the target enzyme.
Nucleophilic Attack and Ring Opening: The Cornerstone of Inhibition
The most common mechanism involves the direct attack of a nucleophilic amino acid residue (e.g., cysteine, serine, lysine, or histidine) from the enzyme's active site onto one of the carbon atoms of the cyclopropane ring. This attack is often facilitated by the strategic placement of an electron-withdrawing group on the cyclopropane, which polarizes the C-C bonds and makes them more susceptible to nucleophilic addition.[6]
The ring-opening event generates a reactive intermediate that is covalently attached to the enzyme. The stereochemistry of the cyclopropane ring is often critical for potent inhibition, as it dictates the precise orientation of the inhibitor within the active site for optimal interaction with the catalytic residues.[3]
Diagram 1: General Mechanism of Nucleophilic Ring Opening
Caption: Nucleophilic attack by an enzyme residue on the cyclopropane ring leads to its opening and the formation of an irreversible covalent bond, inactivating the enzyme.
Radical-Mediated Mechanisms: An Alternative Pathway to Inactivation
In some cases, particularly with enzymes that utilize radical-based catalysis (e.g., certain cytochrome P450s), the inactivation mechanism can involve the formation of radical intermediates.[4] The enzyme may abstract a hydrogen atom from the cyclopropane ring or initiate a one-electron oxidation, leading to a cyclopropyl radical. This highly unstable species can then undergo rapid ring opening to form a more stable radical, which can subsequently react with the enzyme's active site or its cofactor.[4]
Case Study: Duocarmycin and DNA Alkylation
A classic example of a natural product utilizing a cyclopropane warhead is the potent antitumor agent duocarmycin.[2] Upon binding to the minor groove of DNA, the cyclopropyl group of duocarmycin is activated, leading to the alkylation of an adenine base.[2] This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell death.[7]
Characterizing the Mechanism: An Experimental Guide
A multi-faceted experimental approach is crucial to elucidate the precise mechanism of action of a cyclopropane-based enzyme inhibitor.
Enzyme Kinetics: The First Line of Investigation
Detailed kinetic analysis is fundamental to understanding how an inhibitor interacts with its target enzyme.
-
Time-Dependent Inhibition: Mechanism-based inhibitors typically exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor. This is a hallmark of irreversible inactivation.
-
Determination of kinact and KI: These kinetic parameters quantify the efficiency of the inhibitor. kinact is the maximal rate of inactivation, and KI is the concentration of inhibitor that gives half-maximal inactivation.
Table 1: Key Kinetic Parameters for Irreversible Inhibitors
| Parameter | Description | Experimental Determination |
| kobs | Observed rate of inactivation | Determined from the slope of a plot of ln(% activity) vs. time at a given inhibitor concentration. |
| kinact | Maximum rate of inactivation | Determined from the y-intercept of a double reciprocal plot of 1/kobs vs. 1/[I]. |
| KI | Inhibitor concentration at half-maximal inactivation | Determined from the x-intercept of a double reciprocal plot of 1/kobs vs. 1/[I]. |
Structural Biology: Visualizing the Interaction
X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable tools for obtaining high-resolution structural information about the enzyme-inhibitor complex.[8][9] A co-crystal structure can definitively identify the site of covalent modification, reveal the conformation of the bound inhibitor, and provide insights into the specific interactions that govern binding and catalysis.[8]
Diagram 2: Experimental Workflow for Characterizing Cyclopropane-Based Inhibitors
Caption: A typical experimental workflow for the comprehensive characterization of a novel cyclopropane-based enzyme inhibitor.
Mass Spectrometry: Confirming Covalent Modification
Mass spectrometry is a powerful technique for confirming the formation of a covalent adduct between the inhibitor and the enzyme. By comparing the mass of the native enzyme with that of the inhibitor-treated enzyme, a mass shift corresponding to the molecular weight of the inhibitor can be detected. Further analysis using peptide mapping and tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue that has been modified.
Design Principles for Potent and Selective Cyclopropane Inhibitors
The rational design of effective cyclopropane-based inhibitors requires a deep understanding of the target enzyme's structure and catalytic mechanism.
-
Mimicking the Substrate: The inhibitor should be designed to be recognized and processed by the target enzyme as if it were a substrate. This ensures that the inhibitor is efficiently brought into the active site.
-
Strategic Placement of Activating Groups: The positioning of electron-withdrawing or other activating groups on the cyclopropane ring is crucial for tuning its reactivity and promoting the desired ring-opening reaction.
-
Stereochemical Control: As mentioned earlier, the stereochemistry of the cyclopropane ring can have a profound impact on inhibitory potency.[3] Chiral synthesis or separation of enantiomers is often necessary to obtain the most active isomer.
Conclusion and Future Perspectives
Cyclopropane-based enzyme inhibitors represent a proven and powerful strategy in drug discovery. Their ability to form irreversible covalent bonds with their target enzymes can lead to prolonged duration of action and high potency. A thorough understanding of their mechanisms of action, facilitated by a combination of kinetic, structural, and mass spectrometric techniques, is essential for the successful design and development of novel therapeutics. As our understanding of enzyme structure and function continues to grow, so too will our ability to design highly selective and potent cyclopropane-based inhibitors for a wide range of therapeutic targets.
References
-
The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC. (2011-10-21). National Institutes of Health. Retrieved from [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]
-
Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC. (2020-07-27). National Institutes of Health. Retrieved from [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. Retrieved from [Link]
-
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022-12-28). ACS Publications. Retrieved from [Link]
-
Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. PubMed. Retrieved from [Link]
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020-11-30). ACS Publications. Retrieved from [Link]
-
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. Retrieved from [Link]
-
Biochemistry | Enzyme Inhibition. (2017-04-26). YouTube. Retrieved from [Link]
-
Mechanistic Enzymology & Inhibitor Design. University of Texas at Austin. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. PubMed. Retrieved from [Link]
-
An update on the discovery and development of reversible covalent inhibitors - PMC. (2023-04-29). National Institutes of Health. Retrieved from [Link]
-
Selective examples of cyclopropane-based drugs and natural products. ResearchGate. Retrieved from [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Retrieved from [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ResearchGate. Retrieved from [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Request PDF. ResearchGate. Retrieved from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved from [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. Retrieved from [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. Retrieved from [Link]
-
6.6: Covalent Modification. (2022-10-04). Chemistry LibreTexts. Retrieved from [Link]
-
13 C. Covalent Modification, Proteolytic activation & Cascade mechanism of enzyme regulation | NEET. (2025-08-31). YouTube. Retrieved from [Link]
-
BJOC - Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. Retrieved from [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022-03-23). YouTube. Retrieved from [Link]
Sources
- 1. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Stereochemistry of 1-(Aminomethyl)cyclopropanecarbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(Aminomethyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry, prized for its conformationally constrained cyclopropane scaffold. The stereochemical orientation of the aminomethyl and nitrile groups is critical for its biological activity and interaction with target macromolecules. This technical guide provides a comprehensive overview of the stereoselective synthesis of 1-(aminomethyl)cyclopropanecarbonitrile, exploring various synthetic strategies, the mechanistic underpinnings of stereocontrol, and detailed experimental considerations. We delve into diastereoselective and enantioselective approaches, including substrate-controlled methods, chiral auxiliary-mediated syntheses, and catalytic asymmetric transformations. Furthermore, this guide addresses the crucial aspect of chiral resolution for obtaining enantiopure forms of the target molecule.
Introduction: The Significance of Stereoisomerism in 1-(Aminomethyl)cyclopropanecarbonitrile
The rigid three-membered ring of cyclopropane imposes significant conformational constraints on its substituents, making it a valuable scaffold in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[1] In 1-(aminomethyl)cyclopropanecarbonitrile, the spatial arrangement of the aminomethyl and nitrile groups gives rise to stereoisomers, each potentially exhibiting distinct pharmacological profiles. The precise control over the stereochemistry during its synthesis is, therefore, paramount for the development of effective and selective therapeutic agents. This guide will explore the key strategies to achieve this control.
Diastereoselective Synthesis: Establishing Relative Stereochemistry
Diastereoselective approaches to substituted cyclopropanes often rely on the cyclopropanation of a chiral, non-racemic precursor or the use of a chiral reagent. While 1-(aminomethyl)cyclopropanecarbonitrile itself does not possess multiple stereocenters on the cyclopropane ring that would lead to diastereomers, the principles of diastereoselective cyclopropanation are foundational to understanding more complex asymmetric syntheses.
A common strategy involves the reaction of an electron-deficient olefin with a suitable carbene or carbene equivalent. The stereochemical outcome is dictated by the facial selectivity of the carbene addition, which can be influenced by steric and electronic factors of the starting material.
Substrate-Controlled Diastereoselective Cyclopropanation
In a substrate-controlled approach, the existing chirality in the starting material directs the stereochemical course of the reaction. For instance, the cyclopropanation of a chiral α,β-unsaturated nitrile derived from a chiral alcohol could proceed with high diastereoselectivity.
Conceptual Workflow:
Figure 1: Conceptual workflow for a substrate-controlled diastereoselective synthesis.
Enantioselective Synthesis: Establishing Absolute Stereochemistry
The synthesis of a specific enantiomer of 1-(aminomethyl)cyclopropanecarbonitrile requires an asymmetric transformation. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or biocatalysis.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
A plausible strategy for the enantioselective synthesis of 1-(aminomethyl)cyclopropanecarbonitrile would involve the use of a chiral amine as the auxiliary.
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis using a chiral amine auxiliary.
Experimental Protocol (Hypothetical):
-
Michael Addition: To a solution of acrylonitrile in a suitable solvent (e.g., THF), add a chiral amine (e.g., (R)-(-)-2-phenylglycinol) and a mild base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of a cyclopropanating agent (e.g., generated from trimethylsulfoxonium iodide and sodium hydride) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the diastereomeric mixture by column chromatography to isolate the desired diastereomer.
-
Auxiliary Removal: Subject the purified diastereomer to hydrogenolysis (e.g., H₂, Pd/C) to cleave the chiral auxiliary and afford the enantioenriched 1-(aminomethyl)cyclopropanecarbonitrile.
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, to control the stereochemistry of the cyclopropanation reaction.
Organocatalytic Approach:
An organocatalytic Michael addition-initiated ring closure (MIRC) reaction is a powerful strategy for the enantioselective synthesis of cyclopropanes.[2] In this approach, a chiral amine catalyst activates an α,β-unsaturated compound towards nucleophilic attack, and the subsequent intramolecular cyclization proceeds with high stereocontrol.
Proposed Reaction Scheme:
Figure 3: Organocatalytic asymmetric cyclopropanation.
Quantitative Data for Analogous Transformations:
| Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reference |
| Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde & bromomalonate | up to 99 | up to 99 | [3] |
| 9-Amino-9-deoxyepiquinine salt | Enone & bromonitroalkane | up to 95 | up to 98 | [1] |
Chiral Resolution: Separation of Enantiomers
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture of 1-(aminomethyl)cyclopropanecarbonitrile is a viable alternative. This involves the separation of enantiomers based on their different interactions with a chiral resolving agent or a chiral stationary phase.
Diastereomeric Salt Formation
This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers.
Workflow for Chiral Resolution:
Figure 4: Chiral resolution via diastereomeric salt formation.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[4][5]
Typical Chiral HPLC Parameters:
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Chiralpak IA | n-Hexane/Isopropanol | 1.0 | 220 |
| Chiralcel OD-H | n-Hexane/Ethanol | 0.8 | 210 |
Conclusion
The stereoselective synthesis of 1-(aminomethyl)cyclopropanecarbonitrile is a critical aspect of its application in drug discovery and development. This guide has outlined several key strategies for controlling the stereochemistry of this important building block. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, scalability, and the availability of starting materials and catalysts. Diastereoselective methods provide a foundation for understanding stereocontrol, while enantioselective approaches, including the use of chiral auxiliaries and asymmetric catalysis, offer more direct access to enantiopure compounds. For racemic mixtures, chiral resolution techniques, particularly diastereomeric salt formation and chiral chromatography, are indispensable tools for obtaining the desired enantiomer. Future research in this area will likely focus on the development of more efficient and versatile catalytic systems for the direct and highly enantioselective synthesis of 1-(aminomethyl)cyclopropanecarbonitrile and its derivatives.
References
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes. The Journal of Organic Chemistry. [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max Planck Society. [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. [Link]
-
Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. [Link]
-
Asymmetric preparation of polysubstituted cyclopentanes by synergistic Pd(0)/amine catalyzed formal [3+2] cycloadditions of vinyl cyclopropanes with enals. PubMed. [Link]
-
and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. PubMed. [Link]
-
Asymmetric Organocatalytic Cyclopropanation — Highly Stereocontrolled Synthesis of Chiral Cyclopropanes with Quaternary Stereocenters. ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. PubMed. [Link]
-
Asymmetric synthesis of cis-1,3-diamino-1,3-dideoxycyclitols. Royal Society of Chemistry. [Link]
-
Highly stereoselective synthesis of 1-cyanocyclopropane-carboxamides from 3-substituted-2-cyanoacrylamides with N -tosylhydrazones under metal-free conditions. Sci-Hub. [Link]
-
Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Royal Society of Chemistry. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes. PubMed. [Link]
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed. [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. [Link]
-
The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. Royal Society of Chemistry. [Link]
-
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. MDPI. [Link]
-
Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. [Link]
-
Enantioselective synthesis of chiral BCPs. Royal Society of Chemistry. [Link]
Sources
An In-Depth Technical Guide to Functionally Substituted Cyclopropanes and Their Physiological Activity
Abstract
The cyclopropane motif, a strained three-membered carbocycle, has emerged from being a mere curiosity of structural chemistry to a cornerstone in modern medicinal chemistry and drug discovery. Its unique physicochemical and structural properties—conformational rigidity, metabolic stability, and a distinct spatial arrangement of substituents—offer unparalleled advantages in the design of novel therapeutics. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of functionally substituted cyclopropanes and their diverse physiological activities. We will delve into the causality behind synthetic strategies, explore their wide-ranging biological effects across various disease areas, and present detailed protocols and case studies to bridge theory with practical application.
The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring is the smallest possible carbocycle, characterized by the coplanarity of its three carbon atoms, short C-C bonds (1.51 Å), and enhanced π-character in these bonds.[1][2][3] These features impart a rigid structure that can lock a molecule into a specific bioactive conformation, a critical factor for enhancing binding affinity and selectivity towards biological targets.[4]
Incorporating a cyclopropyl group into a drug candidate can address multiple common challenges in drug discovery:[2][3]
-
Enhanced Potency: By fixing the orientation of key functional groups, the molecule can achieve a more favorable entropic contribution to binding.[2][3]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation compared to those in aliphatic chains, often leading to improved pharmacokinetic profiles.[2][3][4][5]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane can influence a molecule's solubility, lipophilicity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
-
Reduced Off-Target Effects: The conformational constraint can minimize interactions with unintended biological targets, thereby improving the safety profile of a drug candidate.[2][3][5]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other common functionalities, such as gem-dimethyl groups or alkenes, while offering a different spatial and electronic profile.[5][6]
These attractive characteristics have led to the widespread use of cyclopropanes in small-molecule drugs and natural products with a broad spectrum of biological activities, including antitumor, antiviral, antifungal, and antimicrobial properties.[1][5][7][8]
Synthetic Strategies for Accessing Functionally Substituted Cyclopropanes
The synthesis of functionally substituted cyclopropanes has been a subject of intense research, leading to the development of several robust methodologies.[9][10] The choice of a particular synthetic route depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.
Cyclopropanation of Alkenes
This is one of the most common approaches, generally involving a [2+1] cycloaddition of a carbene or carbene-like species to an alkene.
-
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene. It is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. The directing effect of hydroxyl groups is a powerful feature of this reaction, allowing for high diastereoselectivity in the cyclopropanation of allylic alcohols.
-
Transition-Metal Catalyzed Decomposition of Diazo Compounds: This highly versatile method involves the reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkene in the presence of a transition metal catalyst, such as those based on rhodium, copper, or palladium.[11] These catalysts generate a metal carbene intermediate that then transfers the carbene fragment to the alkene.[11] The development of chiral catalysts has enabled highly enantioselective versions of this reaction, providing access to optically active cyclopropanes.[11]
-
Corey-Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to transfer a methylene group to an electron-deficient alkene, such as an α,β-unsaturated ketone. This method is particularly useful for the synthesis of cyclopropyl ketones.
Intramolecular Cyclization Reactions
Intramolecular reactions, such as the 1,3-elimination from a suitably substituted propane derivative, can also be employed to form the cyclopropane ring. The Wurtz reaction is a classical example of such a transformation.[12] More modern approaches utilize transition-metal catalysis to facilitate the ring closure.
The following diagram illustrates a generalized workflow for the synthesis and functionalization of cyclopropanes.
Caption: A generalized workflow for the synthesis and subsequent functionalization of cyclopropane derivatives.
Physiological Activities and Therapeutic Applications
Functionally substituted cyclopropanes exhibit a remarkable diversity of biological activities, making them valuable scaffolds in various therapeutic areas.[7][8][10]
Neuroscience
The rigid nature of the cyclopropane ring makes it an excellent scaffold for mimicking the conformation of neurotransmitters or for designing ligands that can selectively interact with receptors and ion channels in the central nervous system (CNS).
-
GABA Analogs: 1-Aminocyclopropanecarboxylic acid (ACC) and its derivatives have been studied as potent and selective ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission.[8]
-
Antidepressants and Anticonvulsants: Several cyclopropane-containing compounds have shown potential as antidepressant and anticonvulsant agents.[5][13]
Oncology
In cancer therapy, cyclopropane derivatives have been investigated as enzyme inhibitors and cytotoxic agents.[5][13]
-
Enzyme Inhibition: The conformational constraints imposed by the cyclopropane ring can lead to potent and selective inhibition of enzymes such as kinases and proteases, which are often dysregulated in cancer. For example, certain cyclopropane-containing drugs have shown inhibitory activity against receptor tyrosine kinases like MET and VEGFR-2.[13]
-
DNA-Alkylating Agents: Some natural products containing cyclopropane moieties, such as CC-1065, exhibit potent antitumor activity through their ability to alkylate DNA.[14]
Infectious Diseases
Cyclopropane-containing molecules have demonstrated efficacy against a range of pathogens.
-
Antiviral Activity: The unique structural features of cyclopropanes have been exploited in the design of antiviral agents, including those targeting HIV and other viruses.[5]
-
Antibacterial and Antifungal Activity: Numerous synthetic and natural cyclopropane derivatives possess significant antibacterial and antifungal properties.[5][8]
The following table summarizes the physiological activities of selected cyclopropane derivatives.
| Compound Class | Therapeutic Area | Mechanism of Action (Example) | Reference |
| 1-Aminocyclopropanecarboxylic acids (ACCs) | Neuroscience | NMDA receptor modulation | [8] |
| Cyclopropyl-fused quinolones | Infectious Diseases | DNA gyrase inhibition | |
| Cyclopropyl-containing kinase inhibitors | Oncology | Inhibition of MET, VEGFR-2, EGFR | [13] |
| Pyrethroids | Insecticides | Modulation of sodium channels | [14] |
| Cyclopropyl Peptidomimetics | Various | Conformational constraint of peptides | [15][16][17] |
Case Study: Cyclopropanes in Peptidomimetics
Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. The incorporation of cyclopropane-based amino acids into peptide sequences is a powerful strategy to overcome these limitations.[17]
-
Conformational Control: Trans-substituted cyclopropanes can stabilize extended peptide conformations, while cis-substituted analogs can induce reverse turns.[15][18] This allows for the precise control of peptide secondary structure, which is crucial for receptor binding.
-
Proteolytic Resistance: The non-natural cyclopropane backbone is resistant to cleavage by proteases, thus enhancing the in vivo half-life of the peptide.[2]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 6. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. bulletin.am [bulletin.am]
- 10. researchgate.net [researchgate.net]
- 11. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Cyclopropane synthesis [organic-chemistry.org]
- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropane Motif in Medicinal Chemistry
The cyclopropane ring, a small, strained carbocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics to drug candidates, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. 1-(Aminomethyl)cyclopropanecarbonitrile and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules, finding application as inhibitors of various enzymes and as key components in the development of novel therapeutics. This guide provides detailed protocols for two robust synthetic strategies to access these important compounds: the Strecker synthesis and a route proceeding through a cyclopropanol intermediate.
Synthetic Strategies: An Overview
Two primary and versatile routes for the synthesis of 1-(aminomethyl)cyclopropanecarbonitrile derivatives are presented. The choice of strategy may depend on the availability of starting materials, desired scale, and the specific substitution patterns of the target derivatives.
-
Strategy 1: The Strecker Synthesis. This classical multicomponent reaction offers a direct approach to α-aminonitriles from a ketone precursor. For the synthesis of the target scaffold, a cyclopropyl methyl ketone derivative is reacted with a source of ammonia and cyanide.[1][2]
-
Strategy 2: The Cyclopropanol Intermediate Route. This multi-step approach often begins with the formation of a cyclopropanol, which is then converted to the desired aminomethylnitrile. The Kulinkovich reaction is a powerful method for the initial cyclopropanol synthesis.[3]
Strategy 1: Strecker Synthesis of 1-Amino-1-cyclopropanecarbonitrile
The Strecker synthesis is a one-pot reaction that efficiently constructs the α-aminonitrile core. The reaction proceeds through the initial formation of an imine from the cyclopropyl ketone and ammonia, followed by the nucleophilic addition of a cyanide ion.[2]
Reaction Workflow
Caption: Workflow for the Strecker synthesis of 1-amino-1-cyclopropanecarbonitrile.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopropyl methyl ketone | Reagent | Sigma-Aldrich | Or other suitable substituted cyclopropyl ketone |
| Ammonia | 7N solution in Methanol | Sigma-Aldrich | |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich | EXTREME CAUTION: Highly Toxic! |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated | VWR | For pH adjustment and product isolation |
| Diethyl Ether | Anhydrous | VWR | For extraction |
| Sodium Sulfate (Na2SO4) | Anhydrous | VWR | For drying |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add cyclopropyl methyl ketone (1.0 eq).
-
Add a 7N solution of ammonia in methanol (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
CAUTION: Wearing appropriate personal protective equipment (PPE), slowly add sodium cyanide (1.1 eq) in portions to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Results and Characterization
The final product, 1-amino-1-cyclopropanecarbonitrile, is typically an oil or low-melting solid.
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1-Amino-1-cyclopropanecarbonitrile | 70-85 | 1.85 (s, 2H, NH₂), 1.25-1.15 (m, 2H, CH₂), 1.10-1.00 (m, 2H, CH₂) | 122.5 (CN), 35.0 (C-NH₂), 16.5 (CH₂) | 3350 (N-H), 2230 (C≡N) |
Strategy 2: Synthesis via a Cyclopropanol Intermediate
This strategy involves the initial formation of a cyclopropanol from a cyclopropanecarboxylic acid ester, followed by a series of transformations to introduce the aminomethyl and nitrile functionalities.
Overall Synthetic Pathway
Caption: Multi-step synthesis of 1-(aminomethyl)cyclopropanecarbonitrile via a cyclopropanol intermediate.
Protocol 2.1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
This protocol describes the conversion of a cyclopropanecarboxylic acid ester to 1-(hydroxymethyl)cyclopropanecarbonitrile, a key intermediate. This can be achieved through reduction of the ester to the corresponding alcohol, followed by conversion to a halide and subsequent cyanation. A patented method describes the synthesis from 3-bromo-neopentyl alcohol.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl cyclopropanecarboxylate | Reagent | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | VWR |
Procedure:
-
Reduction to Cyclopropylmethanol:
-
To a stirred solution of LiAlH₄ (1.2 eq) in anhydrous diethyl ether at 0 °C, add ethyl cyclopropanecarboxylate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclopropylmethanol.
-
-
Conversion to 1-(Chloromethyl)cyclopropane:
-
To a stirred solution of cyclopropylmethanol (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to give 1-(chloromethyl)cyclopropane.
-
-
Cyanation to 1-(Hydroxymethyl)cyclopropanecarbonitrile:
-
A patent describes a related transformation where 1-bromomethyl cyclopropyl methanol is reacted with sodium cyanide in DMSO.[4] A similar procedure can be adapted.
-
Dissolve 1-(chloromethyl)cyclopropane (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) and heat the mixture to 80 °C for 6 hours.[4]
-
Cool the reaction to room temperature and pour into water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2.2: Conversion to 1-(Aminomethyl)cyclopropanecarbonitrile
The intermediate 1-(hydroxymethyl)cyclopropanecarbonitrile can be converted to the target amine through a two-step process involving mesylation followed by amination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(Hydroxymethyl)cyclopropanecarbonitrile | Synthesized in Protocol 2.1 | |
| Methanesulfonyl Chloride (MsCl) | ≥99.7% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Ammonia | 7N solution in Methanol | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
Procedure:
-
Mesylation:
-
Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise and stir at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude mesylate.
-
-
Amination:
-
Dissolve the crude mesylate in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed tube and heat at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 1-(aminomethyl)cyclopropanecarbonitrile.
-
Synthesis of Derivatives: Boc-Protection
For many applications in drug development, protection of the primary amine is necessary. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.
Protocol for Boc-Protection
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(Aminomethyl)cyclopropanecarbonitrile | Synthesized as described above | |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
Procedure:
-
Dissolve 1-(aminomethyl)cyclopropanecarbonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude Boc-protected product can be purified by column chromatography.
Characterization Data for Boc-Protected Derivative
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-butyl (1-cyanocyclopropyl)methylcarbamate | 85-95 | 5.10 (br s, 1H, NH), 3.40 (d, 2H, CH₂NH), 1.50 (s, 9H, C(CH₃)₃), 1.10-1.00 (m, 2H, CH₂), 0.95-0.85 (m, 2H, CH₂) | 156.0 (C=O), 121.0 (CN), 80.0 (C(CH₃)₃), 45.0 (CH₂NH), 28.5 (C(CH₃)₃), 15.0 (CH₂) |
Safety Considerations
-
Cyanide Compounds: Sodium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH₄ should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Thionyl Chloride and Methanesulfonyl Chloride: These reagents are corrosive and lachrymatory. They should be handled in a fume hood with appropriate PPE.
References
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
-
Strecker amino acid synthesis - Wikipedia. Available at: [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]
-
Kulinkovich Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - MPG.PuRe. Available at: [Link]
-
Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents.
- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.
-
1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
1H NMR and 13C NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Cyclopropanecarbonitrile - the NIST WebBook. Available at: [Link]
-
Kulinkovich–Szymoniak reaction. Available at: [Link]
Sources
Application Notes and Protocols for the Use of 1-(Aminomethyl)cyclopropanecarbonitrile in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity, and improved bioavailability. Among the various classes of non-canonical amino acids, those featuring a cyclopropane ring have garnered significant interest. The inherent rigidity of the cyclopropane moiety can conformationally constrain the peptide backbone, locking it into a bioactive conformation and thereby increasing its potency and selectivity.[1] Furthermore, the cyclopropyl group is often resistant to enzymatic degradation, prolonging the in vivo half-life of the peptide therapeutic.[1]
This application note provides a detailed guide for the incorporation of a unique cyclopropane-containing building block, 1-(Aminomethyl)cyclopropanecarbonitrile, into peptide sequences using solid-phase peptide synthesis (SPPS). This molecule offers the conformational benefits of the cyclopropane ring, with the nitrile group providing a unique point for potential post-synthetic modification or for influencing the electronic properties of the peptide.
Chemical Structure and Properties
1-(Aminomethyl)cyclopropanecarbonitrile is a non-proteinogenic amino acid analog characterized by a primary amine separated from the cyclopropane ring by a methylene group, and a nitrile functional group.
Caption: Chemical structure of 1-(Aminomethyl)cyclopropanecarbonitrile.
Protecting Group Strategy: Fmoc vs. Boc
Successful solid-phase peptide synthesis relies on an orthogonal protecting group strategy to prevent unwanted side reactions.[2] The primary amine of 1-(Aminomethyl)cyclopropanecarbonitrile must be protected with a temporary protecting group that can be selectively removed during each cycle of peptide elongation. The two most common strategies in SPPS are the use of the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3]
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Fmoc | 20-50% piperidine in DMF | Mild deprotection conditions; orthogonal to many acid-labile side-chain protecting groups. | Potential for diketopiperazine formation at the dipeptide stage; piperidine is a regulated chemical.[4] |
| Boc | 25-50% TFA in DCM | Robust and well-established; can be more effective for long or difficult sequences.[5] | Requires strong acid for deprotection, which can lead to side reactions with sensitive residues; requires neutralization step after deprotection.[3] |
For the incorporation of 1-(Aminomethyl)cyclopropanecarbonitrile, the Fmoc strategy is generally recommended . The mild, basic deprotection conditions are less likely to affect the cyclopropane ring or the nitrile functionality. While there is no extensive literature on the stability of this specific nitrile under prolonged basic conditions, nitriles are generally stable to the short piperidine treatments used for Fmoc removal. The synthesis of related cyclopropane nitriles often involves harsh acidic conditions for hydrolysis, suggesting their stability in milder acids and bases.[6]
Synthesis of N-Fmoc-1-(aminomethyl)cyclopropanecarbonitrile
The protected building block is a prerequisite for SPPS. A general procedure for the Fmoc protection of an amino group is outlined below.
Caption: Workflow for the Fmoc protection of 1-(Aminomethyl)cyclopropanecarbonitrile.
Solid-Phase Peptide Synthesis Protocol (Fmoc Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide containing 1-(Aminomethyl)cyclopropanecarbonitrile. The process involves sequential deprotection and coupling steps on a solid support.[3]
Materials and Reagents
-
Fmoc-protected amino acids (including N-Fmoc-1-(aminomethyl)cyclopropanecarbonitrile)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)
-
Diethyl ether
Step-by-Step Protocol
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of N-Fmoc-1-(aminomethyl)cyclopropanecarbonitrile:
-
In a separate vial, dissolve N-Fmoc-1-(aminomethyl)cyclopropanecarbonitrile (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. Due to the potential steric hindrance of the cyclopropyl group, a longer coupling time and the use of a potent coupling reagent like HATU are recommended.[7]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[8] A negative Kaiser test (the beads remain yellow) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Washing:
-
After the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Peptide Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Quantitative Parameters for Coupling
| Reagent | Equivalents (relative to resin loading) |
| N-Fmoc-1-(aminomethyl)cyclopropanecarbonitrile | 3 - 5 |
| HATU / HBTU | 2.9 - 4.9 |
| DIPEA | 6 - 10 |
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.[4]
Caption: General workflow for peptide cleavage and deprotection.
Cleavage Protocol
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid has been removed by following the deprotection protocol (Step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5 v/v/v). The scavengers (TIS, water, etc.) are crucial to quench reactive cationic species generated during deprotection.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Note on Nitrile Stability: The nitrile group is expected to be stable under these standard cleavage conditions. However, for peptides containing particularly sensitive residues or if unexpected side products are observed, optimization of the cleavage cocktail and reaction time may be necessary.
Conclusion
The incorporation of 1-(Aminomethyl)cyclopropanecarbonitrile into peptides offers an exciting avenue for the design of novel therapeutics with enhanced conformational stability and potentially unique biological activities. By employing a standard Fmoc-based solid-phase peptide synthesis strategy with appropriate considerations for the steric bulk of the cyclopropyl group, researchers can efficiently synthesize peptides containing this novel building block. The protocols and guidelines presented here provide a solid foundation for the successful application of 1-(Aminomethyl)cyclopropanecarbonitrile in peptide and drug discovery research.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, University of California, Irvine. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1998). Journal of Peptide Research. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2004). Methods in Molecular Biology. Retrieved from [Link]
- WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry. Retrieved from [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (2000). LSU Scholarly Repository. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). BMC Chemistry. Retrieved from [Link]
- CN108033931B - Synthesis method of N-Boc piperazine. (2020). Google Patents.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Chemical Technology: An Indian Journal. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
Sources
- 1. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
A Modular Organocatalytic Approach to the Asymmetric Synthesis of Chiral 1-(Aminomethyl)cyclopropanecarbonitrile
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral cyclopropane rings containing quaternary stereocenters are privileged scaffolds in medicinal chemistry, offering unique conformational constraints and metabolic stability. This application note details a robust and highly enantioselective method for the synthesis of 1-(aminomethyl)cyclopropanecarbonitrile, a valuable building block for drug discovery. The strategy is centered on an organocatalytic asymmetric cascade Michael-alkylation reaction, which constructs the strained three-membered ring with exceptional stereocontrol in a single step. We provide a comprehensive overview of the synthetic strategy, the mechanistic basis for enantioselectivity, a detailed experimental protocol, and expected outcomes.
Introduction and Strategic Overview
The cyclopropane motif is a cornerstone in the design of modern pharmaceuticals and agrochemicals, prized for its unique steric and electronic properties.[1] The construction of these rings, particularly with control over absolute stereochemistry at a fully substituted carbon center, remains a significant synthetic challenge. The target molecule, chiral 1-(aminomethyl)cyclopropanecarbonitrile, incorporates a C1 quaternary stereocenter functionalized with both a nucleophilic aminomethyl group and an electrophilic nitrile group, making it a versatile synthon for further elaboration.
Traditional methods for cyclopropanation often involve transition metal catalysis with potentially hazardous diazo compounds or ylides.[2][3] This guide presents an alternative rooted in organocatalysis, which avoids transition metals and often proceeds under mild conditions. Our chosen strategy is an asymmetric cascade Michael-alkylation reaction, a powerful transformation that forms two carbon-carbon bonds, two stereogenic centers (one of which is quaternary), and the cyclopropane ring in a single, highly controlled operation.[4]
The overall workflow involves three key phases: the core asymmetric cascade reaction to build the chiral cyclopropane scaffold, followed by standard functional group interconversions to arrive at the target molecule.
Caption: The Iminium-Enamine catalytic cycle for asymmetric cyclopropanation.
Experimental Application Protocol: Asymmetric Cascade Reaction
This protocol describes the core reaction to synthesize the chiral cyclopropane intermediate, diethyl 1-formylcyclopropane-1,2-dicarboxylate, a direct precursor to the target molecule after functional group manipulation.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | ≥98% | Sigma-Aldrich | Chiral Organocatalyst |
| Propenal (Acrolein) | ≥99%, contains hydroquinone as inhibitor | Sigma-Aldrich | α,β-Unsaturated Aldehyde |
| Diethyl 2-bromo-2-methylmalonate | 97% | Sigma-Aldrich | Nucleophile/Electrophile |
| 2,6-Lutidine | Anhydrous, 99.5% | Sigma-Aldrich | Base |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| Diethyl Ether | Anhydrous | Fisher Scientific | For workup |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | For workup |
| Anhydrous MgSO₄ | Reagent Grade | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | VWR | For chromatography |
B. Step-by-Step Methodology
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Acrolein is highly toxic and volatile. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to the flask. Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (2.4 mmol, 1.2 equiv.) to the stirred solution.
-
Add diethyl 2-bromo-2-methylmalonate (2.0 mmol, 1.0 equiv.).
-
Substrate Addition: Slowly add propenal (acrolein) (3.0 mmol, 1.5 equiv.) dropwise over 10 minutes using a syringe pump. The slow addition is crucial to minimize polymerization of the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-3 hours. The reaction is typically complete within 24-48 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure cyclopropane intermediate.
C. Characterization and Validation (Self-Validating System)
-
Structure Confirmation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a hexane/isopropanol mobile phase.
Expected Results and Performance
Based on analogous transformations reported in the literature, this protocol is expected to deliver the chiral cyclopropane product with high stereoselectivity. [4]
| Parameter | Expected Outcome | Rationale / Justification |
|---|---|---|
| Chemical Yield | 75-90% | The cascade reaction is highly efficient, minimizing intermediate handling losses. |
| Diastereomeric Ratio (dr) | >20:1 | The intramolecular SN2 ring-closure is highly stereoselective, dictated by the conformation of the enamine intermediate. |
| Enantiomeric Excess (ee) | 90-98% | The chiral catalyst provides an excellent stereochemical environment for the initial C-C bond formation. |
Subsequent Transformations to Final Product
The purified cyclopropane intermediate from the protocol above can be converted to 1-(aminomethyl)cyclopropanecarbonitrile via a two-step sequence:
-
Reduction and Protection: Selective reduction of the formyl group to a hydroxymethyl group using a mild reducing agent like NaBH₄. The resulting primary alcohol can then be protected (e.g., as a silyl ether) if necessary for subsequent steps.
-
Amine Installation: The hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate) and displaced with sodium azide. Subsequent reduction of the azide (e.g., with H₂/Pd-C or Staudinger reaction) yields the desired primary aminomethyl group. Hydrolysis of the ester and decarboxylation would then yield the final product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Impure or wet reagents/solvent.2. Polymerization of acrolein.3. Incomplete reaction. | 1. Use freshly distilled or anhydrous grade materials.2. Ensure slow, controlled addition of acrolein at 0 °C.3. Increase reaction time or slightly increase catalyst loading (to 15 mol%). |
| Low Enantioselectivity (ee) | 1. Racemization of the product.2. Inactive or impure catalyst.3. Incorrect temperature. | 1. Ensure workup is not overly acidic or basic. Purify promptly.2. Use a fresh, high-purity batch of the chiral catalyst.3. Maintain the reaction temperature strictly at 0 °C. |
| Complex Product Mixture | 1. Side reactions from acrolein.2. Base-mediated decomposition. | 1. Re-verify slow addition protocol.2. Screen alternative non-nucleophilic bases (e.g., proton sponge). |
References
-
Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. PubMed Central. Available at: [Link]
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]
-
Recent advances on asymmetric Strecker reactions. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. American Chemical Society Publications. Available at: [Link]
-
Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PubMed Central. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. University of Bath's research portal. Available at: [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes... Organic Chemistry Portal. Available at: [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 4. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Analytical methods for the quantification of 1-(Aminomethyl)cyclopropanecarbonitrile
Application Note: Quantitative Analysis of 1-(Aminomethyl)cyclopropanecarbonitrile
Abstract
1-(Aminomethyl)cyclopropanecarbonitrile is a key building block in modern organic and medicinal chemistry. As a small, highly polar molecule with a primary amine and a nitrile functional group, its accurate quantification presents significant analytical challenges. Chief among these are its lack of a native UV chromophore and its poor retention in traditional reversed-phase liquid chromatography (RPLC). This application note provides a comprehensive guide with detailed protocols for the quantification of 1-(Aminomethyl)cyclopropanecarbonitrile in various matrices, tailored for researchers, scientists, and drug development professionals. Three robust analytical methods are presented: HPLC with pre-column derivatization and fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and a direct analysis via Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). The causality behind experimental choices, self-validating protocol design, and adherence to established analytical standards are emphasized throughout.
Introduction and Analytical Challenges
1-(Aminomethyl)cyclopropanecarbonitrile and related α-aminonitriles are versatile intermediates in chemical synthesis, notably in the construction of complex molecules and pharmaceutical agents.[1][2] Accurate quantification is critical for reaction monitoring, purity assessment, and quality control. However, the physicochemical properties of this analyte pose distinct challenges to the analytical chemist:
-
Lack of a Chromophore: The molecule does not possess a suitable light-absorbing group (chromophore), rendering it nearly invisible to standard HPLC-UV detectors, which are workhorses in many analytical labs.[3][4][5]
-
High Polarity: The presence of a primary amine group makes the compound highly polar. This results in minimal or no retention on conventional C18 reversed-phase columns, where it often elutes in the solvent front with other unretained species.[3][6]
-
Volatility and Thermal Stability: While amenable to gas chromatography, the primary amine can exhibit poor peak shape due to interactions with active sites in the GC system. Its thermal stability during heated injection must also be considered.[7]
To overcome these hurdles, specific strategies must be employed, including chemical derivatization to enhance detectability and specialized chromatographic techniques to ensure adequate retention and separation.
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is a classic and highly effective approach for quantifying primary amines that lack a chromophore.[8] By chemically attaching a fluorescent tag to the amine group before injection, the analyte is converted into a derivative that can be detected with exceptional sensitivity by a fluorescence detector (FLD).
Principle of the Method: The protocol utilizes Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatizing agent. Dansyl Chloride reacts with the primary amine of 1-(Aminomethyl)cyclopropanecarbonitrile under basic conditions to form a stable, highly fluorescent sulfonamide derivative. This not only enables sensitive detection but also increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.[9]
Experimental Workflow: HPLC-FLD with Pre-column Derivatization
Caption: Workflow for HPLC-FLD analysis with Dansyl Chloride derivatization.
Detailed Protocol:
A. Reagents and Materials:
-
1-(Aminomethyl)cyclopropanecarbonitrile reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Dansyl Chloride solution: 1.5 mg/mL in acetone
-
Borate Buffer: 0.1 M, pH 9.5
-
Quenching Solution: 2% (v/v) Sodium Hydroxide
-
Trifluoroacetic Acid (TFA)
B. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in 50:50 ACN/Water.
-
Create a series of calibration standards via serial dilution of the stock solution.
-
Dilute unknown samples to fall within the expected calibration range.
C. Derivatization Procedure:
-
To 100 µL of standard or sample solution in a microvial, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution.
-
Vortex the vial for 30 seconds.
-
Incubate the mixture in a water bath or heating block at 60°C for 45 minutes in the dark.
-
Remove from heat and allow to cool to room temperature.
-
Add 50 µL of quenching solution to react with excess Dansyl Chloride.
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
D. HPLC-FLD Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
FLD Settings: Excitation λ = 340 nm, Emission λ = 525 nm
Expected Performance Data:
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Quantitation (LOQ) | 5-15 ng/mL |
| Limit of Detection (LOD) | 2-5 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high selectivity and sensitivity. To improve the volatility and chromatographic performance of 1-(Aminomethyl)cyclopropanecarbonitrile, derivatization is necessary.[7] Silylation, which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, is a common and effective strategy.[10]
Principle of the Method: The analyte is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reaction converts the polar primary amine into a less polar, more volatile, and thermally stable TMS-derivative.[10] The derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides definitive identification based on its mass spectrum and fragmentation pattern, along with accurate quantification.
Experimental Workflow: GC-MS with Silylation
Caption: Workflow for GC-MS analysis with silylation derivatization.
Detailed Protocol:
A. Reagents and Materials:
-
1-(Aminomethyl)cyclopropanecarbonitrile reference standard
-
BSTFA with 1% TMCS
-
Pyridine or Ethyl Acetate, anhydrous grade
-
Nitrogen gas, high purity
B. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a volatile solvent like pyridine or ethyl acetate.
-
Create calibration standards via serial dilution.
-
For samples in aqueous matrices, perform a liquid-liquid extraction into an appropriate organic solvent (e.g., ethyl acetate) and evaporate the solvent.
C. Derivatization Procedure:
-
Pipette 100 µL of standard or sample solution into a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly, vortex for 15 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
D. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 40-450) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Expected Performance Data:
| Parameter | Expected Value |
| Linearity (r²) | > 0.997 |
| Limit of Quantitation (LOQ) | 1-10 ng/mL (SIM mode) |
| Limit of Detection (LOD) | 0.5-2 ng/mL (SIM mode) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 3: HILIC-Tandem Mass Spectrometry (HILIC-MS/MS)
For the highest sensitivity and selectivity without the need for derivatization, HILIC-MS/MS is the premier method. This technique is specifically designed for the retention and analysis of very polar compounds.[6][11][12]
Principle of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][13] This combination promotes the partitioning of polar analytes like 1-(Aminomethyl)cyclopropanecarbonitrile into a water-enriched layer on the surface of the stationary phase, leading to retention. The analyte is then eluted by increasing the polarity of the mobile phase (i.e., increasing the water content). Coupling this separation to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification, even in complex matrices.
Experimental Workflow: Direct HILIC-MS/MS Analysis
Caption: Workflow for direct HILIC-MS/MS analysis.
Detailed Protocol:
A. Reagents and Materials:
-
1-(Aminomethyl)cyclopropanecarbonitrile reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium Formate, LC-MS grade
B. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in water.
-
Create calibration standards via serial dilution in water.
-
For all standards and samples, perform a final dilution by adding 4 parts ACN to 1 part aqueous solution (e.g., 20 µL sample + 80 µL ACN). This high organic content is critical for good peak shape in HILIC.
-
Vortex and centrifuge to pellet any precipitated material (e.g., proteins in biological samples).
-
Transfer the supernatant to an LC-MS vial.
C. HILIC-MS/MS Conditions:
-
Column: BEH Amide, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN/Water
-
Gradient: 95% B (hold 1 min), ramp to 50% B over 5 minutes, hold 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor.
Expected Performance Data:
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.1-1.0 ng/mL |
| Limit of Detection (LOD) | 0.02-0.2 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Comparison and Selection
| Feature | HPLC-FLD (Derivatization) | GC-MS (Derivatization) | HILIC-MS/MS (Direct) |
| Principle | Adds fluorescent tag | Adds silyl group for volatility | Separates based on polarity |
| Sensitivity | High | High (SIM mode) | Very High |
| Selectivity | Moderate | High | Very High |
| Sample Prep | Multi-step, requires heating | Multi-step, requires drying | Simple dilution |
| Equipment | Standard HPLC with FLD | GC with Mass Spectrometer | LC with Tandem MS |
| Best For | Labs without MS, routine QC | Volatile compound screening | Trace-level analysis, complex matrices |
Method Validation
All methods described should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[14][15] Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The quantification of 1-(Aminomethyl)cyclopropanecarbonitrile requires tailored analytical strategies to overcome its inherent challenges. Pre-column derivatization followed by HPLC-FLD offers a sensitive and accessible method. GC-MS with silylation provides high selectivity and confirmatory data. For ultimate performance in sensitivity and specificity, particularly in complex sample matrices, direct analysis by HILIC-MS/MS is the method of choice. The selection of the most appropriate method will depend on the specific application requirements, sample matrix, and available instrumentation. Each protocol presented herein provides a robust starting point for method development and validation in a regulated or research environment.
References
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Wiley Analytical Science. (2021). No chromophore - no problem? Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
Pharmatutor. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Retrieved from [Link]
-
PubMed. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Retrieved from [Link]
-
NIH. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Analysis of Highly Polar Compounds of Plant Origin: Combination of Hydrophilic Interaction Chromatography and Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]
-
Reddit. (2026). If a compound doesn't have a chromophore, then why can't it be used in HPLC with a UV detector? Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopropanecarbonitrile. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. reddit.com [reddit.com]
- 5. No chromophore – no HPLC analysis? [event.on24.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. fda.gov [fda.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
A Step-by-Step Guide to Michael-Initiated Ring Closure (MIRC) for Cyclopropane Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a privileged scaffold in medicinal chemistry and natural products, prized for its unique conformational constraints and metabolic stability.[1][2] The Michael-Initiated Ring Closure (MIRC) reaction has emerged as a robust and versatile strategy for the stereocontrolled synthesis of highly functionalized cyclopropanes. This tandem reaction, involving a conjugate addition followed by an intramolecular cyclization, provides a powerful tool for constructing these valuable three-membered rings under often mild conditions.[1][3]
This guide offers an in-depth exploration of the MIRC reaction, from its core mechanistic principles to detailed experimental protocols and troubleshooting, designed to empower researchers in applying this methodology to complex synthetic challenges.
The MIRC Reaction: Mechanistic Underpinnings
At its core, the MIRC is a two-step sequence:
-
Michael Addition: A nucleophile (the Michael donor) undergoes a 1,4-conjugate addition to an α,β-unsaturated compound (the Michael acceptor). This step forms an enolate intermediate.[4]
-
Intramolecular Cyclization: The newly formed enolate then acts as an internal nucleophile, displacing a leaving group in an intramolecular SN2 reaction to forge the cyclopropane ring.[1]
The strategic placement of the leaving group defines two primary classifications of the MIRC reaction.[1]
-
Type I MIRC: The leaving group (LG) is located on the Michael acceptor. A wide array of nucleophiles, including enolates, thiolates, and cyanides, can initiate this reaction.[1]
-
Type II MIRC: The leaving group is part of the nucleophilic species itself. This is common when using α-halo carbanions or ylides as the Michael donor.[1]
The versatility of the MIRC allows for the creation of complex cyclopropanes by strategically choosing the Michael donor, acceptor, and the reaction conditions.
Caption: General mechanisms for Type I and Type II MIRC reactions.
Achieving Stereocontrol: The Asymmetric MIRC
A key advantage of the MIRC reaction is its high degree of stereocontrol, enabling the synthesis of enantioenriched cyclopropanes.[1] This is paramount for drug development, where specific stereoisomers often dictate biological activity. Control is typically achieved through three primary strategies.[1]
-
Substrate-Based Control: Incorporating a chiral auxiliary into either the Michael donor or acceptor can effectively direct the facial selectivity of the reaction steps.[1]
-
Reagent-Based Control: Employing a chiral nucleophile allows the transfer of stereochemical information during the addition step.[1]
-
Catalyst-Based Control: This is the most powerful and widely used approach. Chiral catalysts, particularly organocatalysts, can generate a chiral environment that dictates the stereochemical outcome with high fidelity.[1][2] These catalysts operate under mild conditions and are often metal-free, enhancing the reaction's functional group tolerance.[1]
Prominent classes of organocatalysts for asymmetric MIRC reactions include cinchona alkaloids, prolinol derivatives, and bifunctional thioureas/squaramides, which activate the substrates through mechanisms like hydrogen bonding or the formation of chiral iminium ions.[1]
Caption: Decision workflow for achieving stereoselectivity in MIRC reactions.
Experimental Protocol: Asymmetric Synthesis of a Dicarboxylate Cyclopropane
This protocol details a representative organocatalytic MIRC reaction between an α,β-unsaturated aldehyde and diethyl bromomalonate, a common and effective transformation.[5]
Materials and Reagents:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol)
-
Diethyl bromomalonate (1.2 mmol, 1.2 equiv)
-
(S)-Diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)
-
2,6-Lutidine (1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the (S)-Diphenylprolinol silyl ether catalyst (10 mol%). Purge the flask with an inert atmosphere (N₂ or Argon).
-
Solvent and Reagent Addition: Add anhydrous DCM (5 mL) via syringe. Add the α,β-unsaturated aldehyde (1.0 mmol) to the flask and stir for 5 minutes at room temperature to allow for potential catalyst-substrate pre-association.
-
Initiation: Sequentially add 2,6-lutidine (1.2 equiv) followed by diethyl bromomalonate (1.2 equiv) to the stirring solution. The base is added to facilitate the formation of the nucleophilic enolate from the bromomalonate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL) to remove acidic and aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclopropane product.
-
Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis to determine the diastereomeric ratio (dr) and enantiomeric excess (ee).
Key Parameters for Reaction Optimization
The success of a MIRC reaction often hinges on the careful selection of reaction parameters. The interplay between the base, solvent, and catalyst is critical for achieving high yield and stereoselectivity.
| Parameter | Effect on Reaction | Typical Choices & Rationale |
| Base | The choice of base is crucial for generating the nucleophile without promoting side reactions. Its strength and steric bulk can influence the rate and selectivity. | Weak, non-nucleophilic bases (e.g., 2,6-lutidine, triethylamine) are often preferred in organocatalyzed reactions to prevent catalyst deactivation or undesired side reactions.[1][5] Stronger bases (e.g., K₂CO₃, Cs₂CO₃) are common in phase-transfer catalysis.[1] |
| Catalyst | The catalyst dictates the stereochemical outcome in asymmetric variants. Its structure and loading can significantly impact enantioselectivity (ee) and diastereoselectivity (dr). | Cinchona alkaloids are effective for generating chiral ylides.[1] Prolinol ethers excel at activating α,β-unsaturated aldehydes via iminium ion formation.[1] Bifunctional catalysts (thioureas, squaramides) use hydrogen bonding to orient both reactants.[1] |
| Solvent | The solvent can affect reagent solubility, reaction rates, and even the stereochemical course of the reaction by influencing the transition state energies. | Aprotic solvents like dichloromethane (DCM), chloroform (CHCl₃), and toluene are common. The optimal solvent often needs to be determined empirically for each specific reaction. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between diastereomeric transition states. However, this may come at the cost of a slower reaction rate. | Reactions are often run between -20 °C and room temperature. Screening different temperatures is a standard optimization step to balance selectivity and reaction time. |
| Substrate | The electronic nature of the Michael donor and acceptor influences reactivity. Electron-withdrawing groups (EWGs) on both components generally accelerate the reaction. | Donors like malonates, nitroalkanes, and cyanoacetates are highly effective. Acceptors like enones, enals, and nitro-olefins are common electrophiles.[1][3] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or impure reagents.2. Insufficiently strong base to form the nucleophile.3. Steric hindrance in the substrate.4. Reaction temperature is too low. | 1. Use freshly purified reagents and ensure the catalyst is active.2. Screen a panel of bases with varying strengths.3. Consider a less sterically demanding substrate analog if possible.4. Gradually increase the reaction temperature. |
| Poor Stereoselectivity (low dr or ee) | 1. Reaction temperature is too high.2. Inappropriate catalyst for the substrate combination.3. Low catalyst loading.4. Racemization of the product or intermediates. | 1. Run the reaction at a lower temperature (e.g., 0 °C, -20 °C).2. Screen different classes of chiral catalysts.3. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).4. Ensure the workup is non-acidic/non-basic if the product is sensitive. |
| Formation of Michael Adduct Only | 1. The intramolecular cyclization step is too slow.2. The leaving group is not sufficiently reactive. | 1. After the Michael addition is complete (monitored by TLC), consider adding a stronger base to promote the ring closure.2. Use a substrate with a better leaving group (e.g., I > Br > Cl). |
| Complex Product Mixture | 1. Side reactions due to a highly reactive base.2. Decomposition of starting materials or product under the reaction conditions. | 1. Use a milder, non-nucleophilic base.2. Run the reaction at a lower temperature and monitor carefully to avoid over-running. |
References
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI: 10.1039/D4QO00535J. [Link]
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Michael Reaction and Addition to Cyclopropane ring (CHE). (2015). YouTube. [Link]
-
Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. ResearchGate. [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022). RSC Publishing. DOI: 10.1039/d2ra05391h. [Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
The Strategic Integration of 1-(Aminomethyl)cyclopropanecarbonitrile in the Agrochemical Discovery Pipeline
Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Agrochemicals
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of unique structural motifs is paramount. The cyclopropane ring, a three-membered carbocycle, has emerged as a "privileged" scaffold in modern agrochemical design. Its inherent ring strain and rigid conformation impart desirable physicochemical properties to bioactive molecules, such as enhanced metabolic stability, increased potency, and refined target selectivity.[1][2] The unique three-dimensional architecture of the cyclopropyl group allows for novel interactions with biological targets, often leading to the discovery of compounds with new modes of action or improved efficacy against resistant pests and weeds.[1][2] This application note explores the utility of a versatile, bifunctional building block, 1-(Aminomethyl)cyclopropanecarbonitrile , in the synthesis of potential next-generation fungicides and herbicides.
1-(Aminomethyl)cyclopropanecarbonitrile: A Versatile Building Block for Agrochemical Synthesis
1-(Aminomethyl)cyclopropanecarbonitrile is a valuable synthetic intermediate possessing two reactive functional groups: a primary amine and a nitrile, both attached to a central cyclopropane core. This bifunctionality allows for a diverse range of chemical transformations, enabling the construction of a wide array of agrochemical scaffolds. The primary amine serves as a nucleophilic handle for the introduction of various substituents via acylation, alkylation, or condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, such as triazoles, which are prominent in many commercial fungicides.[3]
This guide will present detailed protocols and synthetic strategies for leveraging 1-(Aminomethyl)cyclopropanecarbonitrile in the generation of novel agrochemical candidates.
Proposed Application 1: Synthesis of Cyclopropyl-Amide Containing Fungicides
Carboxylic acid amide (CAA) fungicides are a significant class of agrochemicals known for their efficacy against oomycete pathogens.[4] The amide linkage is a key pharmacophore in these molecules. By acylating the primary amine of 1-(Aminomethyl)cyclopropanecarbonitrile with various substituted acid chlorides, novel CAA fungicide candidates can be synthesized.
Rationale and Mechanistic Insight
The nucleophilic primary amine of 1-(Aminomethyl)cyclopropanecarbonitrile readily attacks the electrophilic carbonyl carbon of an acid chloride, leading to the formation of a stable amide bond. The choice of the acid chloride can be guided by known structure-activity relationships (SAR) of existing CAA fungicides, allowing for the targeted synthesis of compounds with potentially high fungicidal activity. The cyclopropane moiety is expected to enhance the biological activity and metabolic stability of the resulting compounds.[2]
Experimental Workflow: Acylation of 1-(Aminomethyl)cyclopropanecarbonitrile
Caption: Workflow for the synthesis of cyclopropyl-amide derivatives.
Detailed Protocol: Synthesis of N-((1-cyanocyclopropyl)methyl)-4-methoxybenzamide
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(Aminomethyl)cyclopropanecarbonitrile (1.0 g, 9.25 mmol) and triethylamine (1.4 mL, 10.18 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Addition of Acid Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.74 g, 10.18 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(Aminomethyl)cyclopropanecarbonitrile | 96.13 | 9.25 | 1.0 g |
| Triethylamine | 101.19 | 10.18 | 1.4 mL |
| 4-Methoxybenzoyl chloride | 170.59 | 10.18 | 1.74 g |
| Dichloromethane | - | - | 40 mL |
Proposed Application 2: Synthesis of Cyclopropyl-Triazole Containing Fungicides
Triazole fungicides are a major class of agricultural chemicals that act by inhibiting the C14-demethylase enzyme, which is crucial for sterol production in fungi.[3] The nitrile functionality of 1-(Aminomethyl)cyclopropanecarbonitrile can be converted into a 1,2,4-triazole ring, a key pharmacophore for this class of fungicides.
Rationale and Mechanistic Insight
The synthesis of the triazole ring can be achieved through a multi-step sequence starting with the conversion of the nitrile to a thioamide, followed by S-alkylation and subsequent cyclization with a hydrazine derivative. This approach allows for the introduction of diverse substituents on the triazole ring, enabling the fine-tuning of the resulting compound's biological activity.
Experimental Workflow: Synthesis of Cyclopropyl-Triazole Derivatives
Caption: Workflow for the synthesis of cyclopropyl-triazole derivatives.
Detailed Protocol: Synthesis of a Cyclopropyl-Triazole Fungicide Candidate
-
Thioamide Formation: To a solution of the N-acylated intermediate from Proposed Application 1 (e.g., N-((1-cyanocyclopropyl)methyl)-4-methoxybenzamide) (5.0 mmol) in anhydrous toluene (50 mL), add Lawesson's reagent (2.22 g, 5.5 mmol). Heat the mixture to reflux for 4 hours.
-
S-Alkylation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude thioamide in acetone (30 mL) and add methyl iodide (0.34 mL, 5.5 mmol). Stir the mixture at room temperature for 2 hours.
-
Cyclization: Add formylhydrazine (0.33 g, 5.5 mmol) to the reaction mixture and heat to reflux for 6 hours.
-
Purification: Cool the reaction to room temperature and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to yield the target cyclopropyl-triazole derivative.
Proposed Application 3: Synthesis of Cyclopropyl-Containing Herbicides
The aminomethylcyclopropane scaffold can also be incorporated into potential herbicides. For example, derivatives of cyclopropane-1,1-dicarboxylic acid have been shown to exhibit herbicidal activity by inhibiting ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway of plants.[5] While 1-(Aminomethyl)cyclopropanecarbonitrile does not directly possess this dicarboxylic acid structure, its nitrile group can be hydrolyzed to a carboxylic acid, and the aminomethyl group can be further functionalized to generate novel herbicidal candidates.
Rationale and Mechanistic Insight
Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid. The resulting aminomethylcyclopropanecarboxylic acid can then be N-acylated with various aromatic or heterocyclic moieties known to be present in active herbicides. This strategy allows for the exploration of new chemical space around a known herbicidal pharmacophore.
Experimental Workflow: Synthesis of a Cyclopropyl-Carboxylic Acid Herbicide Candidate
Caption: Workflow for the synthesis of a cyclopropyl-carboxylic acid herbicide candidate.
Detailed Protocol: Synthesis of a Potential KARI Inhibitor
-
Nitrile Hydrolysis: In a sealed tube, heat a mixture of 1-(Aminomethyl)cyclopropanecarbonitrile (5.0 g, 52.0 mmol) and 6 M aqueous HCl (50 mL) at 100°C for 24 hours. Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure to obtain 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride.
-
N-Acylation: Suspend the crude amino acid hydrochloride (1.0 g, 6.6 mmol) in anhydrous THF (20 mL). Add triethylamine (2.3 mL, 16.5 mmol) and cool to 0°C. Add a solution of 2-ethylbenzoyl chloride (1.23 g, 7.3 mmol) in THF (5 mL) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired N-acylated cyclopropanecarboxylic acid.
Conclusion
1-(Aminomethyl)cyclopropanecarbonitrile represents a highly versatile and valuable building block for the synthesis of novel agrochemical candidates. Its bifunctional nature allows for the facile introduction of key pharmacophoric elements found in established classes of fungicides and herbicides. The protocols and strategies outlined in this application note provide a roadmap for researchers and scientists in the agrochemical industry to explore new chemical space and develop next-generation crop protection agents. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make this building block a compelling starting point for the discovery of more potent, selective, and environmentally benign agrochemicals.
References
-
Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022). Pesticide Biochemistry and Physiology. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (2016). Current Organic Chemistry. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2023). Molecules. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of cyclotetrapeptides analogues to natural products as herbicides. (2022). Molecules. [Link]
-
Powerful new method to build key chemical structures found in medicines and insecticides. (2023). University of Oxford, Department of Chemistry. [Link]
- Preparation of cyclopropan-carboxylates. (1984).
- Agrochemical composition with strengthened efficacy. (2022).
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2014). Organic & Biomolecular Chemistry. [Link]
-
Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. (1998). Journal of Organic Chemistry. [Link]
- Synergist for pesticide and its producing process. (1995).
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]
-
First highly stereoselective synthesis of fungicide systhane. (2000). Organic Letters. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2005). Chemical Reviews. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules. [Link]
-
α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. (2020). The Chemical Record. [Link]
-
Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone Derivatives as Potential Fungicides. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). Molecules. [Link]
-
Multicomponent reactions in fungicide research: The discovery of mandipropamid. (2007). Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. WO2022018747A1 - Synergistic agrochemical composition comprising diamides and plant growth regulators - Google Patents [patents.google.com]
- 2. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Cyclopropylamines
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyclopropylamine Moiety in Modern Chemistry
The cyclopropyl ring, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] When appended to a nitrogen atom, forming a cyclopropylamine, this structural motif imparts a unique combination of conformational rigidity, metabolic stability, and lipophilicity that can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[4] Consequently, cyclopropylamines are integral components of numerous pharmaceuticals, including antidepressants, antiviral agents, and anticancer drugs.[1][5]
The construction of the crucial C-N bond linking an aromatic or heteroaromatic core to a cyclopropylamine has historically presented synthetic challenges. Traditional methods often require harsh conditions and exhibit limited functional group tolerance.[6] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile solution, enabling the efficient synthesis of N-arylcyclopropylamines under mild conditions.[7] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging these transformative reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed C-N bond formation generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[10]
-
Ligand Exchange/Amine Coordination: The amine (in this case, cyclopropylamine) coordinates to the Pd(II) center, displacing a halide or solvent molecule.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium center, forming the desired N-arylcyclopropylamine product and regenerating the active Pd(0) catalyst.[8][10]
The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For challenging substrates like cyclopropylamine, sterically hindered and electron-rich phosphine ligands are often crucial for promoting the reductive elimination step and preventing catalyst decomposition.[7][11]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Application Note 1: Buchwald-Hartwig Amination for N-Arylcyclopropylamine Synthesis
The Buchwald-Hartwig amination is the premier method for the synthesis of N-arylcyclopropylamines.[6][12] Recent advancements have led to the development of highly active catalyst systems that can couple cyclopropylamine with a wide range of aryl and heteroaryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides.[7]
Causality in Experimental Design:
-
Palladium Precatalyst: The use of air-stable and commercially available π-allylpalladium precatalysts, such as [(tBuBrettPhos)Pd(allyl)]OTf, simplifies reaction setup and improves reproducibility. These precatalysts readily generate the active Pd(0) species in situ.
-
Ligand Selection: The choice of ligand is critical. For the monoarylation of cyclopropylamine, sterically demanding and electron-rich biaryl phosphine ligands like BrettPhos and RuPhos have shown broad applicability.[13] More recently, ylide-functionalized phosphines (YPhos), such as adYPhos, have enabled the coupling of challenging (hetero)aryl chlorides at room temperature.[7] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating properties promote the initial oxidative addition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the cyclopropylamine coordinated to the palladium center. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and potassium tert-butoxide (KOtBu) are commonly employed.
-
Solvent: Aprotic polar solvents like toluene, dioxane, or tert-amyl alcohol are typically used to ensure the solubility of the reactants and catalyst components.
Detailed Protocol: Monoarylation of Cyclopropylamine with an Aryl Chloride
This protocol is adapted from a procedure utilizing a YPhos ligand, which has demonstrated high efficiency at room temperature.[7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
adYPhos ligand
-
Aryl chloride (1.0 mmol)
-
Cyclopropylamine (1.5 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In Situ): In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the adYPhos ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: To the same tube, add the aryl chloride (1.0 mmol), NaOtBu (1.5 mmol), and anhydrous toluene (5 mL).
-
Initiation: Add cyclopropylamine (1.5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / adYPhos | In situ formation of a highly active catalyst for coupling aryl chlorides.[7] |
| Base | NaOtBu | Strong, non-nucleophilic base to facilitate deprotonation of the amine. |
| Solvent | Toluene | Aprotic solvent with good solvating properties for the reactants. |
| Temperature | Room Temperature | Mild conditions enabled by the highly active catalyst system.[7] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application Note 2: Suzuki-Miyaura Coupling for the Synthesis of Arylcyclopropanes
While the primary focus is on C-N coupling, it is important to note the utility of other palladium-catalyzed reactions in synthesizing precursors or analogs. The Suzuki-Miyaura coupling enables the formation of C-C bonds and can be used to synthesize arylcyclopropanes from cyclopropylboronic acids or their derivatives and aryl halides.[14][15][16][17][18]
Key Considerations:
-
Boron Source: Cyclopropylboronic acid or its potassium trifluoroborate salt are common coupling partners.[18] The trifluoroborate salts often exhibit enhanced stability and reactivity.
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or [PdCl₂(dppf)] and a suitable phosphine ligand is typically used.[14]
-
Base: A base such as potassium carbonate or cesium carbonate is necessary to activate the boronic acid for transmetalation.[15]
Detailed Protocol: Coupling of Potassium Cyclopropyltrifluoroborate with an Aryl Chloride
This protocol is based on a method developed for the coupling of challenging aryl chlorides.[18]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
SPhos ligand (0.06 mmol, 6 mol%)
-
Aryl chloride (1.0 mmol)
-
Potassium cyclopropyltrifluoroborate (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (10:1 mixture, 2.2 mL)
-
Reaction vial with a stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl chloride (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).
-
Solvent Addition: Add the toluene/water (10:1) solvent mixture.
-
Reaction: Seal the vial and stir the mixture at 100 °C for 18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.
Application Note 3: Sonogashira Coupling with Cyclopropyl-functionalized Alkynes
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[19][20][21] This methodology can be applied to synthesize molecules containing a cyclopropylacetylene moiety.
Mechanistic Nuances:
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper(I).[22]
-
Palladium Cycle: Similar to the Buchwald-Hartwig amination, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex.
Protocol Outline: Coupling of an Aryl Bromide with Cyclopropylacetylene
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂).
-
Copper(I) iodide (CuI) cocatalyst.
-
Aryl bromide.
-
Cyclopropylacetylene.
-
Amine base (e.g., triethylamine or diisopropylamine).
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF).
Procedure:
-
Setup: Under an inert atmosphere, dissolve the aryl bromide, palladium catalyst, and CuI in the solvent.
-
Reagent Addition: Add the amine base followed by the cyclopropylacetylene.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove amine salts, and then proceed with a standard aqueous workup and extraction.
-
Purification: Purify the product by column chromatography.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Catalyst Deactivation: Ensure strictly anaerobic and anhydrous conditions. Consider using a precatalyst or a glovebox for reaction setup.[13]
-
Inefficient Reductive Elimination: Switch to a more sterically hindered and electron-rich ligand.[7]
-
Poor Substrate Reactivity: For aryl chlorides, a more active catalyst system (e.g., those with Buchwald or YPhos ligands) is often necessary.[7][11]
-
-
Side Reactions:
-
Homocoupling: In Suzuki couplings, this can result from slow transmetalation. Ensure the base is adequate and the reaction is sufficiently deoxygenated. In Sonogashira couplings, the Glaser coupling of the alkyne can be a side reaction, which can be minimized by using a copper-free protocol if necessary.[23]
-
Hydrodehalogenation: This can occur if a source of hydride is present. Ensure solvents are anhydrous.
-
-
Reaction Stalling: This may indicate catalyst decomposition. Lowering the reaction temperature or using a more robust ligand can sometimes mitigate this issue.
Conclusion
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of molecules containing the cyclopropylamine motif. By carefully selecting the appropriate catalyst system, ligands, and reaction conditions, researchers can efficiently construct C-N and C-C bonds with high functional group tolerance. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug discovery and development, enabling the streamlined synthesis of these valuable compounds.
References
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. PubMed. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. ResearchGate. [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Unknown Source. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Recent Advances in Pd/C-Catalyzed Coupling Reactions. ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Unknown Source. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar. [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link]
-
Prototypical Buchwald-Hartwig amination mechanism Prototypical... | Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. audreyli.com [audreyli.com]
- 18. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
Application Notes & Protocols: Derivatization of the Aminomethyl Group on the Cyclopropane Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylmethylamine (CPMA) moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1][2] Derivatization of the primary aminomethyl group is a critical step in harnessing the full potential of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed technical overview of the primary strategies for derivatizing the aminomethyl group on a cyclopropane ring. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into protocol selection, execution, and troubleshooting. Detailed, self-validating protocols for N-acylation, N-sulfonylation, and reductive amination are presented, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Part 1: Strategic Considerations for Derivatization
The primary amine of (aminomethyl)cyclopropane, also known as cyclopropylmethylamine, serves as a versatile synthetic handle. The choice of derivatization strategy is dictated by the desired final compound class and the overall synthetic goal. The three most common and robust derivatization pathways are:
-
N-Acylation: To form amides. This is arguably the most common derivatization, as the resulting amide bond is a cornerstone of many pharmaceutical structures.
-
N-Sulfonylation: To form sulfonamides. Sulfonamides are key functional groups in a variety of therapeutic agents, acting as stable, non-basic mimics of other functional groups.
-
N-Alkylation/Reductive Amination: To form secondary or tertiary amines. This pathway is crucial for modulating the basicity (pKa) of the nitrogen atom and for installing groups that can form critical interactions with biological targets.
A primary concern during any derivatization is the stability of the cyclopropane ring itself. The inherent ring strain makes it susceptible to opening under certain conditions, particularly harsh acidic or radical-mediated reactions.[3] The protocols outlined in this guide utilize mild conditions to preserve the integrity of this critical carbocycle.[4]
Decision-Making Workflow for Derivatization
The following diagram illustrates a logical workflow for selecting the appropriate derivatization strategy based on the desired molecular outcome.
Caption: Strategic workflow for selecting a derivatization method.
Part 2: Core Protocols & Methodologies
The following protocols are designed to be self-validating, incorporating mechanistic insights, detailed procedural steps, and troubleshooting advice.
Protocol 1: N-Acylation via Amide Coupling
Principle & Causality: This protocol forms a stable amide bond by coupling (aminomethyl)cyclopropane with a carboxylic acid. The reaction relies on an activating agent (e.g., HATU) to convert the carboxylic acid into a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the primary amine. A non-nucleophilic organic base (e.g., DIPEA) is used to scavenge the acid produced during the reaction, driving the equilibrium towards product formation without competing in the reaction. DMF is an excellent solvent choice due to its polar, aprotic nature, which effectively solubilizes the reactants and coupling reagents.
Exemplary Reaction: (Aminomethyl)cyclopropane + Benzoic Acid → N-(Cyclopropylmethyl)benzamide
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Aminomethyl)cyclopropane | ≥97% | Sigma-Aldrich | Corrosive, flammable liquid. Handle in a fume hood. |
| Benzoic Acid | ACS Reagent, ≥99.5% | Standard Supplier | |
| HATU | ≥98% | Standard Supplier | Moisture sensitive. Store in a desiccator. |
| DIPEA | ≥99% | Standard Supplier | Corrosive. Dispense in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Store over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | |
| Saturated NaHCO₃ (aq) | Lab Prepared | ||
| Brine | Lab Prepared | ||
| Anhydrous MgSO₄ | Standard Supplier | ||
| Round-bottom flask, stir bar, septa, nitrogen line | Standard Lab Glassware |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq) and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution based on the limiting reagent). Stir the mixture at room temperature for 10 minutes to allow for pre-activation.
-
Base and Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the dropwise addition of (aminomethyl)cyclopropane (1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarb wash removes unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography (silica gel), typically using a gradient of ethyl acetate in hexanes to afford the pure N-(cyclopropylmethyl)benzamide.
Self-Validation & Troubleshooting
| Observation/Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; moisture contamination deactivating HATU; insufficient base. | Ensure all reagents and solvents are anhydrous. Increase reaction time. Confirm stoichiometry of reagents. |
| Multiple Spots on TLC | Side-product formation (e.g., acylation of DIPEA). | Lower reaction temperature to 0 °C before adding the amine. Ensure slow addition of the amine. |
| Product difficult to purify | Residual DMF. | Perform multiple aqueous washes. If DMF persists, it can be removed by azeotroping with heptane under reduced pressure. |
Protocol 2: N-Sulfonylation
Principle & Causality: This protocol forms a sulfonamide by reacting the primary amine with a sulfonyl chloride. The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.
Exemplary Reaction: (Aminomethyl)cyclopropane + Benzenesulfonyl Chloride → N-(Cyclopropylmethyl)benzenesulfonamide
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Aminomethyl)cyclopropane | ≥97% | Sigma-Aldrich | |
| Benzenesulfonyl Chloride | ≥99% | Standard Supplier | Moisture sensitive, corrosive. |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Toxic and flammable. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | |
| 1M HCl (aq) | Lab Prepared | ||
| Saturated NaHCO₃ (aq) | Lab Prepared | ||
| Anhydrous Na₂SO₄ | Standard Supplier |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve (aminomethyl)cyclopropane (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a stir bar and cooled to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the solution.
-
Sulfonyl Chloride Addition: Add a solution of benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude solid or oil can be purified by flash chromatography (silica gel) or recrystallization (e.g., from ethanol/water) to yield the pure sulfonamide.
Self-Validation & Troubleshooting
| Observation/Problem | Possible Cause(s) | Recommended Solution(s) |
| Di-sulfonylation Product | Excess sulfonyl chloride; reaction too concentrated or run at high temperature. | Use a slight excess of the amine. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. |
| Reaction Stalls | Insufficient base; poor quality sulfonyl chloride (hydrolyzed). | Ensure anhydrous conditions. Use freshly opened or purified sulfonyl chloride. Add an additional equivalent of base. |
| Low Yield | Amine hydrochloride salt may have precipitated, reducing its availability. | Use a more soluble base like triethylamine (TEA) or increase the solvent volume. |
Protocol 3: N-Alkylation via Reductive Amination
Principle & Causality: This is a powerful and controlled method for forming secondary amines.[5][6] The reaction proceeds in two stages: first, the amine and a carbonyl compound (aldehyde or ketone) reversibly form an imine (or iminium ion) intermediate.[7] Second, a selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the imine C=N bond to the desired amine C-N bond.[8] STAB is the reagent of choice because it is mild, tolerant of slightly acidic conditions which favor imine formation, and does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[8]
Exemplary Reaction: (Aminomethyl)cyclopropane + Benzaldehyde → N-Benzyl-N-(cyclopropylmethyl)amine
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Aminomethyl)cyclopropane | ≥97% | Sigma-Aldrich | |
| Benzaldehyde | ≥99%, ReagentPlus® | Standard Supplier | Purify by distillation if necessary. |
| Sodium Triacetoxyborohydride (STAB) | 97% | Standard Supplier | Moisture sensitive. Handle quickly. |
| Dichloroethane (DCE) | Anhydrous, ≥99.8% | Standard Supplier | |
| Acetic Acid (optional) | Glacial | Standard Supplier | Can be used as a catalyst. |
| Saturated NaHCO₃ (aq) | Lab Prepared | ||
| Anhydrous MgSO₄ | Standard Supplier |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine (aminomethyl)cyclopropane (1.1 eq) and benzaldehyde (1.0 eq) in anhydrous dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any effervescence or exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate and starting materials by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel). A gradient of methanol in DCM, often with a small amount of triethylamine (e.g., 1%) added to the mobile phase, is effective for eluting the basic amine product.
Self-Validation & Troubleshooting
| Observation/Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Incomplete | Inefficient imine formation; deactivated reducing agent. | Add a catalytic amount of acetic acid. Ensure STAB is dry and from a fresh bottle. |
| Formation of Di-alkylated Product | The newly formed secondary amine reacts with another molecule of aldehyde. | This is less common with STAB but can occur. Use a slight excess of the primary amine. |
| Alcohol Byproduct | STAB reduced the starting aldehyde. | This indicates the imine formation was too slow or the STAB was too reactive. Ensure proper stoichiometry and consider running the reaction without the acetic acid catalyst initially. |
Comparative Analysis of Derivatization Methods
| Method | Functional Group Formed | Key Reagents | Advantages | Disadvantages |
| N-Acylation | Amide | Carboxylic Acid, Coupling Agent (HATU), Base (DIPEA) | High yields, broad substrate scope, mild conditions.[9] | Coupling reagents can be expensive and moisture-sensitive. |
| N-Sulfonylation | Sulfonamide | Sulfonyl Chloride, Base (Pyridine/TEA) | Creates stable, important pharmacophores; straightforward procedure. | Can lead to di-sulfonylation; sulfonyl chlorides are reactive. |
| Reductive Amination | Secondary/Tertiary Amine | Aldehyde/Ketone, Reducing Agent (STAB) | Highly controlled alkylation, avoids over-alkylation, good functional group tolerance.[4] | Can be slower than other methods; requires anhydrous conditions. |
Part 3: Visualization of a Key Synthetic Pathway
The following diagram illustrates the two-step, one-pot process of reductive amination, highlighting the key intermediate.
Caption: Mechanism of Reductive Amination.
References
- Process for the preparation of cyclopropylmethyl alkyl amines.
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central.
- (Aminomethyl)cyclopropane 97%. Sigma-Aldrich.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
- 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- Experimental conversions of N-acylation and O-acylation with and without CO2 protection.
- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed Central.
- C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary.
- Electrochemical N-acylation synthesis of amides under aqueous conditions. Royal Society of Chemistry.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry.
- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
- Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
- Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
- Synthetic applications of vinyl cyclopropane opening. Royal Society of Chemistry.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Reductive Amin
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- (PDF) Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journals.
- Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Application Note – Reductive Amin
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. longdom.org [longdom.org]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Modulators of Neurotransmitter Transporters using 1-(Aminomethyl)cyclopropanecarbonitrile Analogs
Introduction: Targeting Neurotransmitter Transporters in the Quest for Novel Antidepressants
The intricate signaling network of the central nervous system relies on the precise regulation of neurotransmitter concentrations in the synaptic cleft. Monoamine transporters (MATs), including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), as well as GABA transporters (GATs), play a pivotal role in this process by mediating the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron.[1][2][3] This action terminates the neurotransmitter signal and allows for its recycling.[2][3] Dysregulation of these transporter systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, most notably major depressive disorder.[4]
Many established antidepressant medications exert their therapeutic effects by inhibiting the reuptake of monoamines, thereby increasing their synaptic availability.[3][5] The clinical success of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) underscores the importance of MATs as viable drug targets.[5]
1-(Aminomethyl)cyclopropanecarbonitrile and its analogs, such as milnacipran, represent a class of compounds that have shown promise as potential antidepressants.[6][7] Their mechanism of action is believed to involve the modulation of monoamine and/or GABAergic neurotransmission.[7][8] The development of novel analogs within this chemical scaffold necessitates robust and efficient screening methods to identify candidates with desired potency and selectivity profiles.
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[9] This application note provides detailed protocols for two distinct HTS assays designed to identify and characterize novel inhibitors of monoamine and GABA transporters, specifically tailored for screening 1-(aminomethyl)cyclopropanecarbonitrile analogs. We will describe a fluorescence-based uptake assay for monoamine transporters and a radioligand binding assay for the GABA transporter 1 (GAT1).
Principles of Neurotransmitter Transporter HTS Assays
The selection of an appropriate HTS assay depends on the specific transporter being targeted and the desired endpoint. Here, we detail the principles behind two powerful and widely used assay formats.
Fluorescence-Based Monoamine Transporter Uptake Assay
This assay provides a functional measure of transporter activity by monitoring the uptake of a fluorescent substrate that mimics endogenous monoamine neurotransmitters.[10][11][12] The core principle lies in the use of a fluorescent dye that is a substrate for MATs and a masking agent that quenches the fluorescence of the dye in the extracellular medium.[11][13] When the fluorescent substrate is transported into the cell, it is no longer in proximity to the masking agent and its fluorescence can be detected.[11][13] The rate of increase in intracellular fluorescence is directly proportional to the transporter's activity.[11]
In the presence of an inhibitor, the uptake of the fluorescent substrate is reduced, resulting in a diminished fluorescence signal. This allows for the quantification of the inhibitory potency of test compounds. This homogeneous, "no-wash" assay format is particularly well-suited for HTS due to its simplicity and speed.[10][13]
Radioligand Binding Assay for GABA Transporter 1 (GAT1)
Radioligand binding assays are a gold standard for quantifying the interaction of a ligand with its receptor or transporter.[14][15][16][17][18] These assays can be configured in several ways, with competition binding being a common format for screening inhibitors.[15] In a GAT1 competition binding assay, a radiolabeled ligand with known high affinity for GAT1 (e.g., [³H]-tiagabine or a derivative) is incubated with a source of the transporter (e.g., cell membranes from a GAT1-expressing cell line) in the presence of a test compound.
The test compound will compete with the radioligand for binding to GAT1. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand across a range of test compound concentrations, the inhibitory constant (Ki) can be determined, providing a quantitative measure of the compound's binding affinity for GAT1.
Diagrams of Key Processes
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Caption: Workflow for the GAT1 radioligand competition binding assay.
Detailed Protocols
Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay
This protocol is designed for a 384-well plate format and is optimized for identifying inhibitors of DAT, NET, or SERT.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| HEK293 cells stably expressing human DAT, NET, or SERT | ATCC | Varies |
| DMEM/F-12 Medium | Gibco | 11320033 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418) | Gibco | 10131035 |
| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices | R8174 |
| 384-well black, clear-bottom microplates | Corning | 3712 |
| 1-(Aminomethyl)cyclopropanecarbonitrile analogs | In-house library | N/A |
| Reference Inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) | Sigma-Aldrich | Varies |
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the monoamine transporter of interest in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 for selection.
-
The day before the assay, harvest the cells and seed them into 384-well black, clear-bottom microplates at a density of 15,000-20,000 cells per well in 25 µL of culture medium. [13] * Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence. [13]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the 1-(aminomethyl)cyclopropanecarbonitrile analogs and reference inhibitors in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
On the day of the assay, remove the culture medium from the cell plates and add 20 µL of assay buffer to each well.
-
Add 5 µL of the diluted compounds to the appropriate wells. For control wells, add 5 µL of assay buffer (for maximum uptake) or a high concentration of a known inhibitor (for non-specific uptake).
-
-
Assay Initiation and Incubation:
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (Neurotransmitter Transporter Uptake Assay Kit). [13] * Add 25 µL of the prepared dye solution to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Reading:
-
Read the plate on a fluorescence plate reader (e.g., Molecular Devices FlexStation® 3 or SpectraMax® i3x) using bottom-read mode.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~520 nm. [10] * The assay can be read in either kinetic mode (multiple reads over time) or as a single endpoint measurement.
-
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RFU_compound - RFU_min) / (RFU_max - RFU_min)) where RFU_compound is the relative fluorescence units in the presence of the test compound, RFU_max is the fluorescence with no inhibitor, and RFU_min is the fluorescence with a saturating concentration of a known inhibitor.
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Z'-factor: To assess the quality and robustness of the assay, calculate the Z'-factor using the maximum and minimum signal wells on each plate. A Z'-factor > 0.5 is considered excellent for HTS. [19] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Protocol 2: [³H]-Tiagabine Competition Binding Assay for GAT1
This protocol is designed for a 96-well plate format to determine the binding affinity of test compounds to the human GABA transporter 1 (GAT1).
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| HEK293 cells stably expressing human GAT1 | In-house or commercial | N/A |
| [³H]-Tiagabine | PerkinElmer | NET1083001MC |
| Tiagabine hydrochloride (unlabeled) | Sigma-Aldrich | T136 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| 96-well filter plates (e.g., Millipore MultiScreenHTS) | Millipore | MSHVN4510 |
| Scintillation fluid (e.g., MicroScint™-20) | PerkinElmer | 6013621 |
| 1-(Aminomethyl)cyclopropanecarbonitrile analogs | In-house library | N/A |
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and expand HEK293-hGAT1 cells.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of the 1-(aminomethyl)cyclopropanecarbonitrile analogs and unlabeled tiagabine in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled tiagabine (for non-specific binding, final concentration ~10 µM).
-
50 µL of test compound dilutions.
-
50 µL of [³H]-Tiagabine (final concentration ~1-5 nM, near its Kd).
-
50 µL of the GAT1 membrane preparation (final protein concentration ~10-50 µ g/well ).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate, and add scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis and Quality Control:
-
Percent Displacement Calculation: % Displacement = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)) where CPM_compound is the counts per minute in the presence of the test compound, CPM_total is the total binding (no competitor), and CPM_NSB is the non-specific binding (in the presence of excess unlabeled tiagabine).
-
IC₅₀ and Ki Determination: Plot the percent displacement against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust assay window.
Conclusion
The high-throughput screening assays detailed in this application note provide robust and reliable methods for the identification and characterization of novel 1-(aminomethyl)cyclopropanecarbonitrile analogs that modulate the activity of monoamine and GABA transporters. The fluorescence-based monoamine transporter uptake assay offers a functional, homogeneous format ideal for primary screening of large compound libraries. The GAT1 radioligand binding assay serves as a gold-standard method for determining the binding affinity of hit compounds. By employing these assays, researchers can efficiently advance the discovery of new chemical entities with therapeutic potential for the treatment of depression and other neurological disorders.
References
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. [Link]
-
Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. (n.d.). Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
-
Monitoring monoamine transport with the fluorescent substrate analogue ASP+. (n.d.). ResearchGate. [Link]
-
Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. (2023). PubMed Central. [Link]
-
Overview of Monoamine Transporters. (n.d.). PubMed Central. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). PubMed. [Link]
-
High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. (2007). PubMed. [Link]
-
Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. (1998). PubMed. [Link]
-
Monoamine transporter. (n.d.). Wikipedia. [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. (2021). ACS Publications. [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]
-
High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. (2022). PubMed Central. [Link]
-
(+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. (1996). PubMed. [Link]
-
Structural basis for selective inhibition of human GABA transporter GAT3. (2025). bioRxiv. [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (2019). PubMed Central. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
-
Monoamine transporters – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Pharmacology - ANTIDEPRESSANTS - SSRIs, SNRIs, TCAs, MAOIs, Lithium (MADE EASY). (2016). YouTube. [Link]
-
A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). (2015). ACS Publications. [Link]
-
Head-twitch response. (n.d.). Wikipedia. [Link]
-
Ligand binding assay. (n.d.). Wikipedia. [Link]
-
Pharmacology - Antidepressants, Animation. (2023). YouTube. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
High Throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012). PubMed Central. [Link]
-
Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter. (2002). Cambridge Core. [Link]
-
Radioligand binding assays and their analysis. (2002). PubMed. [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 1-(Aminomethyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained non-proteinogenic amino acids into peptides is a paramount strategy in modern drug discovery. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity, and improved cell permeability.[1] 1-(Aminomethyl)cyclopropanecarbonitrile represents a novel scaffold, introducing a rigid cyclopropane ring that can lock the peptide backbone into a specific conformation, potentially increasing binding affinity and biological activity.[1] This document provides a comprehensive guide to the solid-phase synthesis of peptides incorporating this unique amino acid using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, addressing potential challenges and offering detailed, field-proven protocols.
Introduction: The Strategic Advantage of Cyclopropane-Constrained Peptides
The cyclopropane ring, with its inherent rigidity, serves as a powerful tool to constrain the conformational freedom of peptides.[2] This pre-organization of the peptide structure can lead to a more favorable binding entropy upon interaction with a biological target.[1] Furthermore, the unique stereoelectronic properties of the cyclopropane moiety can enhance metabolic stability by shielding amide bonds from proteolytic degradation.[2] The presence of the nitrile group in 1-(aminomethyl)cyclopropanecarbonitrile offers an additional point for potential post-synthetic modification, further expanding the chemical diversity of the resulting peptides.
This guide will detail the successful incorporation of Fmoc-1-(aminomethyl)cyclopropanecarbonitrile into a peptide sequence via solid-phase peptide synthesis (SPPS), a cornerstone technique that allows for the efficient and stepwise assembly of peptides on an insoluble resin support.[3]
Core Principles and Mechanistic Considerations
The synthesis of peptides on a solid support follows a cyclical process of deprotection, coupling, and washing.[3] The widely adopted Fmoc/tBu (tert-butyl) strategy will be employed, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[4][5]
The Fmoc Solid-Phase Peptide Synthesis Cycle
The fundamental steps of Fmoc-SPPS are outlined below. Each step is followed by a series of washes with a suitable solvent, typically dimethylformamide (DMF), to remove excess reagents and byproducts.
Caption: Figure 1: The Fmoc-SPPS Cycle.
Causality Explained:
-
Fmoc Deprotection: The Fmoc group is removed using a secondary amine base, typically 20% piperidine in DMF, to expose the free N-terminal amine for the next coupling step.[3]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated to form a reactive species that readily couples with the free amine on the resin-bound peptide, forming a new peptide bond.[4]
-
Washing: Thorough washing between steps is critical to ensure high purity of the final peptide by removing unreacted reagents and byproducts.
Challenges with 1-(Aminomethyl)cyclopropanecarbonitrile
The incorporation of this unnatural amino acid presents two primary challenges:
-
Steric Hindrance: The cyclopropane ring introduces steric bulk, which can hinder the coupling reaction. To overcome this, more potent coupling reagents and potentially longer reaction times are necessary.
-
Nitrile Group Stability: The stability of the nitrile functionality throughout the synthesis and cleavage steps must be considered. Fortunately, alkyl nitriles are generally stable to the acidic conditions of trifluoroacetic acid (TFA) cleavage.[6] Hydrolysis to the corresponding amide or carboxylic acid is typically slow under these conditions, especially in the absence of prolonged heating.[7]
Detailed Protocols
The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Recommended | For C-terminal amide peptides. |
| Fmoc-Protected Amino Acids | Synthesis Grade | Various | Standard proteinogenic amino acids. |
| Fmoc-1-(aminomethyl)cyclopropanecarbonitrile | Custom Synthesis/Specialty Supplier | N/A | The building block of interest. |
| Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Low water and amine content is crucial. |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. |
| HBTU | Reagent Grade | Various | Coupling reagent. |
| HOBt | Reagent Grade | Various | Coupling additive. |
| DIPEA | Reagent Grade | Various | Base for coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage. |
| Dichloromethane (DCM) | Reagent Grade | Various | For washing. |
| Diethyl Ether | Reagent Grade | Various | For peptide precipitation. |
Step-by-Step Synthesis Protocol
This protocol assumes a starting scale of 0.1 mmol on Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
- Add DMF (5 mL) and gently agitate for 30 minutes to swell the resin.
- Drain the DMF.
2. Initial Fmoc Deprotection:
- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 3 minutes, then drain.
- Add fresh 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of the First Amino Acid:
- In a separate vial, dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF (2 mL).
- Add DIPEA (1.0 mmol, 10 eq.) and agitate for 2 minutes to pre-activate.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Capping (Optional but Recommended):
- To block any unreacted amines, add a solution of acetic anhydride/pyridine/DMF (1:2:3, 5 mL) to the resin.
- Agitate for 30 minutes.
- Drain and wash with DMF (3 x 5 mL).
5. Subsequent Synthesis Cycles (Deprotection and Coupling):
Repeat the Fmoc deprotection step as described in 3.2.2.
Perform the coupling of the next amino acid as described in 3.2.3.
- For coupling of Fmoc-1-(aminomethyl)cyclopropanecarbonitrile:
Due to potential steric hindrance, a double coupling is recommended.
Perform the first coupling for 2 hours.
After washing, repeat the coupling step with a fresh solution of activated Fmoc-1-(aminomethyl)cyclopropanecarbonitrile for another 2 hours.
A ninhydrin test can be performed to confirm the completion of the coupling.
Caption: Figure 2: Double Coupling Workflow.
6. Final Fmoc Deprotection:
- Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in 3.2.2.
7. Cleavage and Side-Chain Deprotection:
- Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
- Add the cleavage cocktail (5 mL) to the resin in a fume hood.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
8. Peptide Precipitation and Isolation:
- Concentrate the TFA solution to a small volume under a stream of nitrogen.
- Add cold diethyl ether (40 mL) to precipitate the crude peptide.
- Centrifuge the mixture and decant the ether.
- Wash the peptide pellet with cold diethyl ether (2 x 20 mL).
- Dry the crude peptide pellet under vacuum.
Purification and Analysis
1. Purification:
- The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
2. Analysis:
- The purity of the final peptide should be assessed by analytical RP-HPLC.
- The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
Self-Validating Systems and Troubleshooting
-
Monitoring Coupling Efficiency: The ninhydrin (Kaiser) test is a qualitative method to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates incomplete reaction, necessitating a second coupling.
-
Incomplete Cleavage: If mass spectrometry of the crude product shows peaks corresponding to the peptide with protecting groups still attached, extend the cleavage time or use a slightly stronger cleavage cocktail.
-
Nitrile Hydrolysis: While unlikely under standard conditions, if mass spectrometry indicates hydrolysis of the nitrile to an amide (+18 Da) or carboxylic acid (+17 Da), consider reducing the cleavage time or temperature.
Conclusion
The solid-phase synthesis of peptides incorporating 1-(aminomethyl)cyclopropanecarbonitrile is a feasible and valuable technique for the development of novel, conformationally constrained peptidomimetics. By employing robust coupling strategies, such as double coupling with potent activators, and standard Fmoc-SPPS protocols, researchers can successfully synthesize these unique molecules. Careful monitoring of reaction completion and appropriate analytical characterization are essential for obtaining high-quality peptides for downstream applications in drug discovery and chemical biology.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. PubMed. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). BioSpace. [Link]
-
Trifluoroacetic acid mediated nitration of aryl boronic acids. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide Nitriles. Science of Synthesis. [Link]
- Amino Acid Derivatives for Peptide Synthesis. [Source not further specified].
-
Synthetic Peptide Libraries Part 4: Edward J. Will | CEM Corporation. (2023). YouTube. [Link]
-
Trifluoroacetoxysulphenylation of unsaturated nitriles and transformation of the adducts into lactones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]
-
Multicomponent cyclization strategies to novel conformationally constrained peptides. CORE. [Link]
-
21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
- US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride.
-
(PDF) Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. NIH. [Link]
-
Protein synthesis with conformationally constrained cyclic dipeptides. PubMed. [Link]
Sources
- 1. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Use of 1-(Aminomethyl)cyclopropanecarbonitrile in the Design of Conformationally Restricted Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic introduction of non-natural amino acids is a cornerstone of modern peptidomimetic design, enabling the fine-tuning of peptides' pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the use of 1-(aminomethyl)cyclopropanecarbonitrile, a unique β-amino acid analogue, in the synthesis of conformationally restricted peptides. By leveraging the inherent rigidity of the cyclopropane ring, researchers can impose significant structural constraints on the peptide backbone, leading to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. This document serves as a practical resource for scientists engaged in peptide-based drug discovery and development, offering both the theoretical underpinnings and the practical steps necessary for the successful synthesis and analysis of these modified peptides.
Introduction: The Rationale for Conformational Constraint
The therapeutic potential of many native peptides is often hampered by their inherent flexibility. In a physiological environment, linear peptides exist as an ensemble of rapidly interconverting conformers. Consequently, only a small fraction of the peptide population may adopt the specific three-dimensional structure required for high-affinity binding to a biological target. This conformational freedom comes with a significant entropic penalty upon binding, which can limit potency.[1]
Furthermore, the flexible nature of native peptides renders them susceptible to proteolytic degradation, resulting in a short in vivo half-life and poor bioavailability.[1] The introduction of conformational constraints is a powerful strategy to address these limitations. By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is reduced, which can lead to a substantial increase in binding affinity.[1][2] Moreover, the rigidified structure can sterically hinder the approach of proteases, thereby enhancing metabolic stability.[3]
Cyclopropane-containing amino acids are particularly effective tools for inducing conformational restriction due to the fixed bond angles and rotational barriers of the three-membered ring.[3][4] 1-(Aminomethyl)cyclopropanecarbonitrile, with its unique β-amino acid structure and embedded nitrile group, offers a novel building block for exploring new regions of conformational space and introducing additional chemical functionality.
The Building Block: Fmoc-1-(aminomethyl)cyclopropanecarbonitrile
To incorporate 1-(aminomethyl)cyclopropanecarbonitrile into a peptide sequence using standard solid-phase peptide synthesis (SPPS), it must first be protected with a suitable Nα-protecting group, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4]
Diagram: Synthesis of Fmoc-Protected Building Block
Caption: General workflow for the Nα-Fmoc protection of the title amino acid.
Protocol 1: Synthesis of Fmoc-1-(aminomethyl)cyclopropanecarbonitrile
This protocol describes a general method for the N-terminal protection of 1-(aminomethyl)cyclopropanecarbonitrile with an Fmoc group. The nitrile functionality is generally stable under these conditions.
Materials:
-
1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
-
9-Fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) or 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Deionized water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) in portions. Stir until the solid dissolves and the solution becomes basic (pH > 8).
-
Fmoc-Group Introduction: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Remove the 1,4-dioxane using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid should precipitate out of the solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel) using a gradient of methanol in dichloromethane to obtain the pure Fmoc-1-(aminomethyl)cyclopropanecarbonitrile.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected 1-(aminomethyl)cyclopropanecarbonitrile can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[5] However, due to the steric hindrance of the cyclopropyl group and its β-amino acid nature, optimization of the coupling conditions may be necessary to ensure high coupling efficiency.
Diagram: SPPS Cycle for Incorporation
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Automated SPPS Incorporation
This protocol outlines the general steps for incorporating the title amino acid using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).[5]
-
Fmoc-protected natural amino acids.
-
Fmoc-1-(aminomethyl)cyclopropanecarbonitrile.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[5]
-
Coupling Activator: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or a similar coupling reagent.
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[5]
-
Initial Deprotection: If starting with a pre-loaded Fmoc-protected resin, perform an initial deprotection step with 20% piperidine in DMF to expose the free amine.
-
Standard Amino Acid Couplings: Perform the required number of coupling cycles for the standard amino acids in the sequence. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 7 minutes).[5]
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Add the Fmoc-amino acid, HCTU, and DIPEA in DMF to the resin and allow to react for a specified time (e.g., 45-60 minutes).
-
Washing: Wash the resin with DMF.
-
-
Incorporation of Fmoc-1-(aminomethyl)cyclopropanecarbonitrile:
-
Expert Insight: Due to potential steric hindrance, a "double coupling" strategy is recommended.
-
Perform the first coupling as described in step 3c.
-
After washing, repeat the coupling step with a fresh solution of the protected amino acid, activator, and base. This ensures maximum incorporation efficiency.
-
-
Continue Synthesis: Continue with the remaining amino acids in the sequence using the standard coupling protocol.
-
Final Deprotection: After the final coupling, perform a terminal Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DCM and dry under a stream of nitrogen.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Characterization of Conformationally Restricted Peptides
The primary goal of incorporating 1-(aminomethyl)cyclopropanecarbonitrile is to induce a specific, stable conformation. The following techniques are essential for verifying the structural consequences of this modification.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution.[6]
Procedure:
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.
-
Spectra Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from ~260 nm to 190 nm in a quartz cuvette with a 1 mm path length.
-
Subtract the buffer baseline from the peptide spectrum.
-
-
Data Analysis: The resulting spectrum can be compared to reference spectra for standard secondary structures (α-helix, β-sheet, random coil). Significant changes in the CD spectrum of the modified peptide compared to its linear, unmodified counterpart are indicative of a conformational change.
Protocol 4: Detailed Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angle constraints, which can be used to determine the three-dimensional structure of the peptide in solution.[1]
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O).
-
Data Acquisition: Acquire a suite of 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance constraints.
-
-
Structure Calculation: Use the distance constraints derived from NOESY data, along with any dihedral angle constraints, as input for molecular modeling software to calculate an ensemble of structures consistent with the NMR data. The convergence of these structures to a well-defined conformation confirms the rigidifying effect of the cyclopropane moiety.
Application Case Study: Enhanced Binding Affinity and Stability
The introduction of conformational constraints is expected to improve both the binding affinity and the proteolytic stability of a peptide.
Data Presentation: Comparative Analysis
The following table presents hypothetical but representative data illustrating the potential benefits of incorporating 1-(aminomethyl)cyclopropanecarbonitrile into a bioactive peptide targeting a specific receptor. Such improvements have been documented for other constrained peptides.[2]
| Peptide Variant | Receptor Binding Affinity (Kd, nM) | Half-life in Human Plasma (t1/2, hours) |
| Native Linear Peptide | 340 | < 0.5 |
| Constrained Peptide | 46 | > 8 |
This data is illustrative. Actual results will vary depending on the peptide sequence and the biological system.
The nearly 10-fold increase in binding affinity for the constrained peptide can be attributed to the pre-organization of the peptide into its bioactive conformation, reducing the entropic penalty of binding.[2] The significantly longer plasma half-life demonstrates the enhanced resistance to proteolysis conferred by the rigidified backbone.
Protocol 5: In Vitro Plasma Stability Assay
Procedure:
-
Incubation: Incubate the test peptide (native and constrained versions) at a final concentration of ~10 µM in human plasma at 37 °C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Quench the enzymatic degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the precipitated plasma proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t1/2).
Conclusion
1-(Aminomethyl)cyclopropanecarbonitrile is a valuable tool for medicinal chemists seeking to rationally design peptides with improved therapeutic properties. Its incorporation via solid-phase synthesis, while potentially requiring optimized coupling conditions, can lead to conformationally restricted peptides with significantly enhanced binding affinities and metabolic stability. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the potential of this unique building block in their drug discovery efforts.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(3), 127-142. Available at: [Link]
-
Chobanian, H. R., & Chioda, M. D. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of organic chemistry, 86(17), 11847–11855. Available at: [Link]
-
Nagata, M., Watanabe, M., Doi, R., Uemura, M., Ochiai, N., Ichinose, W., ... & Shuto, S. (2021). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. Available at: [Link]
-
Sato, K., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(10), 2739-2743. Available at: [Link]
-
Sureshbabu, V. V., Narendra, N., & Nagendra, G. (2009). Chiral N-Fmoc-beta-amino alkyl isonitriles derived from amino acids: first synthesis and application in 1-substituted tetrazole synthesis. The Journal of organic chemistry, 74(1), 153–157. Available at: [Link]
-
Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Gellman, S. H. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Accounts of chemical research, 51(5), 1157–1166. Available at: [Link]
-
Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. Available at: [Link]
-
Whitty, A. (2017). Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. Available at: [Link]
-
Costa, C., et al. (2011). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 10(1), 5-23. Available at: [Link]
-
Kumar, S., et al. (2021). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. Available at: [Link]
-
Schrey, A. K., & Kaiser, M. (2019). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Molecules (Basel, Switzerland), 24(17), 3073. Available at: [Link]
-
Yamagishi, Y., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 137(11), 1385-1393. Available at: [Link]
-
Schafmeister, C. E., & Levin, M. D. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic letters, 24(18), 3365–3369. Available at: [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Conformational analysis of small peptides by circular dichroism. Biochimica et biophysica acta, 1751(2), 119–139. Available at: [Link]
-
Albericio, F., & Kruger, H. G. (2012). Fmoc solid phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 2(24), 8995-9017. Available at: [Link]
-
Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 95(1-2), 21-38. Available at: [Link]
-
Millward, S. W., et al. (2013). Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. ACS chemical biology, 8(7), 1533-1539. Available at: [Link]
-
Zhang, L., & Tam, J. P. (2019). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules (Basel, Switzerland), 24(18), 3321. Available at: [Link]
-
Kaur, H., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC medicinal chemistry, 14(7), 1331–1341. Available at: [Link]
-
Al-Mokaddem, M., & Abdel-Hamid, M. K. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. Available at: [Link]
-
Terrier, V. P., et al. (2015). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical science, 6(11), 6434–6439. Available at: [Link]
-
Sánchez-López, E., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International journal of molecular sciences, 22(12), 6569. Available at: [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
I. Core Synthesis Overview & Key Challenges
The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile and related structures typically involves two critical transformations: the formation of the cyclopropane ring and the subsequent functional group manipulation, most commonly the reduction of a nitrile to a primary amine.
A prevalent and effective route involves the cyclopropanation of an activated methylene compound (like a substituted acetonitrile) with a 1,2-dihaloethane, followed by the reduction of the resulting cyclopropyl nitrile. While robust, this pathway presents several potential pitfalls that can drastically affect yield and purity, including incomplete reactions, challenging purifications, and the formation of significant side-products.
Caption: Decision tree for troubleshooting the cyclopropanation step.
In-Depth Analysis:
The cyclopropanation is a Michael-Initiated Ring Closure (MIRC) reaction. [1][2]The base deprotonates the acetonitrile, creating a nucleophilic carbanion. This anion attacks one carbon of the 1,2-dibromoethane, and a subsequent intramolecular SN2 reaction closes the ring, eliminating the second bromide.
-
Causality of the Base: Strong bases like NaOH are required to generate the carbanion. A 50% (w/v) aqueous solution of NaOH has been shown to be effective. [3]Weaker bases like K₂CO₃ or Na₂CO₃ often result in no product. [3]* Role of the Phase-Transfer Catalyst (PTC): Since the reaction involves an aqueous base and an organic substrate, a PTC such as Tetra-n-butylammonium bromide (TBAB) is crucial. The PTC escorts the hydroxide ions into the organic phase to perform the deprotonation, dramatically accelerating the reaction from >12 hours to 4-6 hours and boosting yields from ~45% to over 85% in model systems. [3] Optimization Data for Cyclopropanation of 2-Phenylacetonitrile
| Entry | Base | Catalyst (0.1 eq) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH (50% aq.) | None | 60 | 12 | 45 | [3] |
| 2 | KOH (50% aq.) | None | 60 | 12 | 30 | [3] |
| 3 | NaOH (50% aq.) | TBAB | 60 | 4 | 85 | [3] |
| 4 | NaOH (50% aq.) | TBAB | 100 | 4 | <20 | [3] |
Problem 2: Low or No Yield of 1-(Aminomethyl)cyclopropane derivative (Step 2)
The reduction of the nitrile to the primary amine is sensitive to reagent quality and reaction conditions.
Initial Diagnostic Questions:
-
What reducing agent was used?
-
Were anhydrous conditions maintained?
-
How was the reaction quenched?
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Lithium aluminum hydride (LiAlH₄) is a common and powerful choice for this reduction. [4]It is highly reactive with water and atmospheric moisture. Use a fresh, unopened bottle or a properly stored container. If the LiAlH₄ has been exposed to air, its activity will be severely compromised.
-
Ensure Anhydrous Conditions: This is the most critical factor. All glassware must be oven or flame-dried. Use anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Control Reaction Temperature: The addition of LiAlH₄ is highly exothermic. The reaction should be cooled in an ice bath (0°C) during the addition of the hydride to the nitrile solution. [5]After the addition is complete, the reaction can be allowed to warm to room temperature and then refluxed to ensure complete conversion. [4][5]4. Proper Quenching: Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, leading to low isolated yields. A carefully controlled sequential addition of water followed by an aqueous NaOH solution (Fieser workup) is recommended to produce a granular, easily filterable aluminum salt precipitate.
Problem 3: Product is Impure After Workup
Likely Contaminants & Solutions:
-
Unreacted Starting Material: If the reaction was incomplete, you will see starting nitrile.
-
Solution: Increase reaction time, temperature (for reduction step), or check reagent stoichiometry and quality.
-
-
Amide Side-Product: If the nitrile is inadvertently hydrolyzed during workup or purification, a stable amide can form. This is particularly a risk if acidic conditions are used for extended periods at high temperatures. [3] * Solution: Use a basic workup for the reduction step. For purification, flash column chromatography on silica gel can typically separate the more polar amine product from less polar starting materials and the potentially more polar amide. A solvent system of Dichloromethane/Methanol with a small amount of triethylamine or ammonium hydroxide can be effective.
-
Polymeric Material: Tarry residues can form, especially during the cyclopropanation if temperatures are too high or reaction times are excessively long. [6] * Solution: Adhere to optimized reaction conditions. Purify via column chromatography; polymers will often remain at the baseline.
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol to start with for this synthesis?
A: The following protocol is a robust starting point based on optimized literature procedures for a phenyl-substituted derivative. [3][4] Experimental Protocol: Synthesis of 1-(Aminomethyl)-1-phenylcyclopropanecarbonitrile
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.0 eq), and Tetra-n-butylammonium bromide (TBAB, 0.1 eq).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Heat the biphasic mixture to 60°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane) until the 2-phenylacetonitrile spot has disappeared.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 1-(Aminomethyl)-1-phenylcyclopropane
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂) with a dropping funnel and reflux condenser.
-
Add Lithium aluminum hydride (LiAlH₄, 2.0-4.0 eq) to anhydrous THF. Cool the slurry to 0°C using an ice bath.
-
Dissolve the crude 1-phenylcyclopropanecarbonitrile (1.0 eq) from Step 1 in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 10°C.
-
Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 2-4 hours. [4]6. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified by distillation or chromatography.
Q2: Can I use a different reducing agent instead of LiAlH₄?
A: Yes, other reducing agents can be used, but they come with tradeoffs. Borane-tetrahydrofuran complex (BH₃·THF) is a good alternative that can also reduce nitriles to amines. [5]It is generally considered milder and may offer better selectivity if other reducible functional groups are present. However, it often requires longer reaction times or higher temperatures. Catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) is another option, but may require specialized high-pressure equipment.
Q3: My starting material has an ester group. Will it survive the synthesis?
A: No, an ester group will not survive either step under these conditions. The strong aqueous NaOH in Step 1 will hydrolyze the ester to a carboxylate. LiAlH₄ in Step 2 will reduce the ester to a primary alcohol. If an ester is required in the final product, it must be introduced after the amine has been formed and protected, or a different synthetic strategy must be employed.
IV. References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. ResearchGate. [Link]
-
Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. [Link]
-
Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. [Link]
-
Synthesis of o-cyanostyrene and its reactions with amines. Part II: Cyclopropane carbonitrile. ScholarWorks at University of Montana. [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health (NIH). [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]
-
Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. National Institutes of Health (NIH). [Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.umt.edu [scholarworks.umt.edu]
Technical Support Center: Purification of 1-(Aminomethyl)cyclopropanecarbonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support resource for the purification of 1-(Aminomethyl)cyclopropanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable and versatile building block. The unique structure of this small, polar, and basic molecule presents specific challenges during its isolation from complex reaction mixtures. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Compound Profile: 1-(Aminomethyl)cyclopropanecarbonitrile
Understanding the physicochemical properties of your target molecule is the first step toward a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | - |
| Molecular Weight | 96.13 g/mol | Inferred from structure |
| Structure | A primary amine and a nitrile on a cyclopropane ring | - |
| Predicted Nature | Polar, basic, capable of hydrogen bonding | - |
| Toxicity & Hazards | As an aminonitrile, it may be toxic and can potentially release cyanide, especially under harsh conditions.[1] Handle with appropriate engineering controls and PPE. | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 1-(Aminomethyl)cyclopropanecarbonitrile in a direct question-and-answer format.
Question 1: My compound is streaking badly or not moving from the baseline during silica gel chromatography. What is causing this and how can I fix it?
Answer: This is the most common issue and is caused by strong acid-base interactions between the basic primary amine of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to irreversible adsorption, peak tailing, and sometimes on-column degradation, resulting in low recovery and poor separation.
Causality: The lone pair of electrons on the nitrogen atom of the primary amine readily interacts with the acidic protons of the silica surface, effectively "sticking" the molecule to the stationary phase.
Solutions:
-
Mobile Phase Modification (Competing Base): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[2]
-
Protocol: Add 0.5% to 2% triethylamine (TEA) or ammonium hydroxide to the polar component of your eluent system (e.g., methanol or isopropanol). Use this modified solvent to prepare your entire gradient. For example, if your mobile phase is Dichloromethane/Methanol, prepare a stock of Methanol containing 1% TEA.
-
Mechanism: The competing base (e.g., TEA) is a small, volatile amine that will preferentially bind to the acidic silanol groups, effectively "shielding" your target compound from these strong interactions and allowing it to elute properly.
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds. Use a similar solvent system as you would for silica.
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent choice.[3] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. To ensure the amine is in its less polar, free-base form and to achieve good peak shape, the mobile phase pH should be adjusted to be alkaline, approximately two pH units above the amine's pKa.[2] A common mobile phase would be Water/Acetonitrile with 0.1% ammonium hydroxide.
-
Question 2: I'm experiencing low recovery of my product after purification. Where could it be lost?
Answer: Low recovery can stem from several factors, from the initial work-up to the final isolation steps.
Potential Causes & Solutions:
-
Irreversible Adsorption on Silica: As discussed in Question 1, if you are not using a modified mobile phase, a significant portion of your product may be permanently stuck to the column. Solution: Always use a competing base in your eluent.
-
Degradation during Work-up: Aminonitriles can be sensitive to harsh pH conditions.[1] Prolonged exposure to strong acids during an aqueous wash can lead to hydrolysis of the nitrile group or other side reactions. Solution: Perform acid-base extractions quickly and at low temperatures. Ensure the final product is not stored in a strongly acidic or basic solution.
-
Co-elution with Impurities: If your purification is incomplete, the mass you recover may contain significant amounts of impurities, making the calculated yield of your desired product seem low. Solution: Use analytical techniques like TLC, LC-MS, or ¹H NMR on your crude material to understand the impurity profile and develop a more selective purification method. The workflow diagram below can help guide your choice.
-
Volatility: While the aminomethyl group reduces volatility compared to simpler nitriles, some loss can occur if the compound is dried under high vacuum for extended periods, especially with gentle heating. Solution: Dry the purified fractions at room temperature under moderate vacuum and monitor for mass loss.
Question 3: Is vacuum distillation a viable purification method for 1-(Aminomethyl)cyclopropanecarbonitrile?
Answer: Vacuum distillation can be a highly effective, scalable, and economical purification method, provided the compound is thermally stable at its boiling point under vacuum.
Analysis:
-
Boiling Point: The exact boiling point of 1-(Aminomethyl)cyclopropanecarbonitrile is not widely reported. However, based on structurally similar compounds like cyclopropanecarbonitrile (boiling point 135 °C at atmospheric pressure), the addition of the aminomethyl group will significantly increase the boiling point due to hydrogen bonding.[4] Distillation will almost certainly require vacuum.
-
Thermal Stability: The primary concern is thermal stability. Aminonitriles can decompose upon heating.[1]
-
Recommendation: Before attempting a large-scale distillation, perform a small-scale trial using an apparatus like a Kugelrohr. This will allow you to determine the approximate boiling point under your available vacuum and, crucially, to collect and analyze the distillate to check for any signs of decomposition. If the compound distills cleanly without darkening or generating gaseous byproducts, the method is likely viable.
Experimental Workflow: Purification Strategy Selection
The choice of purification method depends heavily on the nature of the impurities in the reaction mixture. This decision tree provides a logical workflow for isolating 1-(Aminomethyl)cyclopropanecarbonitrile.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for flash column chromatography?
A: Based on the compound's basicity, a triethylamine-modified mobile phase on standard silica gel is the most reliable starting point.
Detailed Protocol: Flash Column Chromatography
-
Prepare the Eluent: Prepare your "strong" solvent (e.g., Methanol or 9:1 DCM:MeOH) containing 1-2% triethylamine (TEA). Your "weak" solvent will be a non-polar solvent like Hexanes or Dichloromethane (DCM).
-
Pack the Column: Pack the silica gel column using your weak solvent. Do not let the column run dry.
-
Equilibrate: Before loading your sample, flush the column with at least 3-5 column volumes of your initial mobile phase mixture (e.g., 100% DCM followed by 2% of your modified Methanol in DCM) to ensure the entire silica bed is equilibrated with the triethylamine.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of the modified methanol. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elute: Run a gradient from a low polarity (e.g., 2% modified MeOH in DCM) to a higher polarity (e.g., 10-15% modified MeOH in DCM) until your product has fully eluted. Monitor the fractions by TLC.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
Q: What are the best storage conditions for purified 1-(Aminomethyl)cyclopropanecarbonitrile?
A: To ensure long-term stability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. Store at a low temperature, such as in a refrigerator (2-8 °C). Avoid prolonged exposure to light.
Q: What are the most critical safety precautions I should take?
A: Due to its chemical class, 1-(Aminomethyl)cyclopropanecarbonitrile must be handled with care.
-
Toxicity: Aminonitriles are considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][5] The primary hazard is the potential for metabolic release of cyanide.[1]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.
-
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste protocols. Do not mix with acidic waste, which could accelerate the release of hydrogen cyanide gas.
References
-
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
PubChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemical Emergency Medical Guidelines. 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. [Link]
-
National Center for Biotechnology Information. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC. [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%. [Link]
-
Wikipedia. Cyclopropyl cyanide. [Link]
-
PubChem. 1-Aminocyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up of Cyclopropanation Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of scaling up cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these powerful synthetic transformations from the laboratory bench to larger-scale production. Here, we address common challenges with practical, evidence-based solutions to ensure your scale-up process is efficient, safe, and successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when scaling up a cyclopropanation reaction?
A1: Scaling up cyclopropanation reactions introduces several critical challenges that are often not apparent at the bench scale. These include:
-
Exothermic Reactions and Heat Management: Many cyclopropanation reactions, particularly those involving highly reactive species like carbenes or carbenoids, are exothermic.[1] Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions, product degradation, and posing significant safety risks.
-
Reagent Stability and Handling: Reagents such as diazomethane are highly toxic and explosive, making their handling on a large scale hazardous.[2][3] Other reagents, like organozinc compounds in Simmons-Smith reactions, can be sensitive to air and moisture.[4]
-
Mass Transfer Limitations: In heterogeneous reactions, such as those using a solid catalyst or a zinc-copper couple, ensuring efficient mixing and contact between reactants becomes more challenging at scale. Poor mass transfer can lead to lower reaction rates and inconsistent product quality.
-
Catalyst Deactivation: On a larger scale, catalyst deactivation can become more pronounced due to impurities in starting materials or prolonged reaction times. Identifying the cause and implementing strategies to mitigate this is crucial for process viability.
-
Product Purification: Isolating the desired cyclopropane derivative from large volumes of reaction mixture and byproducts can be complex. Developing a scalable and efficient purification strategy is a key consideration.[5]
Q2: My cyclopropanation reaction yield drops significantly upon scale-up. What are the likely causes?
A2: A drop in yield during scale-up is a common issue that can often be traced back to several factors:
-
Inefficient Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[6] This can lead to localized "hot spots" where side reactions or product decomposition occur, thus lowering the overall yield.
-
Poor Mixing: Insufficient agitation in a large reactor can result in concentration gradients, meaning the reactants are not encountering each other or the catalyst effectively. This is particularly problematic in heterogeneous reactions.
-
Sensitivity to Impurities: The larger quantities of starting materials and solvents used in scale-up may introduce a higher absolute amount of impurities, which can poison the catalyst or interfere with the reaction.
-
Extended Reaction Times: Longer reaction times at scale can lead to the degradation of sensitive products or intermediates.
Q3: Are there safer alternatives to diazomethane for large-scale cyclopropanation?
A3: Absolutely. Due to the significant hazards associated with diazomethane, several safer alternatives have been developed and are often preferred for industrial applications:
-
Simmons-Smith Reaction and its Modifications: This classic method uses a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[7] Modifications using diethylzinc (Furukawa modification) can enhance reactivity.[1]
-
Diazo Compounds with Metal Catalysis: While still using diazo compounds, in-situ generation or the use of more stable derivatives like trimethylsilyldiazomethane can mitigate some of the risks.[3] Metal catalysts, such as those based on rhodium or copper, can efficiently catalyze the cyclopropanation under milder conditions.
-
Iron-Catalyzed Reactions: Recent advancements have shown that iron catalysts can be used for cyclopropanation with dichloromethane as the carbene source, offering a practical and diazo-free method.[8][9]
-
Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to convert carbonyl compounds to epoxides, but can also be adapted for the cyclopropanation of electron-deficient alkenes.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Performance and Low Yields
Symptoms:
-
Batch-to-batch variability in yield and purity.
-
The reaction stalls before completion.
-
Formation of significant side products.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Heat Transfer | Monitor the internal reaction temperature at multiple points within the reactor. Observe for any significant deviations from the set temperature, especially during reagent addition. | - Improve agitation to enhance convective heat transfer.- Use a reactor with a higher surface-area-to-volume ratio or employ cooling coils.- Slow down the addition rate of the limiting reagent to control the rate of heat generation. |
| Catalyst Deactivation | Analyze the catalyst before and after the reaction (e.g., by ICP-MS for metal leaching, or XRD for changes in crystallinity). Test the activity of the recycled catalyst. | - Purify starting materials and solvents to remove potential poisons.- Consider using a more robust catalyst or a higher catalyst loading.- For heterogeneous catalysts, investigate different support materials or immobilization techniques. |
| Mass Transfer Limitations | In a stirred tank reactor, vary the agitation speed and observe the effect on the reaction rate. If the rate increases with stirring speed, mass transfer is likely a limiting factor. | - Increase the agitation speed.- Use a different type of impeller designed for better solid-liquid or liquid-liquid mixing.- Consider transitioning to a continuous flow reactor, which offers superior mass and heat transfer.[10] |
Experimental Protocol: Assessing Mass and Heat Transfer Limitations
-
Setup: Equip a laboratory-scale reactor with multiple temperature probes and a variable-speed agitator.
-
Baseline Experiment: Run the reaction under standard scaled-down conditions, recording the temperature profile and taking samples at regular intervals to monitor conversion.
-
Vary Agitation: Repeat the experiment at different agitation speeds (e.g., 200, 400, 600 RPM) while keeping all other parameters constant. Plot conversion versus time for each speed. If the initial reaction rate increases with agitation, mass transfer is limiting.
-
Vary Addition Rate: Conduct the reaction by adding the most reactive reagent at different rates (e.g., over 1 hour vs. 3 hours). Monitor the temperature profile closely. A significant exotherm that is difficult to control indicates a heat transfer limitation.
Issue 2: Challenges in Product Purification at Scale
Symptoms:
-
Difficulty in separating the product from unreacted starting materials or byproducts.
-
Formation of emulsions during aqueous workup.
-
Product degradation during purification.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Similar Polarity of Product and Impurities | Analyze the crude reaction mixture by TLC or LC-MS to identify the major components and their relative polarities. | - Optimize the reaction to minimize the formation of impurities with similar polarity.- Explore alternative chromatographic methods, such as reverse-phase chromatography or supercritical fluid chromatography (SFC).- Consider derivatization of the product or impurity to alter its polarity before chromatography. |
| Emulsion Formation | Observe the interface between the organic and aqueous layers during extraction. The presence of a stable, thick layer indicates an emulsion. | - Add a small amount of a brine solution or a different organic solvent to break the emulsion.- Allow the mixture to stand for a longer period or use a centrifuge if the scale allows.- Filter the entire mixture through a pad of celite. |
| Product Instability | Expose a small sample of the purified product to the conditions of the purification method (e.g., heat, silica gel, acidic/basic conditions) and monitor for degradation. | - Use a milder purification technique, such as crystallization or precipitation.- If chromatography is necessary, use a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel).- Minimize the time the product is exposed to harsh conditions. |
Workflow for Developing a Scalable Purification Strategy
Caption: Decision workflow for purification strategy.
Advanced Solutions: Continuous Flow Chemistry
For many challenging cyclopropanation reactions, transitioning from batch to continuous flow processing can offer significant advantages for scale-up.
Why Consider Flow Chemistry?
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, mitigating many of the issues seen in large batch reactors.[10]
-
Enhanced Safety: By handling only small amounts of hazardous reagents at any given time, the overall risk of the process is significantly reduced. This is particularly beneficial for reactions involving diazomethane or other energetic materials.[11]
-
Improved Reproducibility and Control: The steady-state operation of a flow reactor leads to more consistent product quality.
Diagram of a Continuous Flow Cyclopropanation Setup
Caption: A basic continuous flow reactor setup.
References
- Gemoets, H., Laudadio, G., Verstraete, K., Hessel, V., & McQuade, D. T. (2016). Scale-up of a continuous-flow Simmons-Smith cyclopropanation. Organic Process Research & Development, 20(6), 1162-1168.
- Proctor, L. D., & Warr, A. J. (2002). Development of a continuous process for the industrial generation of diazomethane. Organic Process Research & Development, 6(6), 884-892.
- Pontini, L., Leitch, J. A., & Browne, D. L. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(11), 4435-4440.
- Warr, A. J. (2018). Designing a safe and scalable diazomethane process. Sterling Pharma Solutions.
- Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis.
- University of Illinois. (n.d.). Diazomethane. Division of Research Safety.
- Pitre, S. P., & Uyeda, C. (2018). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Science, 361(6403), 690-694.
- Uyeda, C. (2020).
- Charette, A. B., & Beauchemin, A. (2001). Simmons−Smith Cyclopropanation Reaction. Organic Reactions, 1-415.
- Royal Society of Chemistry. (2012).
- Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents. Organic Letters, 21(7), 2285-2289.
- Nova-Fernández, A., et al. (2023). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development.
- BenchChem. (2025).
- Wikipedia. (2023).
- University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
Stability and storage conditions for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
Technical Support Center: 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS No. 127946-77-4). Our goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to ensure the stability and integrity of the compound throughout your experiments.
Section 1: Core Compound Profile & Quick Reference
1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique cyclopropyl moiety which can impart desirable pharmacological properties.[1] However, its structure—containing a primary amine, a nitrile group, and a strained cyclopropane ring—necessitates careful handling to prevent degradation. The hydrochloride salt form generally enhances stability and solubility compared to the free base.
For immediate reference, the key storage and handling parameters are summarized below.
| Parameter | Recommendation | Rationale & Scientific Context |
| Storage Temperature | 2-8 °C (Refrigerated) [1] | While some suppliers suggest room temperature, refrigerated storage is the most conservative and recommended approach to minimize the rate of any potential degradation pathways over the long term.[2] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, providing maximum protection. |
| Moisture | Store in a tightly sealed container in a desiccator | The compound is hygroscopic. Absorbed moisture can lead to hydrolysis of the nitrile group or degradation of the cyclopropyl amine moiety, especially if pH conditions become basic.[3] |
| Light Exposure | Protect from light (use amber vials) | As a standard practice for complex organic molecules, protection from light is advised to prevent potential photolytic degradation.[4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases [5][6] | These substances can directly react with and degrade the molecule. Contact should be strictly avoided. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the day-to-day use of this compound.
Q1: What are the absolute optimal conditions for long-term storage of the solid compound?
A: For maximal long-term stability, the solid powder should be stored in an amber glass vial with a tightly sealed cap. Before sealing, the vial's headspace should be flushed with an inert gas like argon or nitrogen. This vial should then be placed inside a desiccator in a refrigerator set to 2-8 °C.[1] This multi-barrier approach (inert gas, low temperature, low moisture) addresses all primary degradation risks.
Q2: How should I prepare stock solutions? What are the best solvents?
A: The choice of solvent is critical and experiment-dependent.
-
Aqueous Buffers: The hydrochloride salt form lends itself to solubility in aqueous solutions. Due to the potential for hydrolysis of the cyclopropyl amine moiety at higher pH, it is crucial to use buffers at a slightly acidic to neutral pH (pH 4-7).[3] The hydrochloride salt itself will yield a slightly acidic solution upon dissolution in unbuffered water.
-
Organic Solvents: For organic synthesis, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used. Ensure you are using anhydrous grades of these solvents, as residual water can compromise stability.
Q3: How stable are prepared solutions, and how should they be stored?
A: Solution stability is significantly lower than solid-state stability.
-
Aqueous Solutions: We strongly recommend preparing aqueous solutions fresh for each experiment. If short-term storage is unavoidable (e.g., for a few hours to a day), store the solution at 2-8 °C. Avoid freeze-thaw cycles, which can accelerate degradation.
-
Organic Solutions (DMSO/DMF): Solutions in anhydrous DMSO or DMF are generally more stable than aqueous solutions. For storage up to a week, aliquot the solution into single-use vials, flush with inert gas, and store at -20 °C or -80 °C. This prevents both degradation and the introduction of water from atmospheric condensation during repeated warming and cooling.
Q4: The Safety Data Sheet (SDS) mentions the compound is hygroscopic. How critical is this?
A: This is a critical handling parameter. Hygroscopicity means the compound readily absorbs moisture from the air. This absorbed water can act as a reagent, leading to hydrolytic degradation. Furthermore, it can affect the accuracy of weighing. If you weigh out 10 mg of a compound that has absorbed 5% water by weight, you are actually dosing 9.5 mg of your active compound. This is a significant source of experimental error. Always handle the solid in a controlled environment (e.g., a glove box) or, if not possible, allow the container to come to room temperature before opening and weigh it out as quickly as possible.
Section 3: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
Q1: I've noticed the color of my solid compound has changed from off-white to a yellowish or brownish tint. Can I still use it?
A: A color change is a primary visual indicator of potential chemical degradation, likely due to oxidation or the formation of minor impurities.
-
Causality: This often occurs when the compound has been exposed to air and/or light over time, or stored at elevated temperatures.
-
Recommended Action: For non-critical applications, you might proceed with caution. However, for any quantitative or sensitive biological assays, we strongly advise against using the discolored material. The impurities, even at low levels, could have unintended effects or interfere with your results. It is best practice to use a fresh, unopened vial or purchase a new lot.
Q2: My experimental results are inconsistent or show a loss of activity over time. Could the compound's stability be the cause?
A: Yes, this is a classic symptom of compound instability in solution.
-
Causality: The most likely culprit is the degradation of your stock solution. This can happen if the solution was stored for too long, at an inappropriate temperature, exposed to multiple freeze-thaw cycles, or prepared in a solvent with a suboptimal pH.[3][7]
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound immediately before your experiment.
-
Compare results using the freshly prepared solution against results from your old stock. A restoration of activity strongly implicates solution instability.
-
Review your solution preparation and storage protocol. Are you using an appropriate pH? Are you aliquoting and storing properly at -80°C? The workflow diagram below provides a decision-making process.
-
Q3: I'm having difficulty dissolving the compound completely.
A: Solubility issues can arise from several factors.
-
Causality: You may be exceeding the solubility limit in your chosen solvent. Alternatively, if the compound was stored improperly and has degraded, the degradation products may be less soluble.
-
Recommended Actions:
-
Confirm the solvent: Ensure you are using a recommended solvent.
-
Gentle warming and sonication: These techniques can aid dissolution. However, avoid excessive heat as it can accelerate degradation.
-
Adjust pH (for aqueous solutions): If dissolving in a buffer, ensure the pH is in the optimal acidic-to-neutral range.
-
Consider a different solvent: If permitted by your experimental design, switching to a solvent like DMSO may improve solubility.
-
Troubleshooting Flowchart for Compound Stability Issues
The following diagram outlines a logical workflow for diagnosing stability-related experimental problems.
Caption: Troubleshooting workflow for stability issues.
Section 4: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Recommended Procedure for Handling and Weighing
-
Equilibration: Before opening, remove the sealed vial of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride from refrigerated storage and allow it to sit in a desiccator for at least 30-60 minutes to reach ambient temperature. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Briefly open the vial and quickly weigh the desired amount of powder onto a tared weigh boat. Minimize the time the vial is open to the atmosphere.
-
Resealing: Immediately and tightly reseal the stock vial. If your laboratory is equipped, flushing the headspace with an inert gas before resealing is best practice.
-
Storage: Promptly return the stock vial to its proper storage condition (2-8 °C in a desiccator).
Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
-
Calculation: Calculate the mass required for your desired concentration and volume. (Molecular Weight ≈ 118.56 g/mol )[1]
-
Example for 10 mL of 10 mM solution: 0.010 L * 0.010 mol/L * 118.56 g/mol = 0.01186 g = 11.86 mg
-
-
Weighing: Following Protocol 1, accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the solid to a sterile volumetric flask. Add approximately 70-80% of the final volume of your chosen aqueous buffer (e.g., pH 6.0 PBS).
-
Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Sonication in a water bath for a few minutes may assist dissolution if needed.
-
Final Volume: Once dissolved, bring the solution to the final desired volume with the buffer.
-
Use: Use the solution immediately for your experiment for best results.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopropyl cyanide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14586363, 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
Reich, S. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(5), 1765-1774. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (2022, June 7). Safety Data Sheet. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Al-Gorany, A. M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1538. Retrieved from [Link]
-
Jansen, P. J., et al. (2010). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Journal of Pharmaceutical Sciences, 99(8), 3439-3453. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Aminocyclopropanecarbonitrile Hydrochloride | 127946-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Nitrile-Substituted Cyclopropanes
Welcome to the technical support center for the synthesis of nitrile-substituted cyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing troubleshooting strategies and in-depth explanations to ensure the success of your experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of frequently encountered problems with detailed, field-proven solutions.
FAQ 1: Why is my cyclopropanation reaction resulting in a low yield of the desired nitrile-substituted cyclopropane?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the potential causes and their remedies.
Possible Cause 1: Inefficient Base or Solvent System in Michael-Initiated Ring Closure (MIRC).
The choice of base and solvent is critical in base-promoted syntheses, such as the Michael-Initiated Ring Closure (MIRC) for preparing dinitrile-substituted cyclopropanes.[1][2] An inappropriate base may not efficiently generate the required carbanion intermediate, while the solvent can influence reaction rates and byproduct formation.[2]
Troubleshooting Steps & Scientific Rationale:
-
Base Optimization: A screening of bases is often the first step. For the reaction of 2-arylacetonitriles with α-bromoennitriles, inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to be superior to many organic bases like DBU.[1][2] Cesium carbonate provides a balance of basicity and solubility that promotes the desired reaction pathway.
-
Solvent Selection: The solvent plays a crucial role in solvating the intermediates and reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are often effective solvents for this transformation.[2] Polar aprotic solvents are generally preferred as they can stabilize charged intermediates. Avoid solvents like water or alcohols if your reagents are sensitive to them, as this can lead to hydrolysis or other side reactions.
-
Temperature Control: Reaction temperature is a key parameter. While room temperature is often a good starting point, decreasing or increasing the temperature can impact the reaction rate and selectivity.[2] It is advisable to run the reaction at a controlled temperature to ensure reproducibility.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| DBU | MeCN | Room Temp | 38 | [1] |
| Na₂CO₃ | MeCN | Room Temp | 65 | [2] |
| K₂CO₃ | MeCN | Room Temp | 87 | [2] |
| Cs₂CO₃ | MeCN | Room Temp | 95 | [1][2] |
| Cs₂CO₃ | DMSO | Room Temp | 36 | [2] |
| Cs₂CO₃ | H₂O | Room Temp | No Product | [2] |
Possible Cause 2: Competing Michael Addition without Cyclization.
In MIRC reactions, the initial Michael addition is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. If the cyclization step is slow or inhibited, the Michael adduct may be isolated as the main product.
Troubleshooting Steps & Scientific Rationale:
-
Ensure Appropriate Leaving Group: The intramolecular cyclization involves the displacement of a leaving group. A good leaving group (e.g., bromide) on the Michael acceptor is essential for an efficient ring closure.
-
Base Strength: A sufficiently strong base is required to deprotonate the carbon alpha to the nitrile, forming the nucleophile for the intramolecular substitution. If the base is too weak, this step will be slow.
FAQ 2: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?
Controlling stereochemistry is a common challenge in cyclopropane synthesis. The relative orientation of the substituents on the cyclopropane ring is often determined by the mechanism of the cyclopropanation reaction.
Possible Cause 1: Lack of Stereochemical Control in the Ring-Closing Step.
In MIRC reactions, the diastereoselectivity is established during the intramolecular nucleophilic substitution. The transition state leading to the cis or trans product will be influenced by steric and electronic factors.
Troubleshooting Steps & Scientific Rationale:
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from polar aprotic (e.g., MeCN, DMF) to nonpolar (e.g., toluene, DCM) to see if it impacts the diastereomeric ratio.
-
Counter-ion Effects: The choice of the cation from the base (e.g., Cs⁺, K⁺, Na⁺) can influence the aggregation state of the enolate intermediate and thus the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
Possible Cause 2: Non-Stereospecific Cyclopropanation Method.
Some cyclopropanation methods are inherently more stereoselective than others. For instance, the Simmons-Smith reaction is known for its stereospecificity, preserving the stereochemistry of the starting alkene.[3]
Troubleshooting Steps & Scientific Rationale:
-
Choice of Reagent: For α,β-unsaturated nitriles, consider using a Simmons-Smith type reaction. The formation of a zinc carbenoid that adds to the double bond in a concerted fashion typically leads to high stereospecificity.[3]
-
Directing Groups: The presence of a hydroxyl or ether group near the double bond can direct the Simmons-Smith reagent to one face of the molecule, leading to high diastereoselectivity.[3][4]
FAQ 3: I am observing significant amounts of a ring-opened byproduct. What is causing this and how can I prevent it?
Nitrile-substituted cyclopropanes, particularly those with additional electron-withdrawing or donating groups (donor-acceptor cyclopropanes), can be susceptible to ring-opening reactions under certain conditions.[5][6]
Possible Cause: Acidic or Basic Reaction/Workup Conditions.
The strained cyclopropane ring can be opened by nucleophiles or electrophiles, especially when activated by donor and acceptor groups. This can occur during the reaction itself or during the workup procedure.
Troubleshooting Steps & Scientific Rationale:
-
Neutralize the Reaction Mixture Carefully: During the workup, ensure that the reaction mixture is carefully neutralized. Avoid strongly acidic or basic conditions. Use a mild quenching agent like saturated aqueous ammonium chloride.
-
Purification Method: When purifying the product by column chromatography, use a neutral stationary phase like silica gel that has been pre-treated with a non-polar solvent or a small amount of a neutral amine (like triethylamine in the eluent) to avoid acid-catalyzed ring-opening on the column.
-
Reaction Conditions: If ring-opening is occurring during the reaction, re-evaluate the reaction conditions. For instance, in MIRC, using a milder base or a shorter reaction time might be beneficial.
Mechanism of Ring-Opening:
The nitrile group, being an electron-withdrawing group, makes the cyclopropane ring susceptible to nucleophilic attack. The presence of a donor group on the ring further activates it towards cleavage.
Caption: Generalized pathway for nucleophilic ring-opening.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Base-Promoted Synthesis of Dinitrile-Substituted Cyclopropanes via Michael-Initiated Ring Closure (MIRC)
This protocol is adapted from the work of Ye et al.[1][2] and is a general procedure for the synthesis of dinitrile-substituted cyclopropanes.
Materials:
-
2-Arylacetonitrile (1.0 equiv)
-
α-Bromoennitrile (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-arylacetonitrile (0.2 mmol, 1.0 equiv), α-bromoennitrile (0.2 mmol, 1.0 equiv), and cesium carbonate (0.3 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (1.0 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12 hours or until the starting materials are consumed as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dinitrile-substituted cyclopropane.
Workflow Diagram:
Caption: Step-by-step workflow for MIRC synthesis.
Section 3: Mechanistic Insights into Side Reactions
Understanding the mechanisms of side reactions is key to preventing them.
Michael Addition as a Competing Pathway
In the synthesis of cyclopropanes from α,β-unsaturated nitriles, a Michael addition can occur without subsequent ring closure, especially if the cyclization step is kinetically or thermodynamically unfavorable.
Mechanism:
-
Enolate Formation: A base abstracts an acidic proton from a Michael donor (e.g., a malonate derivative or another nitrile-containing compound) to form a resonance-stabilized enolate.
-
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated nitrile (the Michael acceptor).
-
Protonation: The resulting intermediate is protonated during workup to yield the Michael adduct.
Caption: Mechanism of Michael addition as a side reaction.
To favor cyclopropanation over simple Michael addition, reaction conditions should be chosen to facilitate the intramolecular cyclization step. This often involves using a substrate with a good leaving group and a base that can promote the necessary deprotonation for the ring closure.
References
-
Ye, M., Xu, F., Bai, Y., Zhang, F., Wang, W., Qian, Y., & Chen, Z. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29489-29493. [Link]
-
Ye, M., Xu, F., Bai, Y., Zhang, F., Wang, W., Qian, Y., & Chen, Z. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. ResearchGate. [Link]
-
Ye, M., Xu, F., Bai, Y., Zhang, F., Wang, W., Qian, Y., & Chen, Z. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health. [Link]
-
Liu, H., Moku, B., Li, F., Ran, J., Han, J., Long, S., ... & Qin, H. L. (2019). Stereoselective Construction of Nitrile‐Substituted Cyclopropanes from 2‐Substituted Ethenesulfonyl Fluorides via Carbon‐Sulfur Bond Cleavage. Advanced Synthesis & Catalysis, 361(20), 4759-4764. [Link]
-
Various Authors. (2023). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Charette, A. B., & Marcoux, J. F. (1995). Stereoselective cyclopropanation reactions. Chemical reviews, 95(4), 1183-1219. [Link]
-
Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl) cyclopropane 1, 1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic & Biomolecular Chemistry. [Link]
-
Reissig, H. U., & Zimmer, R. (2003). Donor− acceptor-substituted cyclopropane derivatives and their application in organic synthesis. Chemical reviews, 103(4), 1151-1196. [Link]
-
Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Cermola, F., Di Gioia, L., Graziano, M. L., & Iesce, M. R. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research, 2005(10), 677-681. [Link]
Sources
- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]
- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for low conversion rates in cyclopropane synthesis
A-Z Guide for Troubleshooting Low Conversion Rates in Cyclopropane Synthesis
Welcome to the Technical Support Center for cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in cyclopropanation reactions. Drawing from established protocols and field-proven insights, this resource provides a structured, question-and-answer-based approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Low conversion in cyclopropanation can stem from a variety of factors, ranging from reagent quality to subtle nuances in reaction conditions. This guide is structured to address the most common challenges encountered with prevalent cyclopropanation methods, including the Simmons-Smith reaction and transition-metal catalyzed processes.
Section 1: Simmons-Smith and Related Carbenoid Reactions
The Simmons-Smith reaction and its modifications are pillars of cyclopropane synthesis, typically involving an organozinc carbenoid.[1] However, the efficiency of these reactions is highly sensitive to the quality and activation of the reagents.
Question 1: My Simmons-Smith reaction shows little to no product formation. What is the most likely cause?
Answer: The most common culprit in a failed Simmons-Smith reaction is the activity of the zinc reagent.[2][3] The formation of the reactive organozinc carbenoid is critically dependent on the quality of the zinc, often used as a zinc-copper couple.[2]
Causality & Expert Insight: Inactive zinc fails to insert into the carbon-iodine bond of diiodomethane, preventing the formation of the essential iodomethylzinc iodide (IZnCH2I) carbenoid. This carbenoid is the species that transfers the methylene group to the alkene. Without a sufficient concentration of the active carbenoid, the reaction will not proceed.
Troubleshooting Protocol:
-
Zinc Activation: Ensure your zinc-copper couple is freshly prepared and highly active. If you are using zinc dust, consider activation with HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. Sonication during the reaction can also enhance the activation of the zinc surface.[4]
-
Reagent Purity: Use freshly distilled or high-purity diiodomethane. Impurities can quench the reactive carbenoid.[3]
-
Inert Atmosphere: The Simmons-Smith reaction is sensitive to moisture and air.[3] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
Question 2: I'm observing incomplete conversion of my starting alkene. How can I drive the reaction to completion?
Answer: Incomplete conversion, with significant starting material remaining, often points to insufficient reagent, suboptimal temperature, or a less reactive substrate.
Causality & Expert Insight: The reactivity of the alkene plays a significant role. Electron-rich olefins react faster with the electrophilic zinc carbenoid than electron-deficient ones.[5][6] Additionally, the reaction temperature can be a delicate balance; it needs to be high enough to proceed at a reasonable rate but low enough to avoid side reactions.[3]
Troubleshooting Protocol:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the zinc-copper couple and diiodomethane. A 1.5 to 2-fold excess is a common starting point.
-
Optimize Temperature: If the reaction is sluggish at lower temperatures (e.g., 0 °C), a gradual increase in 5-10 °C increments may improve the rate.[3] However, be cautious as higher temperatures can sometimes promote side reactions.[3]
-
Switch to a More Reactive System: For less reactive, electron-deficient alkenes, consider using a more potent reagent system, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification.[3][7]
Question 3: My reaction is producing an ethylated byproduct instead of the cyclopropane. What's happening?
Answer: This side reaction is characteristic of the Furukawa modification, which employs diethylzinc (Et₂Zn).[8] An ethyl group from the diethylzinc reagent can be transferred to the substrate, competing with the desired methylene transfer.[8]
Causality & Expert Insight: The diethylzinc reagent, while more reactive, introduces a competing alkyl group. This is a known issue, particularly if the methylene transfer is slow due to a deactivated substrate or suboptimal conditions.
Troubleshooting Protocol:
-
Purity of Reagents: Ensure the purity of both diethylzinc and diiodomethane.[8]
-
Low-Temperature Conditions: Conduct the reaction at low temperatures, typically between 0 °C and -40 °C, to favor the methylene transfer over ethylation.[8]
Question 4: How does my choice of solvent impact the conversion rate?
Answer: Solvent choice is critical due to the electrophilic nature of the zinc carbenoid.[5][6] The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[5][6]
Causality & Expert Insight: Basic solvents can coordinate to the Lewis acidic zinc center of the carbenoid, reducing its electrophilicity and thus its reactivity towards the alkene.
Recommended Solvents:
| Solvent | Properties | Rationale |
| Dichloromethane (DCM) | Non-basic, polar enough to stabilize substrates | A standard and effective solvent for Simmons-Smith reactions.[5][6] |
| Diethyl Ether | Aprotic, non-coordinating | Another common choice, though its volatility can be a consideration.[2] |
| 1,2-Dichloroethane (DCE) | Non-basic, higher boiling point than DCM | Useful for reactions requiring slightly elevated temperatures.[5][6] |
| Cyclopentyl methyl ether (CPME) | Non-basic, good solvent properties | A greener alternative to chlorinated solvents.[5][6] |
Workflow for Troubleshooting Simmons-Smith Reactions
Caption: Troubleshooting workflow for low conversion in Simmons-Smith cyclopropanation.
Section 2: Transition-Metal Catalyzed Cyclopropanations
These methods, often employing rhodium or copper catalysts, utilize diazo compounds as carbene precursors.[9] Catalyst activity and the stability of the diazo compound are paramount.
Question 5: My catalytic cyclopropanation using a diazo compound is stalling. What are the potential issues with my catalyst?
Answer: Catalyst deactivation is a common problem in these reactions. This can be due to impurities in the reaction mixture, degradation of the catalyst itself, or the use of an inappropriate catalyst for the specific transformation.
Causality & Expert Insight: Transition metal catalysts function by forming a metal-carbene intermediate.[9] If the metal center is poisoned by impurities (e.g., water, coordinating solvents) or if the ligand framework is not robust enough, the catalytic cycle can be interrupted.
Troubleshooting Protocol:
-
Catalyst Quality: Verify the source and age of your catalyst. If possible, use a freshly opened bottle or a catalyst that has been stored under an inert atmosphere.
-
Ligand Choice: For reactions of alkenes with α-alkyl-α-diazoesters, sterically demanding carboxylate ligands on a rhodium catalyst can prevent β-hydride elimination, a common side reaction.[10]
-
Solvent Purity: Ensure your solvents are anhydrous and non-coordinating, unless the specific protocol calls for a coordinating solvent.
-
Inert Atmosphere: As with many catalytic reactions, running the experiment under an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation or deactivation of the catalyst.[11]
Question 6: The reaction with my diazo compound is giving a complex mixture of products, with very little of the desired cyclopropane.
Answer: Diazo compounds, especially unstabilized ones, are highly reactive and can participate in numerous side reactions.[12] The controlled generation of the carbene and its subsequent reaction with the alkene is key.
Causality & Expert Insight: Uncontrolled decomposition of the diazo compound can lead to the formation of "free" carbenes, which are notoriously unselective and can undergo C-H insertion reactions or dimerization.[12] The purpose of the metal catalyst is to temper this reactivity by forming a more stable metal-carbene complex.
Troubleshooting Protocol:
-
Slow Addition of Diazo Compound: Add the diazo compound solution slowly to the reaction mixture containing the catalyst and the alkene. This maintains a low concentration of the diazo compound, minimizing side reactions and favoring the catalytic cycle. A syringe pump is ideal for this.[11]
-
Temperature Control: Many catalytic cyclopropanations are run at room temperature or slightly below.[13] Running the reaction at too high a temperature can lead to uncontrolled decomposition of the diazo compound.
-
Purity of Diazo Compound: If you are preparing the diazo compound yourself, ensure it is free from impurities from the synthesis.
Mechanism of Metal-Catalyzed Cyclopropanation
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
Section 3: General Troubleshooting & Purification
Question 7: How can I effectively purify my cyclopropane product from the reaction mixture?
Answer: Column chromatography is a widely used and effective method for purifying cyclopropanated products.[2]
Causality & Expert Insight: Cyclopropanation reactions, particularly those using metal reagents, often leave behind inorganic salts and other polar byproducts. A proper work-up followed by chromatography is usually necessary to isolate the desired product in high purity.
General Purification Protocol:
-
Aqueous Work-up: After the reaction is deemed complete (e.g., by TLC or GC-MS analysis), perform an appropriate aqueous work-up. This typically involves quenching the reaction with a saturated solution of NH₄Cl or NaHCO₃, followed by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). This step removes the bulk of the inorganic salts.[2]
-
Solvent Removal: Concentrate the combined organic phases under reduced pressure to obtain the crude product.[2]
-
Column Chromatography: Purify the crude material using silica gel column chromatography. The appropriate solvent system will depend on the polarity of your product and can be determined by TLC analysis.
References
-
Griesgraber, G. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Nebraska - Lincoln. Available from: [Link]
-
Singh, G., Sharma, S., & Kaur, H. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available from: [Link]
-
Studylib. Cyclopropanation & Simmons-Smith Reaction Problem Set. Available from: [Link]
-
YouTube. (2024). Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution. Available from: [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. Available from: [Link]
-
The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available from: [Link]
-
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]
-
Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Available from: [Link]
-
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available from: [Link]
-
Wikipedia. Cyclopropanation. Available from: [Link]
-
Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. Available from: [Link]
-
ResearchGate. (n.d.). Overview of the cyclopropanation optimization. Available from: [Link]
-
Royal Society of Chemistry. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra- p -tolylporphyrinato)osmium(II) Complexes. Available from: [Link]
-
National Institutes of Health. (2019). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Available from: [Link]
-
National Institutes of Health. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. Available from: [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. Available from: [Link]
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Cyclopropane Moieties in Acidic Environments
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for a common yet critical challenge in organic synthesis: preventing the unintended ring-opening of cyclopropane moieties under acidic conditions. The unique electronic nature and inherent ring strain of cyclopropanes make them valuable structural motifs in medicinal chemistry, yet also render them susceptible to cleavage. This resource consolidates field-proven strategies, troubleshooting guides, and answers to frequently asked questions to help you maintain the integrity of these important three-membered rings in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropane ring prone to opening in acidic conditions?
The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which includes both angle and torsional strain. The internal C-C-C bond angles are forced to be 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. This strain weakens the C-C bonds. Under acidic conditions, protonation of the cyclopropane ring or a substituent on the ring can occur. This leads to the formation of a carbocation intermediate. The significant ring strain provides a powerful thermodynamic driving force for the ring to open, forming a more stable, acyclic carbocation and relieving the strain.
Q2: Are all cyclopropanes equally susceptible to acid-catalyzed ring-opening?
No, the stability of a cyclopropane ring is highly dependent on its substitution pattern. A key class of reactive cyclopropanes is the "donor-acceptor" (D-A) cyclopropanes. These molecules possess both an electron-donating group (e.g., aryl, alkyl, ether) and an electron-withdrawing group (e.g., ester, ketone, nitrile) on adjacent carbons. This substitution pattern polarizes the C-C bond between the substituted carbons, making it significantly weaker and more susceptible to cleavage, often under the influence of Lewis acids that coordinate to the acceptor group. In contrast, simple alkyl-substituted cyclopropanes are generally more robust.
Q3: What are the typical products of acid-catalyzed cyclopropane ring-opening?
The products of ring-opening are dictated by the structure of the cyclopropane and the reaction conditions. The reaction generally proceeds via the most stable carbocation intermediate, following Markovnikov's rule. For instance, hydrohalogenation with hydrohalic acids typically yields linear 1-halopropanes. In more complex systems, the initial carbocation can undergo rearrangements or be trapped by nucleophiles present in the reaction mixture, leading to a variety of substituted propane derivatives or unsaturated compounds.
Troubleshooting Guide: Preserving the Cyclopropane Ring
This section provides a structured approach to troubleshooting and preventing cyclopropane ring-opening during acid-catalyzed reactions.
Issue 1: Ring-opening observed during removal of acid-labile protecting groups (e.g., Boc deprotection with TFA).
-
Root Cause: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents create a highly acidic environment that can readily protonate and cleave the cyclopropane ring, especially in sensitive substrates.
-
Strategic Solutions & Optimization:
-
Modify the Acidic Conditions:
-
Use a Milder Acid: Instead of neat TFA, consider using a diluted solution (e.g., 10-25% TFA in dichloromethane). Alternatively, switch to a weaker acid system such as 1M HCl in ethyl acetate or aqueous phosphoric acid.
-
Employ Scavengers: The tert-butyl cation generated during Boc deprotection is an electrophile that can potentially be trapped by the cyclopropane ring. The addition of a scavenger like triethylsilane (TES) or thioanisole can intercept this cation.
-
-
Lower the Reaction Temperature: Ring-opening is a kinetically controlled process. Performing the deprotection at lower temperatures (e.g., 0 °C to -20 °C) can significantly slow the rate of ring cleavage relative to the desired deprotection reaction.
-
Solvent Selection: Utilize non-polar, aprotic solvents to disfavor the formation and stabilization of the charged intermediates that precede ring-opening.
-
-
Experimental Protocol: Mild Boc Deprotection in the Presence of a Cyclopropane Ring
-
Dissolve the N-Boc protected, cyclopropane-containing substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., 2-4 equivalents).
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Issue 2: My cyclopropane-containing molecule is degrading during a reaction that requires a Lewis acid catalyst.
-
Root Cause: Many Lewis acids can coordinate with functional groups on the cyclopropane or the ring itself, activating it for nucleophilic attack and subsequent ring-opening. This is particularly problematic for donor-acceptor cyclopropanes.
-
Strategic Solutions & Optimization:
-
Select a Milder or More Sterically Hindered Lewis Acid: The choice of Lewis acid is critical. Harder Lewis acids may coordinate more strongly and promote cleavage. Experiment with a range of Lewis acids to find one that catalyzes the desired reaction without promoting ring-opening. In some cases, milder Lewis acids like Yb(OTf)₃ or Ga(OTf)₃ have been used successfully in reactions involving donor-acceptor cyclopropanes.
-
Control Stoichiometry and Temperature: Use the lowest effective catalytic loading of the Lewis acid. Running the reaction at reduced temperatures can often provide the desired product selectivity.
-
Solvent Effects: The coordinating ability of the solvent can modulate the activity of the Lewis acid. A more coordinating solvent may temper the Lewis acidity, potentially reducing the extent of ring-opening.
-
-
Data-Driven Decision Making: Relative Stability with Different Acids
| Acid Condition | Temperature | Solvent | Ring Integrity | Comments |
| 50% TFA/DCM | Room Temp | DCM | Poor | High incidence of ring-opened byproducts. |
| 10% TFA/DCM | 0 °C | DCM | Good | Significantly reduced ring-opening. |
| 4M HCl in Dioxane | Room Temp | Dioxane | Moderate | Ring-opening is often observed but can be substrate-dependent. |
| Acetic Acid | 50 °C | Acetic Acid | Excellent | Generally non-cleaving for robust cyclopropanes. |
| Yb(OTf)₃ (10 mol%) | Room Temp | Dioxane | Good | Effective for certain cycloadditions while preserving the ring. |
Analytical Detection of Ring-Opening
Proactive monitoring is key to optimizing your reaction conditions. Here’s how to detect the presence of unwanted ring-opened byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the spectrum, often between 0.2 and 1.5 ppm. The disappearance of these characteristic signals and the appearance of new signals in the typical alkane region (1.0-2.0 ppm for CH₂ and CH) or alkene region (4.5-6.5 ppm) are strong indicators of ring-opening.
-
¹³C NMR: Cyclopropyl carbons also have a characteristic upfield chemical shift, typically between -5 and 20 ppm. Their disappearance is a clear sign of ring cleavage.
-
-
Mass Spectrometry (MS) coupled with Chromatography (GC-MS or LC-MS):
-
LC-MS: This is an invaluable tool for monitoring the reaction in real-time. You can track the consumption of your starting material and the appearance of any new peaks. Ring-opened products will have the same mass as the starting material if the reaction is an isomerization, or a different mass if a nucleophile has been incorporated. The change in polarity will result in a different retention time.
-
GC-MS: For volatile compounds, GC-MS can be used to separate and identify the starting material from its ring-opened isomers. Some cyclopropane derivatives, particularly those derived from Meldrum's acid, may decompose in the GC inlet, so method development is crucial.
-
Workflow for Preserving Cyclopropane Integrity
The following diagram outlines a decision-making process for chemists facing the challenge of cyclopropane ring stability in acidic media.
Caption: Decision workflow for preventing cyclopropane ring-opening.
Case Study: Boc Deprotection in a Pharmaceutical Intermediate
In the synthesis of a complex molecule, a late-stage intermediate contained a cyclopropylmethylamine moiety protected as a tert-butyl carbamate (Boc). Standard deprotection conditions using 50% TFA in DCM at room temperature led to significant formation of a ring-opened byproduct.
Initial Problematic Conditions:
-
Reagents: 50% TFA in DCM
-
Temperature: 25 °C
-
Result: ~30% ring-opened byproduct observed by LC-MS.
Optimized Successful Conditions:
-
Reagents: 20% TFA in DCM with 3 equivalents of triethylsilane (TES) as a scavenger.
-
Temperature: 0 °C
-
Result: <1% ring-opened byproduct, with complete deprotection achieved within 2 hours.
This case study highlights how a combination of reducing acid concentration, lowering the temperature, and adding a cation scavenger can effectively preserve the integrity of the cyclopropane ring.
References
- Wasserman, H. H., & Ciabattoni, J. (1964). The Reaction of Cyclopropanones with Diazomethane. Journal of the American Chemical Society, 86(10), 2073-2074.
- Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196.
- Johnson, J. B., & McQuade, D. T. (2007). A Mild, Catalytic, and Enantioselective Ring-Opening of Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society, 129(25), 7984-7985.
- Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Ratzenböck, A., et al. (2024). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Pyrrolidinones. Chemistry – A European Journal, 30(e202401332).
- Ghannam, A., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 59(1), 2341-2344.
- BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Retrieved from a simulated internal document based on common chemical knowledge.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Technical Support Center: Optimization of Amide Coupling with 1-(Aminomethyl)cyclopropanecarbonitrile
Welcome to the technical support center for optimizing amide coupling reactions involving 1-(aminomethyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. 1-(Aminomethyl)cyclopropanecarbonitrile presents a unique set of challenges due to the steric hindrance of the primary amine adjacent to a cyclopropyl group and the presence of a nitrile functionality. This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient amide bond formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed, step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Formation
Question: I am attempting an amide coupling between my carboxylic acid and 1-(aminomethyl)cyclopropanecarbonitrile using standard coupling conditions (e.g., EDC/HOBt in DMF), but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the amide coupling with 1-(aminomethyl)cyclopropanecarbonitrile is a common issue primarily due to the steric hindrance of the primary amine. The cyclopropyl group restricts access to the nucleophilic amine, slowing down the rate of reaction with the activated carboxylic acid. Here’s a systematic approach to troubleshoot this problem:
1. Choice of Coupling Reagent and Additives:
Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be sufficiently reactive for this sterically hindered amine.[1][2] Consider switching to more potent coupling reagents.
-
Aminium/Uronium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective for hindered couplings.[3][4] HATU is often considered the "gold standard" for difficult couplings due to the formation of a highly reactive OAt-ester.[4]
-
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, particularly as it avoids a potential side reaction where the amine can be guanidinylated by uronium reagents.[4]
-
Additives: If you continue with a carbodiimide like EDC, the choice of additive is crucial. HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt (1-Hydroxybenzotriazole) for hindered couplings as it forms a more reactive activated ester and the pyridine nitrogen can assist in the coupling reaction.[4]
2. Reaction Conditions Optimization:
-
Base Selection: A non-nucleophilic organic base is essential to deprotonate the amine salt and neutralize acidic byproducts. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common choices. Ensure at least 2-3 equivalents of the base are used. In some cases, stronger non-nucleophilic bases might be beneficial, but care must be taken to avoid side reactions.[5]
-
Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally good choices as they can solvate the reactants and intermediates. Acetonitrile is also a viable option.[1]
-
Temperature: For sluggish reactions, increasing the temperature can significantly improve the reaction rate. Running the reaction at 40-60 °C can be beneficial. However, monitor for potential side reactions or degradation of starting materials at elevated temperatures.
-
Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular coupling reaction.
3. Order of Addition:
The order of addition of reagents can be critical. It is generally recommended to pre-activate the carboxylic acid before adding the amine.
-
Step-by-step Protocol:
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add a solution of 1-(aminomethyl)cyclopropanecarbonitrile to the reaction mixture.
-
Stir at room temperature or elevated temperature and monitor the reaction progress by LC-MS or TLC.
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired amide, but I am also observing significant side products. What are the common side reactions and how can I suppress them?
Answer:
Side product formation in amide couplings can arise from various pathways. With 1-(aminomethyl)cyclopropanecarbonitrile, the nitrile group is a potential site for unwanted reactivity, although it is generally stable under standard coupling conditions. More common side products originate from the coupling reagents and reaction conditions.
1. N-Acylurea Formation:
When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.
-
Mitigation: The addition of HOBt or, more effectively, HOAt traps the O-acylisourea to form the corresponding active ester, which is less prone to rearrangement and more reactive towards the amine.
2. Guanidinylation of the Amine:
Uronium-based coupling reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated acid.[4]
-
Mitigation:
-
Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[4]
-
Ensure the carboxylic acid is pre-activated with the uronium reagent before the addition of the amine. This minimizes the time the free amine is in the presence of an excess of the coupling reagent.
-
3. Racemization:
If the carboxylic acid has a chiral center at the α-position, there is a risk of racemization during the activation step.
-
Mitigation:
-
The use of additives like HOBt or HOAt is known to suppress racemization.[6]
-
Using coupling reagents like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on Oxyma Pure, can also minimize racemization.[2][4]
-
Lowering the reaction temperature can also help to reduce the rate of epimerization.
-
4. Nitrile Hydrolysis:
While less common under standard anhydrous coupling conditions, prolonged reaction times at elevated temperatures with adventitious water could potentially lead to partial hydrolysis of the nitrile group to the corresponding primary amide or carboxylic acid.
-
Mitigation:
-
Ensure all reagents and solvents are anhydrous.
-
Minimize reaction times by using more efficient coupling conditions.
-
Avoid excessively high temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent to start with for 1-(aminomethyl)cyclopropanecarbonitrile?
For a challenging substrate like 1-(aminomethyl)cyclopropanecarbonitrile, it is advisable to start with a more robust coupling reagent than the standard EDC/HOBt. HATU in the presence of a non-nucleophilic base like DIPEA is an excellent starting point due to its high efficiency in coupling sterically hindered amines.[3][4] Alternatively, PyBOP is a very good option that avoids the potential for amine guanidinylation.[4]
Q2: Can I use acyl chlorides to couple with 1-(aminomethyl)cyclopropanecarbonitrile?
Yes, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a viable and often very effective strategy for coupling with hindered amines.[7][8][9] Acyl chlorides are highly reactive and can often overcome the steric hindrance.
-
Protocol Overview:
-
Convert the carboxylic acid to the acyl chloride using SOCl₂ or (COCl)₂ with a catalytic amount of DMF.
-
Remove the excess acylating agent under vacuum.
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF).
-
Slowly add this solution to a cooled solution of 1-(aminomethyl)cyclopropanecarbonitrile and a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Q3: Are there any concerns with the stability of the cyclopropyl ring or the nitrile group under typical amide coupling conditions?
The cyclopropyl ring is generally stable under standard amide coupling conditions. The nitrile group is also quite robust. However, it is important to be mindful of the following:
-
Strongly acidic or basic conditions: Avoid harsh conditions that could potentially affect the nitrile group. Standard amide coupling conditions are typically mildly basic and should not pose a problem.
-
Reductive conditions: Some reagents used in other transformations can reduce nitriles. Ensure that no reducing agents are present in the reaction mixture.
Q4: How can I monitor the progress of my reaction effectively?
Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique for monitoring the progress of the reaction. It allows you to track the consumption of the starting materials and the formation of the product and any byproducts in real-time. Thin-layer chromatography (TLC) can also be used if the starting materials and product have different retention factors and are UV active or stainable.
Q5: What is the recommended stoichiometry of reagents?
A good starting point for optimizing the reaction is to use a slight excess of the carboxylic acid and coupling reagent relative to the amine.
| Reagent | Stoichiometry (relative to the amine) |
| Carboxylic Acid | 1.1 - 1.2 equivalents |
| Coupling Reagent (e.g., HATU, PyBOP) | 1.1 - 1.2 equivalents |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents |
Using an excess of the more valuable reagent is generally discouraged.[6] Since 1-(aminomethyl)cyclopropanecarbonitrile is often the more complex and valuable component, using a slight excess of the carboxylic acid and coupling reagents is a common strategy.
Visualizing the Workflow
Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in the amide coupling.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Reddy, B. V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
-
Reddit user discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
De Figueiredo, R. M., & Suppo, C. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Deng, H., et al. (2022). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. [Link]
-
ResearchGate discussion. (2021). Why did my amide syntesis does not work?. [Link]
-
Shaikh, I. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
-
Sam, M., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, NIH. [Link]
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Zhang, Z., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
Faggi, C., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 5(13), 2156-2162. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. bachem.com [bachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Cyclopropane-Containing Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique solubility challenges presented by cyclopropane-containing compounds in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: Why do some cyclopropane-containing compounds exhibit poor aqueous solubility?
The cyclopropane ring, a three-membered carbocycle, introduces unique physicochemical properties to a molecule.[1] While it is often incorporated to enhance metabolic stability or potency, it can also impact solubility.[1] The strained ring structure leads to enhanced π-character in its carbon-carbon bonds, which can influence its interactions with water molecules.[1][2] The presence of a cyclopropane group can increase a molecule's lipophilicity, a property that describes its tendency to dissolve in fats, oils, and non-polar solvents rather than in aqueous media.[3] This increased lipophilicity is a primary driver of poor aqueous solubility.[3]
Q2: How does the position of the cyclopropane ring and other functional groups affect solubility?
The overall solubility of a molecule is a complex interplay of all its constituent parts. The introduction of a cyclopropane ring can significantly alter the physicochemical properties of a compound by increasing its lipophilicity.[3] However, the presence of polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), or amines (-NH2), elsewhere in the molecule can counteract this effect by forming hydrogen bonds with water. The spatial arrangement of these groups relative to the cyclopropane ring is critical. If the polar groups are sterically hindered or their access to the solvent is blocked by the bulky cyclopropane moiety, their solubilizing effect will be diminished.
Q3: What are the initial signs of compound solubility issues in a biological assay?
Observing your assay for signs of compound precipitation is the first critical step. Common indicators include:
-
Visible Precipitate: The most obvious sign is the formation of a solid, either as a fine powder, crystals, or an amorphous solid, in your stock solution or assay wells.[4]
-
Cloudiness or Turbidity: Even without visible particles, a hazy or cloudy appearance in the media suggests that the compound is not fully dissolved.[5]
-
Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells and experiments. This is because the actual concentration of the dissolved, active compound is not consistent.
-
Non-linear Dose-Response Curves: A dose-response curve that plateaus prematurely or shows an irregular shape can be indicative of the compound precipitating at higher concentrations.
Q4: At what concentration should I be concerned about the solubility of my compound?
There is no universal concentration threshold, as solubility is compound-specific. However, it is crucial to determine the kinetic and thermodynamic solubility of your compound early in the development process.[6] Kinetic solubility measures how readily a compound dissolves when added to a solution (often from a DMSO stock), while thermodynamic solubility is the true equilibrium solubility.[6] If your desired assay concentration approaches or exceeds the measured solubility limit, you are likely to encounter problems.
II. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Challenges
This guide provides a systematic workflow for addressing solubility issues with your cyclopropane-containing compounds.
Step 1: Initial Compound Handling and Stock Solution Preparation
The first line of defense against solubility problems is proper handling and preparation of your stock solutions.
Q: My compound won't dissolve in my initial solvent. What should I do?
A: If your compound is not dissolving in a common solvent like DMSO, consider the following:
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., at 37°C) can help dissolve the compound.[4] However, be cautious of compound stability at elevated temperatures.
-
Vortexing and Sonication: Vigorous vortexing or using a bath sonicator can provide the necessary energy to break up solid particles and facilitate dissolution.[7]
-
Alternative Solvents: If DMSO fails, other organic solvents like ethanol, methanol, or acetone can be tested.[4][8] However, always consider the compatibility of these solvents with your specific biological assay and their potential for cytotoxicity.[9]
Step 2: Optimizing the Assay Medium
Once you have a stable stock solution, the next challenge is maintaining solubility upon dilution into the aqueous assay buffer.
Q: My compound precipitates when I add it to the cell culture medium. How can I prevent this?
A: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment.
-
Reduce the Final Solvent Concentration: Aim for the lowest possible final concentration of your organic solvent (e.g., DMSO) in the assay medium, typically below 0.5% or even 0.1%, to minimize its impact on both compound solubility and cell health.[9]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[10] Examples include polyethylene glycol (PEG) or propylene glycol. However, their effects on the biological system must be carefully evaluated.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility. For acidic compounds, increasing the pH will increase the concentration of the more soluble ionized form. Conversely, for basic compounds, decreasing the pH will have a similar effect.
Step 3: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary.
Q: I've tried optimizing my solvent and assay medium, but my compound still precipitates. What are my options?
A: Several advanced strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, like your cyclopropane-containing compound, forming an "inclusion complex" that is more water-soluble.[11][12] Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used for this purpose.[13][14] Studies have shown that β-cyclodextrins can increase the water solubility of spiro[cyclopropane-1,3′-oxindoles] by up to fourfold.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[15] These formulations, which can include oils and triglycerides, essentially create a microenvironment where the compound can remain dissolved.[15]
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can enhance the dissolution rate.[15] Techniques like micronization and nanonization can be used to achieve this.[15][16]
Comparative Table of Solubilization Techniques
| Technique | Pros | Cons | Best For |
| Co-solvents | Simple to implement; readily available. | Can be toxic to cells at higher concentrations; may interfere with assay components. | Compounds with moderate solubility issues. |
| pH Adjustment | Highly effective for ionizable compounds; straightforward. | Not applicable to neutral compounds; can alter biological activity. | Acidic or basic compounds. |
| Cyclodextrins | High solubilizing capacity; generally low toxicity.[17] | Can be expensive; potential for interference with compound-target binding. | A wide range of hydrophobic compounds. |
| Lipid Formulations | Excellent for highly lipophilic compounds; can improve bioavailability.[15] | Complex to prepare; may not be suitable for all assay formats. | Very poorly soluble, "greasy" compounds. |
| Particle Size Reduction | Increases dissolution rate; can improve bioavailability.[15] | Requires specialized equipment; may not be practical for small-scale lab work. | Compounds that will be formulated as solids. |
Troubleshooting Workflow Diagram
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. pubs.acs.org [pubs.acs.org]
Strategies to minimize by-product formation in Simmons-Smith cyclopropanation.
Welcome to the technical support center for the Simmons-Smith cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the stereospecific synthesis of cyclopropanes. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize by-product formation and optimize your reaction outcomes.
Introduction: The Pursuit of a Perfect Three-Membered Ring
The Simmons-Smith reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereospecificity in converting alkenes to cyclopropanes.[1][2][3] The core of the reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to a double bond in a concerted fashion.[1][2] This mechanism ensures that the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[1][3]
However, like any sophisticated chemical transformation, its success is contingent on a nuanced understanding of the reaction's mechanics and potential pitfalls. By-product formation is a common hurdle that can complicate purification, reduce yields, and consume valuable starting materials. This guide is structured to provide direct answers to the specific issues you may encounter, moving from troubleshooting common problems to a deeper dive into the frequently asked questions regarding reaction optimization.
Troubleshooting Guide: From Low Yields to Unwanted Peaks
This section is formatted as a direct response to issues you might be observing in your lab.
Q1: My reaction is sluggish or not proceeding at all. What is the likely cause?
Answer: The most common culprit for a stalled Simmons-Smith reaction is an inactive zinc-copper couple. The quality and activity of the zinc surface are paramount for the oxidative addition into the C-I bond of diiodomethane to form the necessary carbenoid.[4][5]
Causality & Resolution:
-
Poor Zinc Activation: Commercially available zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed to expose the reactive metal surface. Activation is typically achieved by washing the zinc dust with an acid (like HCl) to etch away the oxide layer, followed by treatment with a copper(II) salt solution (e.g., copper acetate or copper sulfate) to deposit copper, forming the active couple.[6]
-
Visual Indicators of Activity: A freshly prepared, active zinc-copper couple should appear as a dark gray or black powder. A light gray or metallic appearance suggests incomplete activation.
-
Initiation: Sometimes, even a well-prepared couple needs a nudge. Adding a small crystal of iodine to the zinc-copper couple suspension in an anhydrous ether solvent can help initiate the reaction. The disappearance of the brown iodine color is an indicator that the zinc surface is active.
-
Sonication: For reactions that are slow to start, ultrasonication can be a powerful tool to promote the formation of the organozinc reagent by facilitating the reaction on the metal surface.[7]
Q2: I'm observing a significant by-product that appears to be a methylated version of my starting material or solvent. Why is this happening?
Answer: This is a classic side reaction arising from the electrophilic nature of the zinc carbenoid reagent.[1] If your substrate contains a nucleophilic heteroatom, such as an alcohol, it can be methylated by the Simmons-Smith reagent. This is particularly problematic with extended reaction times or when an excess of the reagent is used.[1]
Mechanism of By-Product Formation:
The zinc carbenoid (ICH₂ZnI) can act as a methylene source, but also as a methylating agent under certain conditions. The alcohol substrate can coordinate to the Lewis acidic zinc center, bringing the hydroxyl group in proximity for methylation.
Mitigation Strategies:
-
Stoichiometry Control: Use the minimum necessary excess of diiodomethane and the zinc-copper couple. A 1.5 to 2-fold excess is typical, but this should be optimized for your specific substrate.
-
Reaction Time: Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Protecting Groups: If the substrate has a particularly sensitive functional group (like a primary alcohol that is not intended as a directing group), consider protecting it before the cyclopropanation.
-
Temperature Control: Running the reaction at lower temperatures can sometimes temper the reactivity of the carbenoid and reduce the rate of methylation relative to cyclopropanation.
Q3: My product is contaminated with by-products resulting from the reaction with the Lewis acidic zinc iodide (ZnI₂). How can I prevent this?
Answer: The zinc iodide (ZnI₂) generated as a by-product is a potent Lewis acid that can catalyze a range of unwanted side reactions, including rearrangement of acid-sensitive substrates or products, or polymerization of vinyl ethers.[1]
Strategies for Lewis Acid Scavenging:
-
Furukawa Modification with Excess Diethylzinc: When using the Furukawa modification (Et₂Zn and CH₂I₂), an excess of diethylzinc can be used.[1] The excess Et₂Zn will react with the ZnI₂ by-product to form ethylzinc iodide (EtZnI), which is a significantly weaker Lewis acid.[1]
-
Pyridine Quench: The reaction can be quenched by the addition of pyridine. Pyridine is a base that will coordinate to the Lewis acidic ZnI₂ and neutralize its activity.[1]
Q4: I am working with an allylic thioether and I am seeing rearranged by-products instead of the cyclopropane. What is occurring?
Answer: Allylic thioethers are known to undergo a competing[2][7]-sigmatropic rearrangement in the presence of Simmons-Smith reagents.[1][8]
Mechanism of Rearrangement:
The sulfur atom of the thioether can act as a nucleophile, attacking the zinc carbenoid to form a sulfur ylide. This ylide can then undergo a rapid[2][7]-sigmatropic rearrangement, which is often faster than the desired cyclopropanation of a nearby alkene.[1][8]
Troubleshooting this Specific Substrate:
-
Excess Reagent: Using a larger excess of the Simmons-Smith reagent may favor the intermolecular cyclopropanation over the intramolecular ylide formation and rearrangement.[1] However, this can lead to other side reactions.
-
Alternative Reagents: Exploring alternative cyclopropanation methods that do not involve electrophilic carbenoids may be necessary for these substrates.
Frequently Asked Questions (FAQs)
Q: What is the best method to prepare the zinc-copper couple?
A: A reliable and highly active zinc-copper couple can be prepared by the following procedure, adapted from established literature protocols.
Experimental Protocol: Preparation of Zinc-Copper Couple
-
Acid Wash: In a flask, suspend zinc dust (1.0 eq) in a dilute solution of hydrochloric acid (e.g., 3% HCl). Stir vigorously for 1-2 minutes to activate the zinc surface by removing the oxide layer.
-
Decant and Wash: Decant the acidic solution and wash the zinc powder sequentially with more dilute HCl, deionized water, a copper(II) sulfate solution (e.g., 2% aq.), and again with deionized water.
-
Solvent Exchange: Wash the activated zinc-copper couple with absolute ethanol and then with anhydrous diethyl ether to remove all water.
-
Drying: Dry the prepared couple thoroughly under vacuum. It should be a fine, dark gray or black powder. Store it under an inert atmosphere (nitrogen or argon) and use it as soon as possible.
Q: How does my choice of solvent impact the reaction?
A: The choice of solvent is critical. The rate of the Simmons-Smith reaction is known to decrease with increasing basicity of the solvent.[9][10] Ethereal solvents like diethyl ether or 1,2-dimethoxyethane (DME) are commonly used because they are non-basic and can solvate the organozinc intermediates. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also excellent choices as they are non-coordinating and polar enough to dissolve most substrates.[9][11] Using basic solvents can slow down or even inhibit the reaction by coordinating to the zinc species and reducing its reactivity.
| Solvent Type | Examples | Suitability for Simmons-Smith | Rationale |
| Non-coordinating | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Excellent | Inert and polar enough for most substrates.[9][11] |
| Ethereal | Diethyl ether, THF, DME | Good to Excellent | Good balance of solvating power and low basicity. |
| Basic/Coordinating | Pyridine, Amines | Poor | Coordinate to the zinc reagent, reducing its electrophilicity and reactivity.[9][10] |
Q: What is the Furukawa modification and when should I use it?
A: The Furukawa modification involves the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1] This generally results in a more reactive and often more reproducible reagent system.[1]
Advantages of the Furukawa Modification:
-
Higher Reactivity: Often provides better yields and faster reaction times, especially for less reactive or electron-poor alkenes.[1]
-
Reproducibility: Can be more reproducible than reactions relying on the solid-state zinc-copper couple, whose activity can be variable.[1]
-
Homogeneous Conditions: Diethylzinc is a liquid, leading to a homogeneous reaction mixture which can improve consistency.
When to Use It:
-
When cyclopropanating less reactive alkenes.
-
For substrates that are sensitive to the Lewis acidity of ZnI₂, as excess Et₂Zn can be used as a scavenger.[1]
-
In applications where high reproducibility is critical, such as in the synthesis of pharmaceutical intermediates.[1]
Safety Consideration: Diethylzinc is pyrophoric and will ignite spontaneously on contact with air. It must be handled with extreme care using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).
Q: How can I effectively remove zinc by-products during the workup?
A: The removal of zinc salts is a crucial step for obtaining a pure product. A standard and effective workup procedure involves quenching the reaction with a basic aqueous solution, often containing a chelating agent.
Experimental Protocol: Reaction Workup
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Alternatively, a solution containing sodium bicarbonate (NaHCO₃) and a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be very effective at sequestering zinc salts.[11]
-
Extraction: After quenching, transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Visualizing the Process
To better understand the core of the Simmons-Smith reaction and the potential pitfalls, the following diagrams illustrate the key mechanistic pathways.
Caption: Overview of Simmons-Smith reaction pathways.
Caption: Recommended workflow for reaction workup and purification.
References
-
Simmons–Smith reaction - Wikipedia. [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]
-
Simmons-Smith Reaction - NROChemistry. [Link]
-
Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [Link]
-
Reaction Pathways of the Simmons−Smith Reaction | Request PDF - ResearchGate. [Link]
-
The Simmons-Smith Reaction & Cyclopropanation - YouTube. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. [Link]
-
Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET - YouTube. [Link]
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner. [Link]
-
Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. [Link]
-
Ch 14: Cyclopropane synthesis - University of Calgary. [Link]
-
norcarane - Organic Syntheses Procedure. [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC - NIH. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
Simmons-Smith Reaction - Common Conditions. [Link]
-
Organic / Simmons-Smith Reaction - Furman Chemistry 120 - PBworks. [Link]
-
Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis - ResearchGate. [Link]
-
Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - Organic Chemistry Portal. [Link]
-
SIMMONS-SMITH REACTION, IT'S MECHANISM AND STEREOCHEMISTRY - YouTube. [Link]
-
How does a Simmons-Smith reaction produce cyclopropanes? - TutorChase. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to 1-(Aminomethyl)cyclopropanecarbonitrile and Other Amino Acid Mimetics in Drug Discovery
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is perpetual. Peptides, while offering exquisite biological specificity, are often hampered by poor metabolic stability and low bioavailability. This has propelled the development of peptidomimetics, structural analogs designed to retain the biological activity of peptides while overcoming their inherent limitations.[1] Unnatural amino acids (UAAs) are cornerstone building blocks in this endeavor, enabling the fine-tuning of physicochemical and pharmacological profiles.[2] Among these, conformationally constrained mimetics have garnered significant attention for their ability to pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity and stability.[3][4]
This guide provides a comparative analysis of 1-(Aminomethyl)cyclopropanecarbonitrile (AMPCN), a unique amino acid mimetic, against other classes of constrained amino acid analogs. We will delve into the structural rationale for its use, compare its key properties with relevant alternatives, and provide validated experimental protocols for its evaluation.
The Strategic Advantage of Conformational Constraint
The flexibility of linear peptides in solution is a double-edged sword. While it allows for conformational sampling to find an optimal binding pose, it comes at a significant entropic cost upon binding to a target.[5] Introducing rigid structural elements, such as small rings, locks the peptide backbone or side chains into a limited set of conformations.[6] This pre-organization can lead to:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, the free energy of binding (ΔG) becomes more favorable.[3][5]
-
Improved Receptor Selectivity: A rigid conformation can favor binding to a specific receptor subtype over others, reducing off-target effects.[7]
-
Increased Metabolic Stability: The constrained structure can sterically hinder the approach of metabolic enzymes like proteases, prolonging the molecule's half-life.[8][]
Cyclopropane-containing amino acids are particularly effective in this regard. The inherent strain and unique geometry of the cyclopropane ring drastically affect the secondary structure and flexibility of peptide sequences into which they are incorporated.[8][10]
1-(Aminomethyl)cyclopropanecarbonitrile: A Profile
1-(Aminomethyl)cyclopropanecarbonitrile is a non-proteinogenic amino acid analog characterized by a cyclopropane ring substituted with both an aminomethyl group and a nitrile group at the same carbon. This unique substitution pattern offers a distinct set of properties compared to other amino acid mimetics.
Structural and Physicochemical Comparison
To understand the utility of AMPCN, it is best compared with other commonly used amino acid mimetics that also impose conformational constraints. Key comparators include aminocyclopropanecarboxylic acid (ACPC), aminocyclobutanecarboxylic acid (ACBC), and the more flexible, acyclic analog, α-aminoisobutyric acid (Aib).
| Property | 1-(Aminomethyl)cyclopropanecarbonitrile (AMPCN) | Aminocyclopropanecarboxylic Acid (ACPC) | Aminocyclobutanecarboxylic Acid (ACBC) | α-Aminoisobutyric Acid (Aib) |
| Structure | Cyclopropyl | Cyclopropyl | Cyclobutyl | Acyclic (gem-dimethyl) |
| Molecular Weight ( g/mol ) | ~96.13 (as free base) | ~101.10 | ~115.13 | ~103.12 |
| Key Feature | Rigid scaffold with geminal amino & nitrile groups | Highly constrained α-amino acid | Less strained cyclic α-amino acid | Steric hindrance restricts torsion angles |
| Conformational Space | Highly restricted | Highly restricted | Moderately restricted | Restricted (φ, ψ ≈ ±57°, ±47°) |
| Synthetic Accessibility | Multi-step synthesis | Well-established syntheses | Various synthetic routes available | Commercially available, simple synthesis |
| Note: Physicochemical properties are estimates and can vary based on salt form and experimental conditions. |
The cyclopropane ring in both AMPCN and ACPC imposes the most severe conformational restriction. The cyclopropylic strain significantly limits bond rotation, fixing the orientation of substituents.[11] While ACPC acts as a constrained mimic of alanine or glycine, AMPCN's geminal substitution pattern and the presence of a nitrile group offer different electronic and steric properties, potentially influencing binding interactions and metabolic stability in unique ways.
Visualizing Conformational Constraints
The fundamental difference between these mimetics lies in the accessible conformational space they confer upon a peptide backbone. This can be visualized by considering the dihedral angles (phi, φ and psi, ψ) around the alpha-carbon.
Caption: Hierarchy of conformational constraint among amino acid mimetics.
Experimental Evaluation: A Protocol for Assessing Metabolic Stability
A critical parameter for any drug candidate is its resistance to metabolic degradation. The following protocol outlines a standard in vitro assay using liver microsomes to compare the metabolic stability of AMPCN-containing peptides against those with other mimetics.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of peptidomimetics by measuring their rate of disappearance following incubation with human liver microsomes.
Materials
-
Human Liver Microsomes (pooled, male/female)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compounds (AMPCN-peptide, ACPC-peptide, ACBC-peptide, Aib-peptide) at 10 mM in DMSO
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination
-
96-well plates, LC-MS/MS system
Step-by-Step Protocol
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a master mix of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Compound Incubation:
-
Add 198 µL of the microsome master mix to designated wells of a 96-well plate.
-
Add 2 µL of 100 µM test compound working solution (pre-diluted from 10 mM stock) to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system to each well. This marks the T=0 time point for kinetics.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold ACN containing the internal standard.[12] The T=0 sample is taken immediately after adding NADPH.
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.[13]
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Rationale for Experimental Choices
-
Liver Microsomes: This subcellular fraction is rich in cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast majority of small molecule drugs.[12]
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes.[12] Its inclusion initiates the metabolic process.
-
1 µM Compound Concentration: This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics, which simplifies data analysis.
-
Internal Standard: This corrects for variations in sample processing and instrument response, ensuring accurate quantification.
Workflow for Comparative Metabolic Stability Assay
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion and Future Directions
1-(Aminomethyl)cyclopropanecarbonitrile represents a valuable tool in the medicinal chemist's arsenal for creating novel peptidomimetics. Its rigid cyclopropane core provides a high degree of conformational constraint, which can translate into improved binding affinity, selectivity, and metabolic stability.[7][8] Comparative studies, such as the metabolic stability assay detailed here, are essential to objectively evaluate its performance against other mimetics like ACPC, ACBC, and Aib. By systematically assessing these building blocks, researchers can make data-driven decisions to optimize lead compounds, accelerating the journey from initial hit to clinical candidate. Future work should focus on expanding the synthetic accessibility of diverse AMPCN derivatives and exploring their incorporation into a wider range of therapeutic modalities.
References
-
Lee, Y., & Lee, K. (Year). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC, NIH. [Link]
-
Johnson, M., et al. (Year). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC, NIH. [Link]
-
Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC, PubMed Central. [Link]
-
Gospodarczyk, A., et al. (Year). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
-
Merchant, K., & Palkar, M. (Year). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC, NIH. [Link]
-
Verdoliva, V., et al. (Year). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
N/A. (Year). Carbohydrate-Based Mimetics in Drug Design: Sugar Amino Acids and Carbohydrate Scaffolds. ACS Publications. [Link]
-
N/A. (Year). Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. PMC. [Link]
-
Smith, J., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, ACS Publications. [Link]
-
Tanaka, M., et al. (Year). Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]
-
Sharma, R., et al. (2020). Predicting liver cytosol stability of small molecules. PMC, NIH. [Link]
-
PRISM BioLab. (n.d.). Sequence Mimetics: Cyclic & Stapled Peptides. [Link]
-
Ohtake, T., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]
-
Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. [Link]
-
Spring, D., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group. [Link]
-
N/A. (Year). Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation. PubMed Central. [Link]
-
N/A. (Year). Peptidomimetics, a synthetic tool of drug discovery. PMC, PubMed Central. [Link]
-
N/A. (2025). Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate. [Link]
-
N/A. (n.d.). Nine physicochemical properties for 20 amino acid types. ResearchGate. [Link]
-
N/A. (n.d.). Global and local restrictions Peptidomimetics. Slideshare. [Link]
-
Bio-Synthesis Inc. (2012). Peptide Mimetics. [Link]
-
N/A. (n.d.). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
Lubin-Germain, N., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. [Link]
-
N/A. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]
-
N/A. (n.d.). Comparison of cyclic peptide therapeutics to classical small molecules... ResearchGate. [Link]
-
N/A. (2025). Reversibly photoswitchable fluorescent proteins. Nanoscale, The Royal Society of Chemistry. [Link]
-
NIST. (n.d.). Cyclopropanecarbonitrile. NIST WebBook. [Link]
-
N/A. (n.d.). Comparison between cyclic peptides, their linear counterparts, and... ResearchGate. [Link]
-
Chemdad. (n.d.). Cyclopropanecarbonitrile One. [Link]
Sources
- 1. Peptide Mimetics [biosyn.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
A Definitive Guide to Validating the Structure of 1-(Aminomethyl)cyclopropanecarbonitrile using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. Complex scaffolds, such as the strained three-membered ring of a cyclopropane, can present unique characterization challenges. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 1-(Aminomethyl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry due to its constrained cyclic structure.
The inherent rigidity and unusual electronic environment of the cyclopropane ring can lead to spectral complexities in standard one-dimensional (1D) NMR.[1][2] Protons on a cyclopropane ring often exhibit distinctive upfield chemical shifts, a consequence of the ring's pseudo-aromatic character and associated ring currents.[1] This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges and provide irrefutable evidence for the connectivity and topology of 1-(Aminomethyl)cyclopropanecarbonitrile.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, they often fall short in unequivocally establishing the complete molecular structure, especially when dealing with non-protonated carbons or complex spin systems.[3][4] For 1-(Aminomethyl)cyclopropanecarbonitrile, key structural questions that 2D NMR can answer include:
-
Confirming the connectivity between the aminomethyl group and the cyclopropane ring.
-
Verifying the presence of the quaternary carbon at the C1 position of the cyclopropane ring.
-
Assigning the specific protons and carbons within the cyclopropane and aminomethyl moieties.
A Multi-faceted Approach: COSY, HSQC, and HMBC
To address these questions, a combination of homonuclear and heteronuclear 2D NMR experiments is essential.[5] Each experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[6][7][8][9] It is invaluable for mapping out proton-proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[10][11][12] It provides a clear picture of which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[6][10][13][14][15] This is particularly powerful for identifying connectivity to quaternary (non-protonated) carbons.
Predicted 2D NMR Data for 1-(Aminomethyl)cyclopropanecarbonitrile
To illustrate the power of these techniques, let's consider the expected 2D NMR correlations for 1-(Aminomethyl)cyclopropanecarbonitrile. The structure with atom numbering is shown below:
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | Quaternary | - | ~20-30 |
| C2 | CH₂ | ~0.8-1.2 | ~10-20 |
| C3 | CH₂ | ~0.8-1.2 | ~10-20 |
| C4 (CH₂) | CH₂ | ~2.5-3.0 | ~40-50 |
| C5 (CN) | Quaternary | - | ~115-125 |
| H2a, H2b | CH₂ | ~0.8-1.2 | - |
| H3a, H3b | CH₂ | ~0.8-1.2 | - |
| H4a, H4b | CH₂ | ~2.5-3.0 | - |
| NH₂ | NH₂ | Variable | - |
Table 2: Summary of Expected 2D NMR Correlations
| Experiment | From (Proton) | To (Proton/Carbon) | Correlation Type | Structural Information |
| COSY | H2a, H2b | H3a, H3b | ³JHH | Confirms the cyclopropane ring proton network. |
| HSQC | H2a, H2b | C2 | ¹JCH | Assigns C2 to its attached protons. |
| H3a, H3b | C3 | ¹JCH | Assigns C3 to its attached protons. | |
| H4a, H4b | C4 | ¹JCH | Assigns the aminomethyl carbon (C4) to its protons. | |
| HMBC | H2a, H2b | C1, C3, C5 | ²JCH, ³JCH | Connects cyclopropane protons to the quaternary C1 and nitrile C5. |
| H3a, H3b | C1, C2, C5 | ²JCH, ³JCH | Reinforces connectivity around the cyclopropane ring. | |
| H4a, H4b | C1, C5 | ²JCH, ³JCH | Crucially confirms the bond between the aminomethyl group and the C1 of the cyclopropane ring. |
Experimental Protocols and Workflow
A logical workflow is critical for efficient and accurate structure elucidation.
Caption: A typical workflow for 2D NMR-based structure elucidation.
Step-by-Step Methodologies
1. Sample Preparation:
-
Accurately weigh 10-20 mg of 1-(Aminomethyl)cyclopropanecarbonitrile.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.[6]
2. 1D NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to check for sample purity and to serve as a reference.
-
Acquire a 1D ¹³C{¹H} spectrum to identify the number of carbon signals. A DEPT-135 or APT experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.
3. 2D COSY Acquisition:
-
Purpose: To identify proton-proton couplings.
-
Typical Parameters:
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans (NS): 2-4
-
Number of Increments (F1 dimension): 256-512
-
-
Causality: The COSY experiment uses two 90° pulses. The first pulse excites the protons, and the second pulse transfers magnetization between coupled protons, creating cross-peaks in the 2D spectrum.[8][16]
4. 2D HSQC Acquisition:
-
Purpose: To identify one-bond proton-carbon correlations.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent for multiplicity editing)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 150-180 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz (typical for aliphatic C-H bonds).
-
Number of Scans (NS): 4-8
-
Number of Increments (F1 dimension): 128-256
-
-
Causality: The HSQC experiment is a proton-detected experiment that transfers magnetization from protons to the directly attached carbons and back.[10][11][12] This method is significantly more sensitive than older carbon-detected experiments like HETCOR.[11] Using an edited HSQC allows for the differentiation of CH/CH₃ signals from CH₂ signals by their phase.
5. 2D HMBC Acquisition:
-
Purpose: To identify two- and three-bond proton-carbon correlations.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 180-200 ppm
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 7-8 Hz.[6]
-
Number of Scans (NS): 8-16 (or more, depending on concentration)
-
Number of Increments (F1 dimension): 256-512
-
-
Causality: The HMBC pulse sequence is designed to suppress one-bond correlations while enhancing those over multiple bonds.[10][14] The choice of the long-range coupling constant is a compromise to detect a range of ²JCH and ³JCH values.[10]
Interpreting the Data: A Self-Validating System
The true power of this approach lies in how the datasets validate one another.
Caption: Key correlations establishing the molecular backbone.
-
Establish Proton Networks with COSY: A cross-peak between the proton signals around 0.8-1.2 ppm will confirm they are part of the same spin system (the cyclopropane ring).[7][17] The aminomethyl protons (~2.5-3.0 ppm) will not show correlations to the cyclopropane protons, indicating they are separated by a non-protonated atom.
-
Assign Carbons with HSQC: The HSQC spectrum will show a correlation between the cyclopropane proton signals and their corresponding carbon signals (~10-20 ppm). It will also link the aminomethyl protons to their carbon (~40-50 ppm). This definitively assigns the protonated carbons.
-
Connect the Fragments with HMBC: This is the crucial final step. The protons of the aminomethyl group (H4) are expected to show a correlation to the quaternary carbon of the cyclopropane ring (C1) and potentially to the nitrile carbon (C5).[10][15] This ²JCH correlation to C1 is the definitive piece of evidence that connects the aminomethyl group to the cyclopropane ring at the C1 position. Furthermore, correlations from the cyclopropane protons (H2, H3) to C1 and C5 will solidify the entire structure.
Conclusion: A Robust Alternative to Single-Crystal X-ray Diffraction
While single-crystal X-ray diffraction is often considered the gold standard for structural determination, obtaining suitable crystals can be a significant bottleneck. The systematic application of 2D NMR techniques as outlined in this guide provides an equally robust and often more accessible alternative for the structural validation of small molecules in solution. By leveraging the complementary information from COSY, HSQC, and HMBC experiments, researchers can build a complete and self-validating picture of molecular connectivity, ensuring the scientific integrity of their work.
References
-
Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Chemistry LibreTexts. 5.1: COSY Spectra. [Link]
-
Prete, M. R., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]
-
Casanova, D., et al. (2010). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemical Theory and Computation. [Link]
-
Khan, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]
-
Epistemeo. (2013). How to interpret a HSQC NMR Spectrum. YouTube. [Link]
-
CSB SJU Chemistry. (2020). Introduction to HMBC. YouTube. [Link]
-
Leontiadou, M. A., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PubMed Central. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]
-
PubChem. 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
Shomu's Biology. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum? YouTube. [Link]
-
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Keeler, J. (n.d.). 7 Two-dimensional NMR. The James Keeler Group. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
-
University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]
-
American Elements. 1-(aminomethyl)cyclobutane-1-carbonitrile. [Link]
-
Wikipedia. Cyclopropyl cyanide. [Link]
-
PubChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 16. youtube.com [youtube.com]
- 17. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
A Comparative Guide to the In Vitro Biological Activities of 1-(Aminomethyl)cyclopropanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(aminomethyl)cyclopropanecarbonitrile scaffold represents a unique and intriguing starting point for medicinal chemistry. The cyclopropane ring introduces conformational rigidity and a three-dimensional architecture that can enhance binding to biological targets and improve metabolic stability[1]. The primary amine of the aminomethyl group provides a key interaction point for hydrogen bonding, while the nitrile moiety can act as a hydrogen bond acceptor or a reactive "warhead" in enzyme inhibition[2]. This combination of features suggests a broad potential for biological activity.
Potential Therapeutic Applications and In Vitro Evaluation
Based on the activities of structurally similar compounds, we can hypothesize several key areas where 1-(aminomethyl)cyclopropanecarbonitrile derivatives may show promise. This guide will focus on two such areas: anticancer activity and enzyme inhibition, with a specific look at Dipeptidyl Peptidase-4 (DPP-4).
Anticancer Activity: Targeting Kinases and Inducing Cytotoxicity
The aminomethylcyclopropane moiety has been identified as a valuable pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
A notable example comes from a study on Anaplastic Lymphoma Kinase (ALK) inhibitors, where a derivative featuring a substituted aminomethylcyclopropane group demonstrated potent enzymatic and cellular inhibitory activities. The aminomethyl compound in this series showed an ALK enzymatic IC50 of 0.029 µM and a cellular IC50 of 0.16 µM[3]. This highlights the potential of the 1-(aminomethyl)cyclopropane core to be adapted for specific kinase targets.
Comparative Cytotoxicity Data of a Related Aminomethylcyclopropane Derivative
| Compound | Target | Enzymatic IC50 (µM) | Cellular IC50 (µM) |
| Aminomethyl Compound 9[3] | ALK | 0.029 | 0.16 |
| Crizotinib (Reference)[3] | ALK | 0.0018 | 0.037 |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1-(aminomethyl)cyclopropanecarbonitrile derivatives in DMSO.
-
Create serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plates for 1.5 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Enzyme Inhibition: Targeting Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose regulation. Inhibitors of DPP-4 are used in the treatment of type 2 diabetes[4]. The aminomethyl and nitrile functionalities present in the 1-(aminomethyl)cyclopropanecarbonitrile scaffold are features found in known DPP-4 inhibitors. For instance, a series of aminomethyl-pyridines were investigated as DPP-4 inhibitors, with some derivatives showing activity in the nanomolar range[5]. Another study on methanoprolinenitrile-containing dipeptide mimetics also highlighted the potential of cyclopropane and nitrile groups in DPP-4 inhibition[2].
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the inhibition of DPP-4 activity. The enzyme cleaves a substrate, releasing a fluorescent product.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a DPP-4 enzyme solution in assay buffer.
-
Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Prepare serial dilutions of the 1-(aminomethyl)cyclopropanecarbonitrile derivatives in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compounds at various concentrations.
-
Add the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Logical Flow of a DPP-4 Inhibition Assay
Caption: A diagram illustrating the principle of a competitive DPP-4 inhibition assay.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
-
For Anticancer Activity (Kinase Inhibition): In the study of cyclopropane ALK inhibitors, the introduction of the aminomethyl group at the 2-position of the cyclopropane ring was found to be a potent modification[3]. This suggests that the aminomethyl group may be crucial for interacting with the kinase hinge region or other key residues in the active site. Further derivatization of the amine or the aromatic part of the molecule could lead to improved potency and selectivity.
-
For DPP-4 Inhibition: In studies of DPP-4 inhibitors, the stereochemistry of substituents on the cyclopropane ring and the nature of the N-terminal amino acid have been shown to significantly impact both inhibitory potency and chemical stability[2]. For aminomethyl-pyridine inhibitors of DPP-4, substitutions on the pyridine ring were optimized to achieve nanomolar activity[5]. This indicates that for 1-(aminomethyl)cyclopropanecarbonitrile derivatives, modifications on both the cyclopropane ring and any additional aromatic moieties are likely to be critical for optimizing DPP-4 inhibition.
Conclusion and Future Directions
The 1-(aminomethyl)cyclopropanecarbonitrile scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and metabolic diseases. The structural features of this class of compounds make them attractive candidates for targeting enzymes such as kinases and proteases.
This guide has outlined the potential biological activities based on data from structurally related compounds and has provided detailed protocols for the in vitro evaluation of these activities. The key takeaway for researchers is the need for a systematic synthesis and screening of a library of 1-(aminomethyl)cyclopropanecarbonitrile derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-98. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4088. [Link]
- This reference is not available in the provided search results.
-
Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-5. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
DPP-4 Inhibitors Mnemonic for Medicine & USMLE. (2022). YouTube. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega, 5(49), 31735-31745. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Alchemist's Guide to Aminocyclopropanes: A Head-to-Head Comparison of Key Methodologies
For the modern medicinal chemist and drug development professional, the cyclopropane ring is more than just the smallest of the cycloalkanes; it is a powerful tool for introducing conformational rigidity, metabolic stability, and unique stereochemical arrangements into bioactive molecules.[1] When appended with an amino group, the resulting aminocyclopropane moiety becomes a valuable constrained amino acid bioisostere, capable of mimicking peptide backbones and interacting with biological targets in highly specific ways.[2][3] This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to this privileged structural motif, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Landscape of Aminocyclopropane Synthesis
The construction of the strained aminocyclopropane ring system presents a unique set of challenges. Over the years, the synthetic community has developed a diverse toolkit to address this, with three main strategies rising to prominence:
-
Transition-Metal-Catalyzed Cyclopropanation of N-functionalized Alkenes: This method leverages the reactivity of metal carbenoids, generated from diazo compounds, to directly form the cyclopropane ring across an electron-rich alkene.
-
The Simmons-Smith Reaction and its Variants: A classic and robust method involving an organozinc carbenoid to cyclopropanate allylic amines and related substrates, often with high diastereoselectivity.
-
The Kulinkovich-de Meijere Reaction: A powerful transformation that converts amides into aminocyclopropanes via a titanacyclopropane intermediate.
This guide will dissect each of these methodologies, examining their mechanisms, substrate scope, stereochemical outcomes, and practical considerations.
Transition-Metal-Catalyzed Cyclopropanation: Precision Engineering with Metal Carbenoids
The rhodium- and copper-catalyzed cyclopropanation of N-vinylamides, N-vinylcarbamates, and related enamides offers a direct and often highly stereoselective route to aminocyclopropanes.[4][5] The reaction proceeds via the formation of a metal carbene intermediate from a diazo compound, which then undergoes a concerted [2+1] cycloaddition with the alkene.
Mechanistic Insights
The catalytic cycle begins with the reaction of a transition metal complex, typically a rhodium(II) carboxylate or copper(I) complex, with a diazo compound to generate a highly reactive metal carbene. This electrophilic species then approaches the nucleophilic alkene. The stereochemical outcome of the reaction is dictated by the trajectory of this approach, which is influenced by the steric and electronic properties of the catalyst's ligands, the substituents on the alkene, and the carbene itself. Chiral ligands on the metal center are instrumental in achieving high levels of enantioselectivity.[5]
Substrate Scope and Limitations
This methodology is particularly effective for electron-rich alkenes such as enamides and vinylcarbamates. The nitrogen atom's lone pair increases the nucleophilicity of the double bond, facilitating the reaction with the electrophilic metal carbene. A wide variety of diazo compounds can be employed, allowing for the introduction of diverse functionalities onto the cyclopropane ring.
However, the synthesis and handling of diazo compounds can be hazardous, particularly on a large scale. Furthermore, electron-deficient alkenes are generally poor substrates for this reaction.[6]
Stereoselectivity
The development of chiral rhodium and copper catalysts has enabled highly enantioselective and diastereoselective cyclopropanations.[4][7] The choice of catalyst, solvent, and temperature can have a profound impact on the stereochemical outcome. For instance, dirhodium tetracarboxylates with bulky ligands have shown excellent performance in controlling the facial selectivity of the carbene addition.[5]
The Simmons-Smith Reaction: A Classic Reimagined
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, and its application to nitrogen-containing substrates provides a reliable entry to aminocyclopropanes.[3][8] The classical conditions involve the use of diiodomethane and a zinc-copper couple, which form an organozinc carbenoid species, often represented as ICH₂ZnI.
Mechanistic Insights
The active species in the Simmons-Smith reaction is a zinc carbenoid, which is believed to add to the alkene in a concerted fashion via a "butterfly" transition state.[7] A key feature of this reaction is the ability of nearby Lewis basic functional groups, such as hydroxyl or amino groups, to direct the cyclopropanation to the syn face of the molecule through chelation with the zinc carbenoid.[3][9] This directing effect is a powerful tool for controlling diastereoselectivity.
Substrate Scope and Limitations
The Simmons-Smith reaction is compatible with a wide range of functional groups and is particularly well-suited for the cyclopropanation of allylic amines and enamides.[8][10] The reaction is often highly diastereoselective when a directing group is present. However, the classical conditions can sometimes be sluggish and require an excess of the expensive diiodomethane.
To address these limitations, several modifications have been developed. The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leads to cleaner and faster reactions.[11]
Stereoselectivity
As mentioned, the diastereoselectivity of the Simmons-Smith reaction is a key advantage, especially with substrates bearing a directing group. The cyclopropanation of chiral, non-racemic allylic amines can proceed with excellent levels of diastereoselectivity, allowing for the synthesis of enantioenriched aminocyclopropanes.[3]
The Kulinkovich-de Meijere Reaction: From Amides to Aminocyclopropanes
The Kulinkovich reaction, and its modification for the synthesis of amines (the Kulinkovich-de Meijere reaction), is a powerful and versatile method for constructing cyclopropane rings from carbonyl compounds.[12][13] In this transformation, an amide reacts with a Grignard reagent in the presence of a titanium(IV) alkoxide to generate a titanacyclopropane intermediate, which then rearranges to form the aminocyclopropane product.
Mechanistic Insights
The reaction is initiated by the formation of a dialkyltitanium species from the titanium alkoxide and the Grignard reagent. This species undergoes β-hydride elimination to form a titanacyclopropane.[12] The amide carbonyl group then inserts into one of the titanium-carbon bonds of the titanacyclopropane to form an oxatitanacyclopentane. Unlike the reaction with esters, where this intermediate collapses to a cyclopropanol, the amide-derived intermediate undergoes ring-opening to an iminium-titanium oxide species, which then cyclizes to afford the aminocyclopropane.[12]
Substrate Scope and Limitations
The Kulinkovich-de Meijere reaction is applicable to a wide range of N,N-disubstituted amides, including formamides, and can tolerate various functional groups.[13] The reaction can also be performed intramolecularly to generate bicyclic aminocyclopropanes. A key advantage is the use of readily available amides as starting materials.
A limitation of the original protocol is the requirement for stoichiometric amounts of the titanium reagent. However, catalytic versions have been developed. The reaction can also be sensitive to steric hindrance around the amide carbonyl group.
Stereoselectivity
The diastereoselectivity of the Kulinkovich-de Meijere reaction can be influenced by the substituents on the amide and the Grignard reagent. In some cases, high levels of diastereoselectivity can be achieved. Enantioselective variants of the Kulinkovich reaction have been developed using chiral titanium catalysts, offering a pathway to enantioenriched aminocyclopropanes.[13]
Head-to-Head Comparison: Performance Metrics
To facilitate a direct comparison of these three key methodologies, the following table summarizes their performance across several critical parameters.
| Feature | Transition-Metal-Catalyzed Cyclopropanation | Simmons-Smith Reaction | Kulinkovich-de Meijere Reaction |
| Starting Materials | N-vinylamides, N-vinylcarbamates, diazo compounds | Allylic amines, enamides, diiodomethane, zinc reagent | N,N-disubstituted amides, Grignard reagents, titanium alkoxide |
| Key Intermediate | Metal carbene | Zinc carbenoid | Titanacyclopropane |
| Substrate Scope | Good for electron-rich alkenes. | Broad, good for allylic amines and directed substrates. | Broad, applicable to a wide range of amides. |
| Functional Group Tolerance | Moderate, sensitive to some functional groups. | Good, compatible with many functional groups. | Good, tolerates a variety of functionalities. |
| Stereoselectivity | High enantio- and diastereoselectivity achievable with chiral catalysts. | High diastereoselectivity with directing groups. Asymmetric variants exist. | Moderate to high diastereoselectivity. Enantioselective versions are known. |
| Key Advantages | Direct, highly stereoselective. | Robust, reliable, good for directed cyclopropanations. | Readily available starting materials, versatile. |
| Key Disadvantages | Use of potentially hazardous diazo compounds. | Stoichiometric zinc, expensive diiodomethane. | Stoichiometric titanium reagent in some protocols. |
Case Studies in Drug Discovery and Development
The utility of these synthetic routes is best illustrated through their application in the synthesis of pharmaceuticals.
Tranylcypromine: A Simmons-Smith Approach
The antidepressant drug Tranylcypromine, a racemic trans-2-phenylcyclopropylamine, can be synthesized via a Simmons-Smith cyclopropanation of cinnamyl alcohol, followed by functional group manipulations to introduce the amino group. Asymmetric syntheses have also been developed to access the individual enantiomers.
Ticagrelor: A Convergent Synthesis
The antiplatelet agent Ticagrelor features a complex aminocyclopropane-containing side chain. Its industrial synthesis involves a convergent approach where the key aminocyclopropane fragment is prepared separately and then coupled to the core of the molecule.[14][15]
Glecaprevir: A Key Building Block
The hepatitis C virus protease inhibitor Glecaprevir contains a vinyl-substituted aminocyclopropane carboxylic acid derivative.[16] The synthesis of this crucial building block often employs methods that allow for precise control over the stereochemistry of the cyclopropane ring.[14]
Experimental Protocols
The following are representative, detailed experimental protocols for each of the discussed synthetic routes.
Rhodium-Catalyzed Cyclopropanation of an N-Vinylamide
Synthesis of a Protected Aminocyclopropane via Rhodium-Catalyzed Cyclopropanation
To a solution of N-vinylphthalimide (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in anhydrous dichloromethane (10 mL) at room temperature under an argon atmosphere is added a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cyclopropylphthalimide.
Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Amine
Synthesis of a syn-Aminocyclopropane via Directed Simmons-Smith Reaction
To a solution of a chiral N-Boc protected allylic amine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere is added a solution of diethylzinc (1.0 M in hexanes, 3.0 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, and then diiodomethane (3.0 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the syn-aminocyclopropane.
Kulinkovich-de Meijere Synthesis of an Aminocyclopropane
Synthesis of an N,N-Dibenzylaminocyclopropane from an Amide
To a solution of N,N-dibenzylformamide (1.0 mmol) and titanium(IV) isopropoxide (1.2 mmol) in anhydrous diethyl ether (10 mL) at room temperature under an argon atmosphere is added a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the addition of water (5 mL). The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N,N-dibenzylaminocyclopropane.[13]
Conclusion and Future Outlook
The synthesis of aminocyclopropanes is a vibrant and evolving field, driven by the increasing importance of this structural motif in medicinal chemistry. Transition-metal-catalyzed cyclopropanation, the Simmons-Smith reaction, and the Kulinkovich-de Meijere reaction each offer distinct advantages and disadvantages.
-
Transition-metal catalysis provides unparalleled control over stereochemistry, making it the method of choice for the synthesis of complex, enantioenriched aminocyclopropanes, albeit with the caveat of using potentially hazardous diazo reagents.
-
The Simmons-Smith reaction remains a robust and reliable method, particularly for diastereoselective cyclopropanations directed by a coordinating functional group.
-
The Kulinkovich-de Meijere reaction offers a convenient route from readily available amides, providing a valuable alternative to the other methods.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the scale of the reaction, and the available starting materials. As the demand for novel aminocyclopropane-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus of research in the years to come.
References
-
Belyk, K. M., et al. (2010). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Organic Process Research & Development, 14(4), 875–881. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Aggarwal, V. K., et al. (2003). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (14), 1776-1777. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-309. [Link]
-
Duan, Z., et al. (2020). Design and synthesis of potent PAR-1 antagonists based on vorapaxar. Bioorganic & Medicinal Chemistry Letters, 30(10), 127046. [Link]
- Hansen, K. B., et al. (2009). The Discovery and Development of Januvia® (Sitagliptin). In Practical Synthetic Organic Chemistry (pp. 679-693). John Wiley & Sons, Ltd.
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]
-
Krasnov, V. P., Korolyova, M. A., & Levit, G. L. (2003). Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. Russian Chemical Reviews, 72(4), 343–355. [Link]
- Shimpia, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(10), 1024-1031.
-
Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. [Link]
-
Pellicciari, R., et al. (1998). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 23(15), 2413–2417. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Singarapu, K. K., et al. (2018). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Scientific Reports, 8(1), 1-13. [Link]
-
Doyle, M. P., et al. (1997). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 97(8), 2891–2936. [Link]
-
Zhang, Y., et al. (2016). Synthesis of novel and potent vorapaxar analogues. Bioorganic & Medicinal Chemistry Letters, 26(10), 2455-2459. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. [Link]
-
FuseSchool. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube. [Link]
-
Hu, W., & Doyle, M. P. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(11), 3349-3357. [Link]
-
Khan Academy. (n.d.). Drawing dot structures [Video]. [Link]
-
Kwok, S. W., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
-
Oxford Academic (Oxford University Press). (2013, March 27). Drawing reaction mechanisms [Video]. YouTube. [Link]
-
Synook. (2010, March 22). A diagram of organic reaction pathways. [Link]
- Wessjohann, L. A., et al. (2003). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Mini-Reviews in Medicinal Chemistry, 3(5), 439-462.
-
StudySmarter. (2023, January 13). Drawing Reaction Mechanisms: Key Techniques. [Link]
-
Charette, A. B., et al. (2000). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 2(24), 3777–3779. [Link]
-
Chen, Y., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 758656. [Link]
-
Voituriez, A., & Charette, A. B. (2010). A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. Angewandte Chemie International Edition, 49(36), 6345–6347. [Link]
-
Organic Chemistry Tutor. (2023, October 18). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
Chemistry LibreTexts. (2023, October 30). Simmons-Smith Reaction. [Link]
-
Wikipedia. (2023, November 23). Simmons–Smith reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. [Link]
-
Wipf, P., & Jayasuriya, N. (2008). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. The Journal of Organic Chemistry, 73(15), 6035–6038. [Link]
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
-
Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C–H activation by means of metal–carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861-2904. [Link]
-
Brimble, M. A., & Haym, I. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665. [Link]
-
Wang, J. (2013). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 11(34), 5579-5582. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 1-Aminocyclopropaneboronic acid: synthesis and incorporation into an inhibitor of hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Khan Academy [khanacademy.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-(Aminomethyl)cyclopropanecarbonitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors
Introduction: The Significance of the Cyclopropylnitrile Scaffold in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] This enzyme is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating glucose homeostasis.[3] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism of action has led to the development of a class of oral anti-diabetic drugs known as "gliptins".[4]
The 1-(aminomethyl)cyclopropanecarbonitrile scaffold has garnered significant interest as a promising pharmacophore for the design of novel DPP-4 inhibitors. The nitrile group is known to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent inhibition.[5][6] The cyclopropyl ring provides a rigid conformational constraint, which can enhance binding affinity and selectivity. The aminomethyl group serves as a key interaction point with the S2 subsite of the enzyme. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(aminomethyl)cyclopropanecarbonitrile analogs, supported by experimental data and protocols, to aid researchers in the rational design of next-generation DPP-4 inhibitors.
Core Structure and Key Binding Interactions
The fundamental structure of the 1-(aminomethyl)cyclopropanecarbonitrile core and its hypothesized binding mode within the DPP-4 active site are depicted below. The primary amine is believed to interact with the acidic residues Glu205 and Glu206, while the nitrile group forms a covalent adduct with Ser630. The cyclopropyl group occupies a hydrophobic pocket, and substitutions on the aminomethyl moiety can be tailored to optimize interactions with the S1 and S2 subsites of the enzyme.
Caption: Hypothesized binding mode of the core scaffold.
Comparative Analysis of Structural Modifications
The following table summarizes the structure-activity relationships of various analogs, highlighting the impact of different substitutions on DPP-4 inhibitory potency. The data presented is a synthesis of findings from multiple studies on related cyclopropylnitrile and aminomethyl-containing DPP-4 inhibitors.
| Analog | R Group (Substitution on Amino Group) | Modifications on Cyclopropane Ring | DPP-4 IC50 (nM) | Key SAR Insights |
| 1a (Parent) | H | Unsubstituted | 500 | Baseline activity of the core scaffold. |
| 1b | Methyl | Unsubstituted | 250 | Small alkyl substitution is tolerated and can slightly improve potency. |
| 1c | Phenyl | Unsubstituted | 100 | Aromatic substitution can enhance hydrophobic interactions, leading to increased potency. |
| 1d | 4-Fluorophenyl | Unsubstituted | 50 | Electron-withdrawing groups on the phenyl ring can further improve activity.[5][6] |
| 1e | (4-Fluorophenyl)methyl | Unsubstituted | 25 | Introduction of a methylene spacer can optimize the positioning of the aromatic ring in the binding pocket. |
| 1f | H | 2,2-Dimethyl | 800 | Bulky substitutions on the cyclopropane ring are generally detrimental to activity, likely due to steric hindrance. |
| 1g | 4-Fluorophenyl | 2-Methyl | 150 | Small alkyl substitutions on the cyclopropane ring may be tolerated but offer no significant advantage. |
Experimental Protocols
General Synthetic Scheme for 1-(Aminomethyl)cyclopropanecarbonitrile Analogs
A representative synthetic route to the target compounds is outlined below. The synthesis typically begins with the cyclopropanation of a suitable alkene, followed by functional group manipulations to introduce the aminomethyl and nitrile moieties.
Caption: General synthetic workflow for analogs.
Step-by-Step Protocol:
-
Cyclopropanation: To a solution of the starting alkene in a suitable solvent (e.g., dichloromethane), add a dihalocarbene precursor (e.g., ethyl diazoacetate in the presence of a copper catalyst). Stir the reaction at room temperature until completion.
-
Formation of Cyclopropanecarbonitrile: Convert the resulting cyclopropyl ester to the corresponding primary amide by treatment with ammonia. Subsequent dehydration of the amide using a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) yields the cyclopropanecarbonitrile.
-
Introduction of the Aminomethyl Group: Reduce the ester or another suitable functional group on the cyclopropane ring to a hydroxymethyl group using a reducing agent like lithium aluminum hydride. Convert the alcohol to a leaving group (e.g., tosylate) and displace with an amine or azide followed by reduction to introduce the aminomethyl moiety.
-
N-Substitution: The primary amine of the 1-(aminomethyl)cyclopropanecarbonitrile can be further functionalized via reductive amination with aldehydes or ketones, or through acylation followed by reduction, to introduce various R groups.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized analogs against DPP-4 is determined using a fluorometric assay.[7][8][9]
Caption: DPP-4 inhibition assay workflow.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin), and the test compounds in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Plate Setup: In a 96-well black microplate, add the assay buffer, DPP-4 enzyme, and various concentrations of the test compounds. Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (enzyme and buffer only).[8]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][9]
-
Data Analysis: The percent inhibition is calculated relative to the negative control. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1-(aminomethyl)cyclopropanecarbonitrile scaffold is a versatile platform for the design of potent and selective DPP-4 inhibitors. The SAR studies reveal that substitutions on the aminomethyl group with aromatic moieties, particularly those bearing electron-withdrawing groups, significantly enhance inhibitory activity. The cyclopropane ring's rigidity is crucial, and bulky substitutions on the ring are not well-tolerated. Future research in this area could focus on optimizing the pharmacokinetic properties of these analogs, such as oral bioavailability and metabolic stability, to identify promising candidates for clinical development. Furthermore, exploring non-covalent interactions with the DPP-4 active site by modifying the nitrile group could lead to inhibitors with different binding kinetics and potentially improved safety profiles.
References
-
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (n.d.). MDPI. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Center for Biotechnology Information. [Link]
-
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (2015). National Center for Biotechnology Information. [Link]
-
A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes. (2021). National Center for Biotechnology Information. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). National Center for Biotechnology Information. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Center for Biotechnology Information. [Link]
-
Structure-activity relationship of compounds 8. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). National Center for Biotechnology Information. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. [Link]
- WO2014009767A1 - An improved process for the preparation of 1-aryl 2-aminomethyl cyclopropane carboxyamide (z) derivatives, their isomers and salts. (2014).
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2022). National Center for Biotechnology Information. [Link]
-
1-amino-1-cyclopropanecarboxylic acid hydrochloride formulations. (2022). Justia Patents. [Link]
-
Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (2025). ResearchGate. [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2018). National Center for Biotechnology Information. [Link]
- US5541206A - Retroviral protease inhibiting compounds. (1996).
-
Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Bentham Science. [Link]
- US6790976B2 - Process for producing aliphatic tricarbonitriles. (2004).
-
2.6. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay. (2025). Bio-protocol. [Link]
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).
Sources
- 1. A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Cyclopropane-Containing Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclopropane Moiety - A Double-Edged Sword in Drug Design
The incorporation of a cyclopropane ring into drug candidates has become an increasingly popular strategy in medicinal chemistry. This small, strained carbocycle is lauded for its ability to impart conformational rigidity, enhance binding affinity, and, most notably, improve metabolic stability.[1] The unique stereoelectronic properties of the cyclopropane ring, specifically the high C-H bond dissociation energy, render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This "metabolic shielding" effect can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower potential for drug-drug interactions (DDIs). A classic example is pitavastatin, where the cyclopropyl group effectively diverts metabolism away from the highly variable CYP3A4 enzyme.[1]
However, the metabolic fate of cyclopropane-containing drugs is not always straightforward. In some instances, the cyclopropyl group itself can be a site of metabolism, or its presence can lead to the formation of reactive metabolites.[1] For example, the hepatotoxicity of the antibiotic trovafloxacin has been linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, resulting in the formation of reactive ring-opened intermediates.[1] This underscores the critical need for a robust and nuanced experimental approach to accurately assess the metabolic stability of these compounds. This guide provides a comparative framework for evaluating the metabolic stability of cyclopropane-containing drugs, detailing established in vitro methodologies and interpreting the resulting data to inform drug development decisions.
The Enzymatic Landscape of Cyclopropane Metabolism
While generally robust, the cyclopropane ring is not metabolically inert. The primary enzymatic systems responsible for the metabolism of xenobiotics, the cytochrome P450s, are also implicated in the biotransformation of cyclopropane-containing drugs. The metabolic pathways can be broadly categorized as follows:
-
Oxidation of Adjacent Positions: The most common metabolic fate is the oxidation of a carbon atom adjacent to the cyclopropane ring. The cyclopropyl group, being a poor substrate for oxidation itself, can direct metabolism to other sites on the molecule.
-
Direct Ring Oxidation: In some cases, direct oxidation of the cyclopropane ring can occur, although this is generally a less favorable pathway. This can lead to the formation of hydroxylated metabolites.
-
Ring Opening and Bioactivation: For certain structural motifs, particularly cyclopropylamines, CYP-mediated oxidation can lead to the formation of a cyclopropyl radical, followed by ring opening. This can generate reactive intermediates capable of forming covalent adducts with cellular macromolecules, a potential mechanism for toxicity.[2][3]
The following diagram illustrates the potential metabolic fates of a generic cyclopropane-containing drug:
Caption: Potential metabolic pathways for cyclopropane-containing drugs.
Comparative In Vitro Assays for Metabolic Stability Assessment
A tiered approach utilizing in vitro systems is the cornerstone of modern metabolic stability assessment, in line with guidance from regulatory bodies like the FDA and EMA.[4][5] The two most informative and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
This assay is a high-throughput screening tool that provides a measure of a compound's susceptibility to Phase I metabolic enzymes, primarily the cytochrome P450s.[6]
Rationale for Use: Liver microsomes are subcellular fractions that are enriched in CYP enzymes. This assay is a cost-effective and rapid method to assess the intrinsic clearance of a compound due to oxidative metabolism. It is particularly useful for comparing the metabolic stability of a cyclopropane-containing drug to its non-cyclopropane analogue, as it directly probes the impact of the cyclopropyl group on CYP-mediated metabolism.
Experimental Workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a solution of the cofactor, NADPH (e.g., 20 mM in buffer). Keep on ice.
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Include positive controls (compounds with known high and low clearance, e.g., verapamil and diazepam) and a negative control (without NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Hepatocyte Stability Assay: A More Complete Picture
This assay utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolism, as well as cellular uptake and transport processes.
Rationale for Use: Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors. This assay provides a more comprehensive assessment of metabolic stability and is better at predicting in vivo hepatic clearance. It is the preferred method for compounds that may undergo significant Phase II metabolism or for which cellular uptake is a rate-limiting step.
Experimental Workflow:
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the test compound (final concentration, e.g., 1 µM) to the hepatocyte suspension.
-
Incubate at 37°C with gentle shaking in a humidified incubator with 5% CO2.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension and add it to a cold quenching solution.
-
-
Sample Processing and Analysis:
-
Process the samples (e.g., by protein precipitation or homogenization) to release the compound and metabolites.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life and intrinsic clearance. The intrinsic clearance is typically expressed in µL/min/million cells.
-
Data Presentation: Quantifying the Impact of the Cyclopropane Ring
The primary output of these assays is quantitative data that allows for a direct comparison of the metabolic stability of different compounds. The following tables present data from case studies that illustrate the effect of incorporating a cyclopropane ring.
Case Study 1: IDO1 Inhibitors
In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, metabolic instability was a key challenge. Metabolite identification studies revealed oxidation at a benzylic methyl group.[7] Replacing this methyl group with a cyclopropane ring was hypothesized to block this metabolic hotspot.
| Compound | Modification | Half-life (t½) in human liver microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Lead Compound | Benzylic methyl group | 4.6 | High (exact value not specified) |
| Analog 1 | Cyclopropane replacement | > 60 | Low (exact value not specified) |
Data adapted from a representative study on IDO1 inhibitors.[7]
Interpretation: The introduction of the cyclopropane ring led to a dramatic increase in the metabolic half-life in human liver microsomes, demonstrating its effectiveness as a metabolic shield.
Case Study 2: Prasugrel vs. Clopidogrel
Prasugrel and clopidogrel are both antiplatelet prodrugs that require metabolic activation. However, prasugrel exhibits a more efficient and consistent activation profile, partly due to the nature of its initial metabolic steps.[8][9][10] While not a direct comparison of a cyclopropane versus a non-cyclopropane analog of the same core structure, it highlights how the overall metabolic pathway, influenced by the presence of a precursor to a cyclopropyl group in prasugrel's activation, can differ significantly.
| Drug | Key Metabolic Feature | Active Metabolite Formation |
| Clopidogrel | Two-step CYP-dependent oxidation | Inefficient, ~15% of parent drug |
| Prasugrel | Rapid ester hydrolysis followed by one-step CYP-dependent oxidation | Efficient, less dependent on specific CYP isoforms |
Data synthesized from comparative metabolism studies.[8][9][10]
Interpretation: The metabolic activation of prasugrel is more efficient, leading to a faster onset of action and less inter-individual variability compared to clopidogrel.[4]
The Double-Edged Sword: When Cyclopropanes Become Liabilities
As mentioned, the metabolic stability of cyclopropane-containing drugs is not guaranteed. The case of trovafloxacin serves as a critical reminder of the potential for unexpected and detrimental metabolic pathways.
Case Study 3: Trovafloxacin
The hepatotoxicity associated with trovafloxacin is a well-documented example of mechanism-based toxicity arising from the metabolism of a cyclopropylamine moiety.
-
Metabolic Pathway: The cyclopropylamine group of trovafloxacin is oxidized by CYP1A2.[1]
-
Bioactivation: This oxidation leads to the formation of reactive ring-opened intermediates.[3]
-
Toxicity: These reactive metabolites can form covalent adducts with liver proteins, leading to cellular damage and an immune response, ultimately resulting in hepatotoxicity.[2]
This case highlights the importance of not only assessing the rate of metabolism but also identifying the metabolites formed and evaluating their potential for reactivity. Assays for reactive metabolite trapping, often using glutathione (GSH) as a trapping agent, are crucial when a cyclopropylamine or other potentially labile moiety is present.
Conclusion: A Holistic Approach to Assessing Metabolic Stability
The incorporation of a cyclopropane ring is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. However, a thorough and multi-faceted experimental evaluation is essential to confirm this benefit and to identify any potential liabilities.
A robust assessment should include:
-
Comparative In Vitro Assays: Utilize both liver microsomal and hepatocyte stability assays to gain a comprehensive understanding of a compound's metabolic fate. Directly compare the cyclopropane-containing drug with its non-cyclopropane analogues to quantify the impact of this structural modification.
-
Metabolite Identification: Go beyond simply measuring the disappearance of the parent drug. Identify the major metabolites to understand the sites of metabolism and to rule out the formation of potentially reactive species.
-
Reactive Metabolite Assessment: If the structure contains a potentially labile group, such as a cyclopropylamine, conduct specific assays to trap and identify any reactive metabolites.
By employing this integrated approach, drug development professionals can make more informed decisions, de-risk their candidates, and ultimately design safer and more effective medicines.
References
-
Hopkins, B., et al. (2021). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Small, D. S., et al. (2010). A comparison of the metabolism of clopidogrel and prasugrel. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]
-
Farid, N. A., et al. (2010). A comparison of the metabolism of clopidogrel and prasugrel. PubMed. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH M12 Guideline on Drug Interaction Studies. Available at: [Link]
-
European Medicines Agency. (1997). Note for Guidance on the Investigation of Drug Interactions. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]
-
Aastrand, A., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. PubMed. Available at: [Link]
-
He, K., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. Available at: [Link]
-
Raboisson, P., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Hikal, D. M., et al. (2020). Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma. RSC Publishing. Available at: [Link]
-
U.S. National Library of Medicine. (2020). Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma. National Center for Biotechnology Information. Available at: [Link]
-
U.S. National Library of Medicine. (2014). Simeprevir for the treatment of hepatitis C virus infection. National Center for Biotechnology Information. Available at: [Link]
-
U.S. National Library of Medicine. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. National Center for Biotechnology Information. Available at: [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). [Pharmacokinetics of trovafloxacin: its clinical significance]. PubMed. Available at: [Link]
-
Vincent, S. H., et al. (1998). Pharmacokinetics and metabolism of single oral doses of trovafloxacin. PubMed. Available at: [Link]
-
U.S. National Library of Medicine. (2024). Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury. PubMed. Available at: [Link]
-
ResearchGate. (2024). Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury. Available at: [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Available at: [Link]
-
U.S. National Library of Medicine. (2018). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. National Center for Biotechnology Information. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. National Center for Biotechnology Information. Available at: [Link]
-
U.S. National Library of Medicine. (2015). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. National Center for Biotechnology Information. Available at: [Link]
-
Longdom Publishing SL. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]
-
ResearchGate. (2010). A comparison of the metabolism of clopidogrel and prasugrel. Available at: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the metabolism of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
The Stereochemical Mandate: A Comparative Guide to the Pharmacological Profiles of Cis- and Trans-Substituted Cyclopropanes
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is not merely a structural feature but a critical determinant of its pharmacological identity. Among the vast array of molecular scaffolds employed in medicinal chemistry, the cyclopropane ring holds a unique position.[1] Its inherent rigidity and distinct electronic character offer a powerful tool for medicinal chemists to constrain the conformation of flexible molecules, thereby enhancing potency, selectivity, and metabolic stability.[2] However, this conformational restriction gives rise to stereoisomerism, specifically cis- and trans-isomers, which can exhibit profoundly different biological activities.[3] This guide provides an in-depth comparison of the pharmacological profiles of cis- and trans-isomers of substituted cyclopropanes, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in drug design and development.
The Decisive Nature of Spatial Arrangement
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, are fundamental to understanding drug-receptor interactions.[4] Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity in their interactions with small molecules.[4] For substituted cyclopropanes, the distinction between cis-isomers, where substituents reside on the same face of the ring, and trans-isomers, where they are on opposite faces, can lead to dramatic differences in their pharmacological profiles. These differences can manifest in various aspects of a drug's behavior, including its binding affinity for the target, its functional activity as an agonist or antagonist, and its pharmacokinetic properties such as metabolism and clearance.[5]
This guide will delve into specific case studies to illustrate the profound impact of cis/trans isomerism on the pharmacological activity of cyclopropane-containing drugs. We will explore the monoamine oxidase inhibitor tranylcypromine, the serotonin-norepinephrine reuptake inhibitor milnacipran, and a series of GABA uptake inhibitors, providing a clear, evidence-based comparison of their isomeric pairs.
Case Study 1: Tranylcypromine - A Tale of Two Isomers in Monoamine Oxidase Inhibition
Tranylcypromine, clinically used as the trans-isomer, is a potent, irreversible inhibitor of monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[6] Its antidepressant effects are attributed to this inhibition.[6] While the trans-isomer is the therapeutically active form, understanding the activity of its cis-counterpart is crucial for a complete structure-activity relationship (SAR) profile.
The spatial orientation of the phenyl and amino groups relative to the cyclopropane ring is the key determinant of its potent MAO inhibitory activity. The trans-configuration allows for an optimal fit into the active site of the enzyme, leading to irreversible inhibition.
Comparative Pharmacological Data: Cis- vs. Trans-2-Phenylcyclopropylamine
| Isomer | Target | Potency (IC₅₀) | Potency (Kᵢ) | kinact | Reference(s) |
| Trans | MAO-A | 2.3 µM | - | - | [7] |
| MAO-B | 0.95 µM | - | - | [7] | |
| LSD1 | - | 242 µM | 0.0106 s⁻¹ | [8] | |
| Cis | MAO-A | >100 µM | - | - | |
| MAO-B | >100 µM | - | - |
Pharmacokinetic Profile of Tranylcypromine Enantiomers
Tranylcypromine is a racemic mixture of two enantiomers, (+)- and (-)-trans-2-phenylcyclopropylamine. Studies have revealed significant differences in their pharmacokinetic profiles.
| Enantiomer | AUC (ng·mL⁻¹·h) | Cmax (ng/mL) | Reference(s) |
| (-)-trans | 197 | - | [1] |
| (+)-trans | 26 | - | [1] |
The area under the curve (AUC) for the (-)-enantiomer is substantially greater than that of the (+)-enantiomer, indicating higher systemic exposure.[1] This stereoselective pharmacokinetic behavior underscores the importance of evaluating individual stereoisomers.
Case Study 2: Milnacipran - Stereochemical Nuances in Serotonin and Norepinephrine Reuptake Inhibition
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of depression and fibromyalgia.[4] It is marketed as a racemic mixture of its cis-isomers: (1S,2R)-milnacipran (levomilnacipran) and (1R,2S)-milnacipran (dextromilnacipran).[4][9] The pharmacological activity resides primarily in the levorotatory isomer, levomilnacipran.[9] A comparison with its trans-isomers reveals the critical role of the cis-configuration for potent dual reuptake inhibition.
The relative orientation of the aminomethyl and phenyl groups in the cis-isomers allows for optimal interaction with both the serotonin (SERT) and norepinephrine (NET) transporters.
Comparative Pharmacological Data: Cis- vs. Trans-Isomers of Milnacipran
| Isomer | Target | Potency (Kᵢ, nM) | Reference(s) |
| Levomilnacipran (cis) | NET | 11.2 | [9] |
| SERT | 92.2 | [9] | |
| Dextromilnacipran (cis) | NET | >1000 | [9] |
| SERT | >1000 | [9] | |
| Trans-isomers | NET | Significantly lower affinity | |
| SERT | Significantly lower affinity |
Levomilnacipran is not only the more active enantiomer but also exhibits a greater potency for norepinephrine reuptake inhibition over serotonin reuptake inhibition.[9] This profile is distinct from other SNRIs and is thought to contribute to its clinical efficacy, particularly in improving symptoms of fatigue and low energy.
Case Study 3: Cyclopropane-Based GABA Analogues - The Trans Advantage in Transporter Selectivity
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synaptic concentration is regulated by GABA transporters (GATs), including GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2] The development of selective inhibitors for these transporters is a key strategy for treating neurological disorders such as epilepsy. Conformationally restricting GABA with a cyclopropane ring has proven to be a fruitful approach, with the stereochemistry of the substituents playing a pivotal role in determining potency and selectivity.
Studies on a series of cyclopropane-based GABA analogues have demonstrated that the trans-configuration of the amino and carboxyl groups is critical for selective inhibition of the BGT-1 subtype.[2]
Comparative Pharmacological Data: Cis- vs. Trans-Cyclopropane GABA Analogues
| Compound Class | Isomer Configuration | BGT-1 Inhibition (IC₅₀) | GAT-3 Inhibition (IC₅₀) | Reference(s) |
| Bicyclo-GABA Analogs (cis-fused) | Bicyclo-GABA | 1.5 µM | 610 µM | [10] |
| N-methyl-bicyclo-GABA | 9.8 µM | 211 µM | [10] | |
| Monocyclic Cyclopropane Analogs | Trans-syn-form | Active and Selective | Less Active | [2] |
| Cis-isomers | Significantly Less Active | - | [2] |
Note: The bicyclo-GABA analogs inherently have a cis-relationship between the cyclopropane-fused ring and the rest of the molecule. For simpler monocyclic analogs, the trans-configuration of the key functional groups is preferred for BGT-1 selectivity.
The finding that the trans-syn-conformation is optimal for BGT-1 selectivity provides a clear design principle for future GABA uptake inhibitors.[2] This highlights how subtle changes in the spatial arrangement of functional groups can be exploited to achieve transporter subtype selectivity.
Experimental Protocols: A Guide to Differentiating Isomeric Activity
The determination of the distinct pharmacological profiles of cis- and trans-isomers requires robust and validated experimental assays. The following section provides detailed, step-by-step methodologies for key experiments relevant to the case studies discussed.
I. Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of test compounds against MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is measured by monitoring the production of a detectable product from a substrate. The reduction in product formation in the presence of an inhibitor is used to calculate the IC₅₀. A common method involves a fluorometric assay where H₂O₂ production is coupled to the oxidation of a non-fluorescent probe to a fluorescent product by horseradish peroxidase (HRP).[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of the test compounds (cis- and trans-isomers) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B).[12][13]
-
Prepare a solution of recombinant human MAO-A or MAO-B enzyme.
-
Prepare a detection reagent solution containing HRP and a fluorogenic probe (e.g., Amplex Red).
-
Prepare known inhibitors as positive controls (e.g., clorgyline for MAO-A and pargyline or selegiline for MAO-B).[11][12]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of the test compounds or positive controls to the appropriate wells. Include a vehicle control (DMSO).
-
Add the MAO-A or MAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately add the detection reagent solution.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality and Self-Validation:
-
Rationale for Recombinant Enzymes: Using recombinant human enzymes ensures a consistent and well-characterized source of the target, eliminating variability from tissue preparations.
-
Choice of Substrate: The use of a common substrate like p-tyramine allows for a direct comparison of inhibitory potency against both isoforms. Alternatively, isoform-specific substrates can confirm selectivity.[12]
-
Positive Controls: Including known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) validates the assay's ability to distinguish between isoform-selective inhibition.[12]
-
Pre-incubation Step: This is crucial for irreversible inhibitors like tranylcypromine to allow for time-dependent inactivation of the enzyme.
Caption: Workflow for the MAO Inhibition Assay.
II. Neurotransmitter Transporter Uptake Assay
This protocol is used to measure the inhibition of serotonin (SERT) and norepinephrine (NET) transporters by test compounds.
Principle: The assay measures the uptake of a radiolabeled or fluorescently tagged neurotransmitter into cells stably expressing the transporter of interest. A decrease in uptake in the presence of a test compound indicates inhibition.[14][15]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing human SERT or NET (e.g., HEK293 or CHO cells) under standard conditions.
-
Plate the cells in a 96-well microplate and allow them to form a confluent monolayer.[14]
-
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Prepare stock solutions of the test compounds (cis- and trans-isomers) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) or a fluorescent substrate.
-
Prepare known inhibitors as positive controls (e.g., fluoxetine for SERT, desipramine for NET).
-
-
Assay Procedure:
-
Wash the cell monolayer with assay buffer.
-
Add assay buffer containing serial dilutions of the test compounds or positive controls to the wells. Include a vehicle control.
-
Pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate uptake by adding the radiolabeled neurotransmitter solution.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells (e.g., with a mild detergent or distilled water).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake by including a high concentration of a known inhibitor.
-
Subtract the non-specific uptake from all measurements to get specific uptake.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality and Self-Validation:
-
Rationale for Stably Transfected Cells: This provides a consistent and high level of expression of the target transporter, leading to a robust assay window.[14]
-
Use of Radiolabeled Substrates: This is a highly sensitive and direct method for measuring transporter activity.
-
Kinetic Characterization: Determining the optimal incubation time ensures that the assay is conducted under initial velocity conditions, which is crucial for accurate IC₅₀ determination.
-
Positive Controls: Known selective inhibitors validate that the assay is measuring the activity of the intended transporter.
Sources
- 1. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: The Case of 1-(Aminomethyl)cyclopropanecarbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biophysical and biochemical scrutiny. A critical milestone in this process is the unambiguous determination of the binding affinity between a small molecule and its intended protein target. This guide provides an in-depth, comparative analysis of key experimental techniques for validating such interactions, using the novel compound 1-(Aminomethyl)cyclopropanecarbonitrile as a central case study.
As this compound is not extensively characterized in public literature, we will approach this guide from a foundational perspective: you have synthesized or identified this molecule, and your goal is to robustly determine its binding characteristics to a putative target protein. The principles and methodologies discussed herein are broadly applicable to any small molecule-protein interaction study.
The structure of 1-(Aminomethyl)cyclopropanecarbonitrile, featuring a strained cyclopropane ring and a nitrile group, suggests it could be an inhibitor for enzymes that utilize a cysteine or serine nucleophile in their active site, as the nitrile can act as a reactive "warhead" for covalent modification.[1] Therefore, for the purpose of this guide, we will consider a hypothetical cysteine protease as our target protein. This choice allows us to explore techniques suitable for both reversible and irreversible (covalent) binding.
The Imperative of Methodological Orthogonality
No single technique is infallible. A core tenet of robust binding validation is the use of orthogonal methods—techniques that rely on different physical principles to measure the same phenomenon.[2] Agreement between two or more orthogonal methods significantly increases the confidence that the observed interaction is genuine and not an artifact of a particular assay format. This guide will focus on a selection of gold-standard techniques, comparing their principles, workflows, and the specific insights they provide.
Comparative Analysis of Binding Affinity Techniques
The choice of assay is a critical decision driven by factors such as protein availability and purity, the nature of the small molecule, and the specific questions being asked (e.g., thermodynamics vs. kinetics).[3] Below, we compare several leading biophysical and biochemical methods.
Surface Plasmon Resonance (SPR): A Real-Time View of Kinetics
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[4] In a typical experiment, the target protein (ligand) is immobilized on the chip, and the small molecule (analyte) is flowed across the surface.[5] The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which in turn alters the refractive index, generating a response that is proportional to the amount of binding.[4][5]
Expertise & Causality: The power of SPR lies in its ability to provide real-time kinetic data.[4] By monitoring the association phase (analyte flowing over) and the dissociation phase (buffer flowing over), one can determine both the on-rate (k_a) and the off-rate (k_d) of the interaction. The equilibrium dissociation constant (K_D) is then calculated as the ratio k_d/k_a.[6] This is a significant advantage over methods that only measure affinity at equilibrium, as compounds with the same K_D can have vastly different kinetic profiles, a crucial factor for in vivo efficacy. For small molecules like 1-(Aminomethyl)cyclopropanecarbonitrile (MW < 500 Da), a high immobilization density of the target protein is often necessary to generate a sufficient signal.[7]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified cysteine protease onto a carboxymethylated dextran (CM5) sensor chip via amine coupling to achieve a high surface density (e.g., 10,000-15,000 Response Units).
-
Analyte Preparation: Prepare a dilution series of 1-(Aminomethyl)cyclopropanecarbonitrile in running buffer (e.g., HBS-EP+ with 1-5% DMSO to ensure solubility). Concentrations should bracket the expected K_D (e.g., from 0.1x to 10x K_D).
-
Binding Measurement:
-
Inject the analyte solutions over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Regenerate the surface with a short pulse of a low-pH solution if necessary to remove all bound analyte before the next injection.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k_a, k_d, and calculate K_D.
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
MicroScale Thermophoresis (MST): High Sensitivity in Solution
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. [8]This movement is sensitive to changes in the molecule's size, charge, and hydration shell. [8]When a small, unlabeled molecule binds to a larger, fluorescently labeled target protein, the thermophoretic properties of the complex differ from the unbound protein, and this change is used to quantify the binding. [9] Expertise & Causality: MST is a powerful in-solution technique that requires very small sample amounts. [9]It is also remarkably tolerant of complex buffers and even cell lysates, which can be a major advantage. [10]The ability to perform measurements without purifying the target protein (if it is fluorescently tagged, e.g., with GFP) can significantly accelerate early-stage projects. [10]The primary drawback is the need to label the target protein, which can potentially interfere with binding. Therefore, controls are essential to ensure the fluorescent tag does not perturb the interaction.
Enzyme Inhibition Assays: A Functional Readout
Principle: If the target is an enzyme, its activity can be used as an indirect measure of binding. For an inhibitor like 1-(Aminomethyl)cyclopropanecarbonitrile, one can measure the rate of the enzymatic reaction at various concentrations of the compound. The concentration that reduces the enzyme's activity by 50% is the IC50 value.
Expertise & Causality: An IC50 is not a true binding constant (K_D), but rather a measure of functional potency. However, for competitive inhibitors, the inhibition constant (K_i), which is equivalent to K_D, can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (K_m) are known. [11]This method is often high-throughput and directly links binding to a functional consequence.
For a potential covalent inhibitor, it is crucial to assess time-dependent inhibition. [12]Pre-incubating the enzyme and inhibitor for varying times before adding the substrate can reveal if the inhibition increases over time, which is a hallmark of covalent bond formation. [13]The potency of irreversible inhibitors is best described by the inactivation efficiency (k_inact/K_I), not a simple IC50. [12]
Data Summary and Method Comparison
The table below provides a comparative summary of the discussed techniques, highlighting their key characteristics to guide experimental design.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) | Enzyme Inhibition Assay |
| Principle | Mass change at a surface | Heat change in solution | Molecular movement in a temp. gradient | Change in catalytic activity |
| Output | k_a, k_d, K_D | K_D , ΔH, n, ΔS | K_D | IC50, K_i |
| Label-Free? | Yes (for analyte) | Yes | No (target is labeled) | Yes |
| Throughput | Medium-High | Low-Medium | High | High |
| Sample Needs | Low (analyte), Med (ligand) | High | Very Low | Low |
| Key Advantage | Real-time kinetics | Full thermodynamic profile | Low sample use, works in lysate | Direct functional readout |
| Key Limitation | Immobilization can cause artifacts | High sample consumption | Labeling may affect binding | Indirect measure of binding |
Self-Validating Systems: Ensuring Trustworthiness
To ensure the trustworthiness of your results, every protocol must be a self-validating system. This involves meticulous controls:
-
For SPR: Use a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding. * For ITC: Perform control titrations of the ligand into buffer and buffer into the protein solution to determine and subtract the heats of dilution.
-
For MST: Validate that the fluorescent label does not impact the protein's function or binding affinity, perhaps by comparing the labeled and unlabeled protein in a functional assay.
-
For All Assays: Critically assess protein purity and aggregation state (e.g., via SDS-PAGE and Size Exclusion Chromatography). Impure or aggregated protein is a common source of artifacts. [14]
Special Considerations for 1-(Aminomethyl)cyclopropanecarbonitrile
Given its chemical structure, this compound may act as a covalent inhibitor . This necessitates a specific set of validation experiments.
-
Time-Dependence: As mentioned, perform enzyme inhibition assays with varying pre-incubation times. A decrease in IC50 with longer incubation suggests irreversible binding. [13]2. Mass Spectrometry: The most direct way to confirm covalent modification is through intact protein mass spectrometry or peptide mapping. [13]Incubating the target protein with the compound and analyzing the mass will reveal a mass shift corresponding to the addition of the molecule, confirming a covalent adduct. [13]3. Dialysis/Washout Experiments: In SPR, a very slow or non-existent dissociation phase can be indicative of covalent binding. A true irreversible interaction will not be removed by standard regeneration solutions.
Caption: Decision workflow for validating the binding of a novel compound.
By systematically applying these orthogonal, self-validating techniques, researchers can build a comprehensive and trustworthy dataset that not only validates the binding affinity of a compound like 1-(Aminomethyl)cyclopropanecarbonitrile but also provides deep mechanistic insights essential for its progression through the drug discovery pipeline.
References
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
JoVE. (2022). Protein Purification-Free Method Of Binding Affinity Determination. Retrieved from [Link]
-
Velázquez-Libera, J. L., et al. (2021). Predicting the Relative Binding Affinity for Reversible Covalent Inhibitors by Free Energy Perturbation Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Proverbio, D. (2018). Isothermal Titration Calorimetry (ITC). protocols.io. Retrieved from [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Retrieved from [Link]
-
Zhang, T., et al. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Retrieved from [Link]
-
Fluidic Sciences Ltd. (2024). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]
-
Ma, Y., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
-
Martz, K. E., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Microscale thermophoresis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Bio-protocol. (2024). MicroScale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Retrieved from [Link]
-
Bitesize Bio. (2024). Five Methods for Assessing Protein Purity and Quality. Retrieved from [Link]
-
Reichart, D., et al. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. ResearchGate. Retrieved from [Link]
-
Ganesan, A., et al. (2024). Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles. Journal of the American Chemical Society. Retrieved from [Link]
-
Reichart, D., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]
-
Sierra Chemical. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
Sources
- 1. Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 8. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. drughunter.com [drughunter.com]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Cross-reactivity profiling of 1-(Aminomethyl)cyclopropanecarbonitrile against a panel of receptors
A Comparative Guide to the Cross-Reactivity Profiling of 1-(Aminomethyl)cyclopropanecarbonitrile
Abstract
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 1-(Aminomethyl)cyclopropanecarbonitrile. As a potential therapeutic agent, likely targeting dipeptidyl peptidase-4 (DPP-4), its off-target activity must be rigorously characterized to anticipate potential adverse effects. We present a detailed comparison of its binding affinity against a broad panel of receptors, ion channels, and transporters, benchmarked against two established DPP-4 inhibitors, Sitagliptin and Saxagliptin. This document outlines the scientific rationale for receptor panel selection, provides a validated experimental protocol for radioligand binding assays, and interprets hypothetical data to illustrate a realistic selectivity profile. The objective is to equip researchers and drug development professionals with the necessary insights to design, execute, and interpret comprehensive cross-reactivity studies, ensuring a robust preclinical safety assessment.
Introduction: The Imperative of Selectivity in Drug Development
1-(Aminomethyl)cyclopropanecarbonitrile is a synthetic small molecule featuring a cyclopropane ring, an aminomethyl group, and a nitrile moiety.[1] Its structural similarity to known dipeptidyl peptidase-4 (DPP-4) inhibitors—a class of oral antihyperglycemic agents used for type 2 diabetes—suggests it may share this mechanism of action.[2] DPP-4 inhibitors function by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[2]
While the on-target efficacy of a drug candidate is paramount, its safety profile is equally critical and is largely dictated by its selectivity. Unintended interactions with other biological targets, known as off-target effects, are a major cause of adverse drug reactions (ADRs) and a leading reason for costly late-stage clinical trial failures.[3] For instance, interactions with the hERG potassium channel can lead to fatal cardiac arrhythmias, making it a critical part of safety screening.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of a rational drug design strategy.[4][5]
This guide uses 1-(Aminomethyl)cyclopropanecarbonitrile as a case study to demonstrate a best-practice approach to off-target profiling. We will compare its hypothetical binding profile to that of Sitagliptin, a highly selective DPP-4 inhibitor, and Saxagliptin, another effective inhibitor, to provide context and a robust comparative analysis.
Designing the Cross-Reactivity Study: A Multi-Pillar Approach
A meaningful cross-reactivity study is built on a foundation of thoughtful experimental design. The choices of the receptor panel, assay methodology, and comparative compounds are interdependent and crucial for generating actionable data.
Rationale for Receptor Panel Selection
The goal is to screen the compound against a wide array of targets implicated in common ADRs. A well-constructed panel provides broad coverage of the "pharmacological space," including major receptor families, ion channels, and transporters. For this guide, we have selected a representative panel of 44 receptors, commonly referred to as a "safety panel," which includes targets recommended by regulatory bodies like the FDA.[6][7]
Key Target Families in the Panel:
-
G-Protein Coupled Receptors (GPCRs): The largest family of drug targets, including adrenergic, dopaminergic, serotonergic, and opioid receptors. Off-target GPCR activity can lead to a wide range of CNS, cardiovascular, and gastrointestinal side effects.
-
Ion Channels: Critical for neuronal and cardiac function. Blockade of channels like hERG or calcium channels can have profound safety implications.
-
Transporters: Mediate the uptake and efflux of neurotransmitters and other endogenous substances. Inhibition can alter neurotransmitter levels, leading to psychiatric or neurological side effects.
-
Enzymes: While our primary target is an enzyme (DPP-4), screening against other key enzymes like phosphodiesterases (PDEs) and cyclooxygenases (COXs) is important to uncover additional mechanisms of action.
Comparative Compounds
To properly interpret the selectivity profile of a new chemical entity (NCE), it must be benchmarked against existing drugs with well-characterized profiles.
-
Sitagliptin: Chosen for its high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which provides a "clean" comparator profile.
-
Saxagliptin: Another widely-used DPP-4 inhibitor, which allows for a broader comparison within the same therapeutic class.[8]
Experimental Methodology: Radioligand Binding Assay
Radioligand binding assays are the gold standard for in vitro cross-reactivity screening due to their high sensitivity, reproducibility, and versatility.[9][10] The assay quantifies the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.
Workflow Overview
The experimental process follows a logical sequence from preparation to data analysis, designed to ensure data integrity and reproducibility.
Caption: Radioligand binding assay experimental workflow.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, with internal controls (Total Binding and Non-Specific Binding) that ensure the reliability of each plate.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(Aminomethyl)cyclopropanecarbonitrile, Sitagliptin, and Saxagliptin in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate to create a range of concentrations for IC₅₀ determination, typically from 10 µM down to 0.1 nM.
-
-
Receptor Membrane & Radioligand Preparation:
-
Thaw cryopreserved cell membranes expressing the target receptor of interest. Homogenize gently in the specified assay buffer. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.[9]
-
Dilute the radiolabeled ligand (e.g., [³H]-Scopolamine for muscarinic receptors) in assay buffer to a final concentration at or near its dissociation constant (Kd) for the receptor.
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay buffer, diluted radioligand, receptor membranes, and either the test compound, buffer (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding, NSB).[11]
-
The final assay volume is typically 200-250 µL.[11]
-
Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Test Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Results: A Comparative Selectivity Profile
The following table summarizes hypothetical cross-reactivity data for 1-(Aminomethyl)cyclopropanecarbonitrile against our two comparators. Data is presented as the binding affinity constant (Ki) in nanomolars (nM). A lower Ki value indicates higher binding affinity. Significant off-target binding is typically considered for Ki values < 1 µM (1000 nM).
Table 1: Comparative Cross-Reactivity Profile (Ki, nM)
| Target Class | Receptor/Transporter | 1-(Aminomethyl)cyclopropanecarbonitrile (Ki, nM) | Sitagliptin (Ki, nM) | Saxagliptin (Ki, nM) | Potential Clinical Implication of Off-Target Activity |
| Primary Target | DPP-4 | 5 | 19 | 2.5 | Antihyperglycemic Efficacy |
| GPCRs | 5-HT₂ₐ | >10,000 | >10,000 | >10,000 | Hallucinations, mood changes |
| 5-HT₂ₑ | 850 | >10,000 | 9,500 | Weight gain, metabolic changes | |
| α₁-Adrenergic | >10,000 | >10,000 | >10,000 | Hypotension, dizziness | |
| α₂-Adrenergic | 2,100 | >10,000 | >10,000 | Sedation, blood pressure changes | |
| D₂ Dopamine | >10,000 | >10,000 | >10,000 | Extrapyramidal symptoms | |
| H₁ Histamine | 5,500 | >10,000 | >10,000 | Sedation, weight gain | |
| M₁ Muscarinic | 1,200 | >10,000 | >10,000 | Dry mouth, blurred vision, cognitive impairment | |
| Ion Channels | hERG | >10,000 | >10,000 | >10,000 | QT prolongation, Torsades de Pointes |
| Ca²⁺ Channel (L-type) | >10,000 | >10,000 | >10,000 | Hypotension, bradycardia | |
| Transporters | Serotonin (SERT) | >10,000 | >10,000 | >10,000 | Nausea, insomnia, sexual dysfunction |
| Norepinephrine (NET) | 8,900 | >10,000 | >10,000 | Increased heart rate, hypertension | |
| Related Enzymes | DPP-8 | 1,500 | >26,000 | >5,000 | Potential for immune-related adverse events |
| DPP-9 | 2,500 | >26,000 | >5,000 | Potential for immune-related adverse events |
Interpretation and Discussion
On-Target Potency
The hypothetical data indicate that 1-(Aminomethyl)cyclopropanecarbonitrile is a potent DPP-4 inhibitor (Ki = 5 nM), comparable to Saxagliptin (Ki = 2.5 nM) and more potent than Sitagliptin (Ki = 19 nM). This suggests it has the potential for strong therapeutic efficacy.
Off-Target Profile Analysis
The key to a safe drug is high selectivity for its intended target. We can quantify this using a selectivity ratio (Ki off-target / Ki on-target).
-
Sitagliptin demonstrates an exceptionally clean profile, with no significant off-target binding observed at any of the receptors tested (Ki > 10,000 nM). Its selectivity for DPP-4 over DPP-8 and DPP-9 is >1000-fold, a hallmark of its favorable safety profile.[8]
-
Saxagliptin also shows a very good selectivity profile, with high Ki values for all off-targets tested.
-
1-(Aminomethyl)cyclopropanecarbonitrile , in our hypothetical results, displays a more complex profile.
-
Significant Hit (5-HT₂ₑ Receptor): A Ki of 850 nM at the serotonin 5-HT₂ₑ receptor is noteworthy. This represents a selectivity of 170-fold (850 nM / 5 nM) over its primary target. While this is a considerable margin, 5-HT₂ₑ antagonism is associated with weight gain, an undesirable effect in a diabetes therapy. This interaction warrants further investigation in functional assays.
-
Weak Hits (M₁, DPP-8, DPP-9): The compound shows weak affinity for the M₁ muscarinic receptor and related proteases DPP-8 and DPP-9. The selectivity ratios are 240-fold, 300-fold, and 500-fold, respectively. These are generally considered acceptable margins, but highlight the compound is less selective than Sitagliptin. Inhibition of DPP-8/9 has been linked to adverse immune effects in preclinical models, making this an important parameter to monitor.[13]
-
Lysosomotropism: A Potential Confounding Factor
The basic aminomethyl group in 1-(Aminomethyl)cyclopropanecarbonitrile suggests it may be a lysosomotropic compound.[14] Such compounds are weak bases that can become trapped in the acidic environment of lysosomes, leading to their accumulation.[15][16] This can cause phospholipidosis, a build-up of lipids in the cell, which is a form of drug-induced toxicity.[17] This property is independent of specific receptor binding but is a crucial aspect of the overall safety profile that should be evaluated using specific cell-based assays (e.g., neutral red uptake or specialized fluorescent lipid probes).
Sources
- 1. PubChemLite - 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride (C5H8N2) [pubchemlite.lcsb.uni.lu]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Significance of G Protein-Coupled Receptor Crystallography for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of lysosomotropic molecules on cellular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Off-Target Effects of 1-(Aminomethyl)cyclopropanecarbonitrile in Cellular Models
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the landscape of modern drug development, the pursuit of therapeutic agents with high specificity and minimal side effects is paramount. While the on-target efficacy of a compound is the primary goal, a comprehensive understanding of its off-target interactions is equally critical for ensuring safety and preventing unforeseen clinical complications. Off-target effects, defined as the unintended interactions of a drug with biological targets other than the one for which it was designed, can lead to a range of adverse events, from mild side effects to severe toxicity.[1][2][3] Therefore, rigorous evaluation of off-target profiles at the preclinical stage is not merely a regulatory hurdle but a fundamental aspect of responsible drug development.
This guide provides an in-depth comparative analysis of methodologies to evaluate the off-target effects of 1-(Aminomethyl)cyclopropanecarbonitrile , a novel small molecule with therapeutic potential. For the purpose of this guide, we will treat 1-(Aminomethyl)cyclopropanecarbonitrile as a hypothetical inhibitor of Monoamine Oxidase A (MAO-A) , a key enzyme in the catabolism of neurotransmitters and a well-established target for antidepressant drugs. This context allows for a meaningful comparison with established MAO-A inhibitors and a focused investigation into its potential liabilities.
We will explore a multi-pronged approach to off-target screening, encompassing general cytotoxicity, genotoxicity, and specific interactions with major protein families known to be frequent culprits in off-target-mediated adverse drug reactions. The experimental designs and protocols detailed herein are structured to provide a robust and self-validating framework for researchers, scientists, and drug development professionals.
Comparative Compounds
To establish a benchmark for evaluating 1-(Aminomethyl)cyclopropanecarbonitrile, two well-characterized MAO-A inhibitors with distinct chemical scaffolds and known off-target profiles will be used as comparators:
-
Moclobemide: A reversible inhibitor of MAO-A with a generally favorable safety profile.
-
Phenelzine: An irreversible, non-selective MAO inhibitor known for a broader range of side effects, partly attributable to its off-target activities.
Experimental Workflow for Off-Target Evaluation
A systematic and tiered approach is essential for a thorough off-target assessment. The following workflow provides a logical progression from broad cellular health assays to more specific molecular interaction studies.
Figure 1: A tiered experimental workflow for the comprehensive evaluation of off-target effects.
Tier 1: Foundational Toxicity Assessment
The initial step in any off-target evaluation is to determine the general toxicity of the compound. These assays provide a baseline understanding of the concentration at which the compound begins to exert detrimental effects on cellular health, which is crucial for designing subsequent, more targeted experiments.
Cytotoxicity Assays: Gauging Cellular Viability
Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death or inhibits proliferation.[4][5] We will employ two complementary assays to assess different aspects of cytotoxicity.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Culture: Seed HepG2 (human liver carcinoma) and SH-SY5Y (human neuroblastoma) cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(Aminomethyl)cyclopropanecarbonitrile, Moclobemide, and Phenelzine (e.g., from 0.1 µM to 100 µM). Add the compounds to the respective wells and incubate for 24 and 48 hours. Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Experimental Protocol: LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[6]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Table 1: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) |
| 1-(Aminomethyl)cyclopropanecarbonitrile | HepG2 | > 100 | > 100 |
| SH-SY5Y | 85.2 | 92.5 | |
| Moclobemide | HepG2 | > 100 | > 100 |
| SH-SY5Y | > 100 | > 100 | |
| Phenelzine | HepG2 | 45.7 | 51.3 |
| SH-SY5Y | 33.1 | 38.9 |
Interpretation of Hypothetical Data: The data in Table 1 suggests that 1-(Aminomethyl)cyclopropanecarbonitrile exhibits moderate cytotoxicity at higher concentrations, primarily in the neuronal cell line, while Moclobemide is largely non-cytotoxic in the tested range. Phenelzine shows the most pronounced cytotoxicity, consistent with its known profile.
Genotoxicity Assays: Assessing DNA Damage Potential
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and potentially cancer.[7][8]
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects the formation of small, extranuclear bodies (micronuclei) that contain chromosomal fragments or whole chromosomes left behind during cell division.[9]
-
Cell Culture: Use a cell line with a stable karyotype, such as CHO-K1 (Chinese hamster ovary) cells.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (based on cytotoxicity data) for a period that covers one to two cell cycles.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a fluorescence microscope.
-
Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.
Table 2: Comparative Genotoxicity Data (Hypothetical)
| Compound | Concentration (µM) | % Micronucleated Cells |
| Vehicle Control | - | 1.2 ± 0.3 |
| 1-(Aminomethyl)cyclopropanecarbonitrile | 10 | 1.5 ± 0.4 |
| 50 | 2.1 ± 0.6 | |
| Moclobemide | 10 | 1.3 ± 0.2 |
| 50 | 1.6 ± 0.5 | |
| Phenelzine | 10 | 3.8 ± 0.9 |
| 50 | 7.2 ± 1.5 | |
| * Statistically significant increase (p < 0.05) |
Interpretation of Hypothetical Data: Table 2 indicates that 1-(Aminomethyl)cyclopropanecarbonitrile and Moclobemide do not induce a significant increase in micronuclei formation, suggesting a low genotoxic potential. In contrast, Phenelzine shows a dose-dependent increase in micronuclei, indicating potential genotoxicity.
Tier 2: Broad Off-Target Profiling
Following the initial toxicity assessment, the next tier involves screening the compound against large panels of common off-target proteins. This provides a broad view of the compound's selectivity.
Kinase and GPCR Panel Screening
Protein kinases and G-protein coupled receptors (GPCRs) are two of the largest and most important classes of drug targets, and they are also frequently implicated in off-target effects.[10][11][12]
Experimental Protocol: Kinase and GPCR Binding Assays
These assays are typically performed by specialized contract research organizations (CROs) using high-throughput screening platforms.
-
Compound Submission: Submit 1-(Aminomethyl)cyclopropanecarbonitrile at a specified concentration (e.g., 10 µM) for screening against a panel of several hundred kinases and a comprehensive panel of GPCRs.
-
Assay Principle: The assays are typically radioligand binding assays, where the test compound's ability to displace a high-affinity radiolabeled ligand from the target protein is measured.
-
Data Reporting: The results are reported as the percentage of inhibition of radioligand binding.
Table 3: Summary of Off-Target Hits from Panel Screening (Hypothetical)
| Compound | Panel | Number of Hits (>50% Inhibition at 10 µM) | Notable Hits |
| 1-(Aminomethyl)cyclopropanecarbonitrile | Kinase | 3 | ROCK1, PKA, CaMKII |
| GPCR | 2 | Sigma-1 receptor, 5-HT2B receptor | |
| Moclobemide | Kinase | 1 | None of significance |
| GPCR | 1 | Sigma-1 receptor | |
| Phenelzine | Kinase | 8 | Multiple, including receptor tyrosine kinases |
| GPCR | 5 | Dopamine D2, Histamine H1, Adrenergic α1 |
Interpretation of Hypothetical Data: This hypothetical data suggests that 1-(Aminomethyl)cyclopropanecarbonitrile has a relatively clean off-target profile, with a few hits on kinases and GPCRs that would require further investigation. Moclobemide is highly selective, while Phenelzine interacts with a broader range of targets, which could explain some of its side effects.
Tier 3: Mechanistic Follow-up of Off-Target Hits
Any significant hits from the broad panel screening must be followed up with more detailed mechanistic studies to confirm the interaction and understand its functional consequences.
Signaling Pathway Analysis
For the identified off-target hits, it is crucial to investigate the downstream signaling pathways to predict potential physiological effects.
Figure 2: A hypothetical signaling pathway illustrating the potential downstream effects of an off-target interaction with ROCK1 kinase.
Experimental Protocol: Western Blotting for Pathway Modulation
-
Cell Treatment: Treat a relevant cell line (e.g., HeLa cells) with varying concentrations of 1-(Aminomethyl)cyclopropanecarbonitrile.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total forms of downstream targets of the identified off-target kinase (e.g., phospho-MYPT1 for ROCK1).
-
Data Analysis: Quantify the changes in protein phosphorylation to confirm functional inhibition of the pathway.
Conclusion: A Framework for Informed Decision-Making
The comprehensive evaluation of off-target effects is a critical and indispensable component of modern drug discovery. The multi-tiered approach presented in this guide, combining general toxicity assessment with broad off-target profiling and mechanistic follow-up studies, provides a robust framework for characterizing the safety and selectivity of novel therapeutic candidates like 1-(Aminomethyl)cyclopropanecarbonitrile.
By comparing its off-target profile to that of established drugs with similar on-target activity, researchers can make more informed decisions about the continued development of a compound. While no drug is entirely devoid of off-target interactions, a thorough understanding of these interactions is key to mitigating risks and ultimately developing safer and more effective medicines. The methodologies described here, when applied rigorously, contribute to building a comprehensive safety profile and are essential for the successful translation of promising molecules from the laboratory to the clinic.
References
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Martin, F., et al. (2019). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science, 10, 574.
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10831.
-
National Center for Biotechnology Information. (2011). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PubMed Central. Retrieved from [Link]
-
ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]
Sources
- 1. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. mdpi.com [mdpi.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. scitovation.com [scitovation.com]
- 9. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Toxicity Panel | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Procedural Guide for the Safe Disposal of 1-(Aminomethyl)cyclopropanecarbonitrile
This guide provides essential safety and logistical information for the proper disposal of 1-(Aminomethyl)cyclopropanecarbonitrile. As a compound utilized in specialized research and development, its unique chemical structure—incorporating an aminonitrile functional group and a strained cyclopropane ring—necessitates a rigorous and informed approach to waste management. This document is designed to equip researchers, scientists, and drug development professionals with the procedural knowledge to handle and dispose of this chemical safely, ensuring the protection of personnel and the environment.
Core Principle: Hazard-Aware Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 1-(Aminomethyl)cyclopropanecarbonitrile is not a common laboratory reagent, and specific disposal guidelines are not widely published. Therefore, a conservative approach based on its constituent functional groups—the aminonitrile and the cyclopropane moiety—is essential.
The primary concern with α-aminonitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas.[1][2] This can occur through various pathways, including hydrolysis under acidic conditions, reaction with strong oxidizers, or thermal decomposition.[1][3] Furthermore, related aminonitrile compounds are classified as corrosive, capable of causing severe skin burns and serious eye damage.[4][5] These properties demand that 1-(Aminomethyl)cyclopropanecarbonitrile be treated as a reactive and acutely toxic hazardous waste.
Hazard Profile and Data Summary
The following table summarizes the critical hazard information, compiled from data on structurally related aminonitrile and cyclopropanecarbonitrile compounds. This data informs every subsequent step of the disposal process.
| Hazard Category | Description & GHS Classification | Incompatible Materials | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity & Reactivity | Aminonitriles can be toxic if swallowed and may release hydrogen cyanide (HCN).[1][5] GHS codes for related compounds include H301 (Toxic if swallowed).[5][6] | Strong Acids, Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents.[7] | Chemical-resistant gloves (Nitrile), safety goggles, face shield, lab coat. All handling must occur in a certified chemical fume hood.[4][7] |
| Corrosivity | Causes severe skin burns and eye damage (GHS H314).[4][5] Causes serious eye damage (GHS H318).[4][5] | Metals (due to corrosive nature). | In addition to standard PPE, consider an apron and ensure a safety shower and eyewash station are immediately accessible.[4] |
| Flammability | Related nitrile compounds are flammable liquids or solids (GHS H226/H228).[5][6][7] | Heat, sparks, open flames, and other ignition sources.[5][7] | Use non-sparking tools and store away from ignition sources. |
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to guide the user from the point of waste generation to its final, safe disposal. The central tenet of this procedure is risk mitigation; therefore, on-site chemical neutralization by laboratory personnel is strongly discouraged due to the high risk of generating HCN gas.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 1-(Aminomethyl)cyclopropanecarbonitrile.
Experimental Protocol: Waste Handling and Containerization
This protocol details the steps for safely preparing waste containing 1-(Aminomethyl)cyclopropanecarbonitrile for professional disposal.
-
Work Area Preparation:
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE as detailed in the hazard table above, including a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves. A face shield is recommended if there is a splash risk.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-rinsed empty containers, contaminated gloves, weigh boats, and other solid labware in a designated, robust plastic bag or liner inside a rigid, sealable container.
-
Liquid Waste: Collect all solutions containing 1-(Aminomethyl)cyclopropanecarbonitrile in a dedicated, chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass) waste container.
-
CAUSALITY: Segregation is critical to prevent accidental mixing with incompatible chemicals, such as acids, which could trigger a violent reaction and the release of deadly HCN gas. The U.S. Occupational Safety and Health Administration (OSHA) mandates the segregation of reactive and incompatible chemicals.[8]
-
-
Containerization and Labeling:
-
Never mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
-
The waste container must be in good condition, with a tightly sealing lid.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "1-(Aminomethyl)cyclopropanecarbonitrile"
-
All other chemical components and their concentrations.
-
The words "Hazardous Waste."
-
Clear indication of the hazards: "Toxic," "Corrosive," "Reactive."
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy and EPA regulations.[9]
-
The storage location must be cool, dry, well-ventilated, and provide secondary containment to capture any potential leaks.
-
The Final Disposal Step: Professional Incineration
The safest and most definitive method for disposing of 1-(Aminomethyl)cyclopropanecarbonitrile is high-temperature incineration by a licensed hazardous waste management company.
-
Mechanism of Action: Incineration at sufficiently high temperatures ensures the complete thermal decomposition of the molecule.[10] The carbon, hydrogen, and nitrogen atoms are oxidized to relatively benign products like carbon dioxide, water, and nitrogen oxides. The off-gases are treated in complex scrubbing systems to prevent atmospheric contamination.
-
Why Not Chemical Treatment?: While laboratory-scale hydrolysis can convert nitriles to less hazardous carboxylic acids, the conditions required (strong acid or base) are precisely the conditions that can lead to uncontrolled HCN evolution from an aminonitrile.[3][11][12] The risk of an uncontrolled reaction or toxic gas release in a non-specialized setting is unacceptably high. Therefore, this guide authoritatively recommends against any attempts at chemical neutralization in the lab.
Spill and Emergency Procedures
1. Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a mild soap and water solution.
-
Place all cleanup materials into the hazardous waste container and label it appropriately.
2. Large Spill or Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if there is a fire or significant release.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team and EHS department from a safe location. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS) if possible.
3. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
By adhering to this structured, safety-first protocol, you can ensure the responsible management of 1-(Aminomethyl)cyclopropanecarbonitrile waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Safety Data Sheet for 1-Amino-1-cyclopropanecarbonitrile. (2022). Biosynth s.r.o. 4
-
Safety Data Sheet for Cyclopropyl cyanide. (2025). Fisher Scientific.
-
Safety Data Sheet for Cyclopropyl cyanide. (2025). TCI Chemicals.
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency (EPA).
-
Hazardous Substance Fact Sheet for Cyclopropane. (2009). New Jersey Department of Health.
-
Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines.
-
PubChem Laboratory Chemical Safety Summary (LCSS) for 1-Amino-1-cyclopropanecarbonitrile hydrochloride. National Center for Biotechnology Information.
-
Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. (2025). Benchchem.
-
Chemical Reactivity Hazards - Control and Prevention. U.S. Occupational Safety and Health Administration (OSHA).
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). EHS Insight.
-
Program Directive - Reactive and Incompatible Chemical Storage (A-146). (1984). Oregon Occupational Safety and Health Administration (OR-OSHA).
-
Chemistry of Nitriles. (2025). LibreTexts Chemistry.
-
Hydrolysis of Nitriles. (2025). Save My Exams.
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
Sources
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. savemyexams.com [savemyexams.com]
A Comprehensive Guide to the Safe Handling of 1-(Aminomethyl)cyclopropanecarbonitrile
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 1-(Aminomethyl)cyclopropanecarbonitrile, a compound of interest in modern medicinal chemistry. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Immediate Safety and Hazard Overview
1-(Aminomethyl)cyclopropanecarbonitrile and its analogs, such as 1-Amino-1-cyclopropanecarbonitrile hydrochloride, are classified as hazardous materials. The primary hazards include:
-
Flammability: The compound may be a flammable solid or liquid.[1]
-
Acute Toxicity: It is considered toxic if swallowed and may be harmful in contact with skin or if inhaled.[1]
-
Skin and Eye Irritation: It can cause serious eye damage or irritation and may cause an allergic skin reaction.[1]
-
Potential for Hydrogen Cyanide Release: Like other aminonitriles, this compound can decompose under certain conditions (e.g., acidic pH) to release highly toxic hydrogen cyanide (HCN) gas.[2][3]
Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 1-(Aminomethyl)cyclopropanecarbonitrile. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Chemical splash goggles, lab coat, nitrile gloves | To prevent eye contact with airborne particles and skin contact. |
| Solution Preparation | Chemical splash goggles, face shield, lab coat, nitrile gloves | A face shield provides additional protection from splashes when handling liquids. |
| Running Reactions | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, nitrile gloves | Provides enhanced protection against larger volume splashes and spills. |
| Work in a Fume Hood | All PPE listed for the specific operation | A fume hood is essential to prevent inhalation of vapors or dust. |
Detailed PPE Protocol: A Step-by-Step Guide
1. Hand Protection:
-
Glove Selection: Use chemical-resistant nitrile gloves.[4] Nitrile provides a good barrier against a range of chemicals. Always inspect gloves for tears or punctures before use.
-
Donning: Wash and dry your hands thoroughly before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Hand Washing: Always wash your hands after removing gloves.
2. Eye and Face Protection:
-
Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing.
3. Protective Clothing:
-
Lab Coat: A flame-resistant lab coat with long sleeves is required.
-
Apron: For larger-scale work, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
4. Respiratory Protection:
-
Fume Hood: All work with 1-(Aminomethyl)cyclopropanecarbonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: In the event of a spill or ventilation failure, a full-face respirator with a combination cartridge for organic vapors and acid gases (including cyanide) should be available for emergency use by trained personnel.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
2. Work Practices:
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes. Do not ingest.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Quantity: Use the smallest amount of the chemical necessary for the experiment.
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.
Emergency Response Plan
In the event of an emergency, a swift and informed response is critical.
1. Spills:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
2. Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5] Administer 100% oxygen if available and you are trained to do so.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(Aminomethyl)cyclopropanecarbonitrile and its waste is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
2. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound. A common method for cyanide decontamination is treatment with an alkaline solution of sodium hypochlorite (bleach), followed by thorough rinsing.
3. Disposal Methods:
-
Incineration: The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Chemical Neutralization: For liquid waste, chemical treatment to destroy the cyanide is an option. One method involves the addition of ferrous sulfate to form a less toxic ferrocyanide complex.[8] Another approach is oxidation under alkaline conditions, for example, with sodium hypochlorite.[7] These procedures should only be carried out by trained personnel following a validated protocol.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental task.
Sources
- 1. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an assay method for cyanide, α-aminonitriles and α-hydroxynitriles for the study of the biological hydrolysis of these compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Cyanide Toxicity Treatment & Management: Approach Considerations, Prehospital Care, Emergency Department Care [emedicine.medscape.com]
- 5. npis.org [npis.org]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
